molecular formula C13H16O2 B091713 2-(3-Methoxyphenyl)cyclohexanone CAS No. 15547-89-4

2-(3-Methoxyphenyl)cyclohexanone

Cat. No.: B091713
CAS No.: 15547-89-4
M. Wt: 204.26 g/mol
InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)cyclohexanone is an aromatic ketone. It is a clear, colorless liquid. This compound is reported to participate in the synthesis of 9-azamorphinan.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACQSVYTBQDRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874441
Record name CYCLOHEXANONE,2-(M-METHOXYPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15547-89-4
Record name 2-(3-Methoxyphenyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15547-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)cyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANONE,2-(M-METHOXYPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclohexanone: Mechanisms, Protocols, and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(3-methoxyphenyl)cyclohexanone, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, offers detailed experimental protocols, and presents field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of 2-Arylcyclohexanones

Substituted 2-arylcyclohexanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The title compound, this compound, is a valuable precursor for the synthesis of morphinans and other neurologically active agents.[2] Its strategic importance necessitates a robust and well-understood synthetic methodology. This guide will primarily focus on the modern and highly efficient palladium-catalyzed α-arylation of cyclohexanone, while also briefly exploring alternative classical approaches.

The Cornerstone of Modern Synthesis: Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, directly coupling an aryl group to the α-position of a carbonyl compound.[3][4][5] This approach offers significant advantages over classical methods, including milder reaction conditions, broader functional group tolerance, and high regioselectivity.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the palladium-catalyzed α-arylation of cyclohexanone involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or enolate coordination), and reductive elimination.[4][6]

Palladium-Catalyzed Alpha-Arylation pd0 Pd(0)Ln oxidative_addition Oxidative Addition aryl_halide 3-Bromoanisole (Ar-X) aryl_halide->oxidative_addition pd_complex_i Ar-Pd(II)(X)Ln (Intermediate A) oxidative_addition->pd_complex_i transmetalation Transmetalation enolate Cyclohexanone Enolate enolate->transmetalation base Base (e.g., NaOt-Bu) base->enolate cyclohexanone Cyclohexanone cyclohexanone->base Deprotonation pd_complex_ii Ar-Pd(II)(enolate)Ln (Intermediate B) transmetalation->pd_complex_ii reductive_elimination Reductive Elimination pd_complex_ii->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of cyclohexanone.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (3-bromoanisole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (Intermediate A).[4]

  • Enolate Formation and Transmetalation: In parallel, a strong base, such as sodium tert-butoxide (NaOt-Bu), deprotonates cyclohexanone at the α-carbon to form the corresponding enolate.[7][8] This enolate then displaces the halide on the palladium(II) complex in a step often referred to as transmetalation, yielding an arylpalladium enolate intermediate (Intermediate B).[4][6] The regioselectivity of the arylation is largely controlled at this stage, as deprotonation of the ketone typically occurs before coordination to the palladium center.[4]

  • Reductive Elimination: The final step is the reductive elimination from the arylpalladium enolate intermediate. This bond-forming step yields the desired product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.[3][4] Steric effects of the ligands on the palladium catalyst can significantly influence the rate of reductive elimination.[9]

Critical Parameters and Experimental Choices

The success of the α-arylation reaction is highly dependent on the careful selection of several key parameters.

ParameterChoice & Rationale
Palladium Precursor Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ are commonly used. They are stable and readily reduced in situ to the active Pd(0) species.
Ligand Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Tol-BINAP, Xantphos) or N-heterocyclic carbenes (NHCs) are crucial.[3][4][5] These ligands stabilize the Pd(0) complex, facilitate oxidative addition, and promote the final reductive elimination step.[9]
Base A strong, non-nucleophilic base is required for efficient enolate formation. Sodium tert-butoxide (NaOt-Bu) is a common choice.[4] For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be employed.[5][9]
Solvent Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the enolate and to ensure solubility of the reactants and catalyst.
Temperature Reactions are generally run at elevated temperatures (e.g., 60-100 °C) to drive the catalytic cycle, although some highly active catalyst systems can operate at room temperature.[10][11]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound via palladium-catalyzed α-arylation.

Experimental_Workflow start Start: Assemble Glassware (Inert Atmosphere) reagents Charge Flask: - Pd₂(dba)₃ - Ligand (e.g., BINAP) - NaOt-Bu start->reagents solvent Add Anhydrous Toluene reagents->solvent reactants Add: - 3-Bromoanisole - Cyclohexanone solvent->reactants reaction Heat to Reflux (e.g., 100 °C, 4-12 h) Monitor by TLC/GC-MS reactants->reaction workup Work-up: - Cool to RT - Quench with NH₄Cl(aq) - Extract with EtOAc reaction->workup purification Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (Example Scale)
Cyclohexanone108-94-198.14 g/mol 1.2 equiv.
3-Bromoanisole585-71-7187.04 g/mol 1.0 equiv. (e.g., 10 mmol)
Pd₂(dba)₃51364-51-3915.72 g/mol 1.5 mol%
(±)-BINAP98327-87-8622.67 g/mol 3.6 mol%
Sodium tert-butoxide865-48-596.10 g/mol 1.4 equiv.
Anhydrous Toluene108-88-392.14 g/mol ~0.2 M concentration
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), (±)-BINAP (3.6 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 3-bromoanisole (1.0 equiv.) and cyclohexanone (1.2 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction is typically complete within 4-12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a clear, colorless liquid.[2]

Characterization Data
PropertyValue
Appearance Clear colorless liquid[2]
Molecular Formula C₁₃H₁₆O₂[12]
Molecular Weight 204.26 g/mol [12]
Density ~1.1 g/mL at 25 °C[2][13]
Refractive Index (n²⁰/D) ~1.546[2][13]
Boiling Point 140-142 °C at 0.2 mmHg[13]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the final product.

Alternative Synthetic Strategies

While palladium-catalyzed arylation is the state-of-the-art, it is valuable to be aware of other potential, albeit often less efficient, synthetic routes.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an subsequent intramolecular aldol condensation to create a six-membered ring.[14][15][16] In principle, a suitably substituted precursor containing the 3-methoxyphenyl moiety could act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. However, this would likely involve a more complex starting material than cyclohexanone and may present challenges with regioselectivity.

Grignard Reaction

A Grignard reaction between 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium) and a protected 2-halocyclohexanone, followed by deprotection and oxidation, could theoretically yield the target molecule. A similar Grignard approach has been patented for the synthesis of a related compound, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, from a cyclohexanone derivative.[17] This multi-step route is generally less direct and may result in lower overall yields compared to the palladium-catalyzed method.

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through the palladium-catalyzed α-arylation of cyclohexanone. This method provides a direct, high-yielding, and versatile route to this important pharmaceutical intermediate. The causality behind the experimental choices—from the palladium precursor and ligand to the base and solvent—is rooted in the fundamental principles of the catalytic cycle. By understanding and optimizing these parameters, researchers can reliably produce this key building block for further drug development and discovery. Future research may focus on developing even more active and sustainable catalyst systems, potentially utilizing earth-abundant metals or exploring photocatalytic pathways to further enhance the efficiency and environmental credentials of this crucial transformation.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245.
  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.
  • Various Authors. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal.
  • Fairlamb, I. J. S., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Chemistry – A European Journal, 23, 3832–3832.
  • Various Authors. (n.d.).
  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Journal of Forensic Sciences.
  • Wikipedia. (n.d.).
  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd.
  • ChemicalBook. (n.d.). This compound.
  • CHEM 330 Topics Discussed on Oct 19. (n.d.). Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.
  • Fernández, E., et al. (2020). Sequential epoxidation reaction from enolate formation: cyclohexanone...
  • Pearson Education. (n.d.).
  • Chemistry Steps. (n.d.).
  • PubChem. (n.d.). This compound.
  • van der Plas, H. C. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Chad's Prep. (2021, March 16). 18.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Molbase. (n.d.). This compound.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • NROChemistry. (n.d.).
  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism.
  • BenchChem. (n.d.).
  • Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Various Authors. (2020). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. PMC - NIH.
  • Pearson Education. (n.d.). Show how you would use Robinson annulations to synthesize the following compounds.
  • Various Authors. (2020).
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.
  • Various Authors. (2018). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions.
  • LookChem. (n.d.). Cas 15547-89-4, this compound.
  • BenchChem. (n.d.). This compound | 15547-89-4.
  • Various Authors. (2022).
  • Various Authors. (2019).

Sources

An In-depth Technical Guide to 2-(3-Methoxyphenyl)cyclohexanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)cyclohexanone (CAS No. 15547-89-4), a key chemical intermediate. With full editorial control, this document is structured to deliver field-proven insights and scientifically rigorous data, moving beyond a standard template to offer a deeper understanding of the compound's nature and utility.

Section 1: Core Identity and Significance

This compound is an aromatic ketone with the molecular formula C₁₃H₁₆O₂.[1] It is structurally characterized by a cyclohexanone ring substituted at the alpha-position with a 3-methoxyphenyl group. This compound is primarily recognized for its role as a crucial precursor in the synthesis of various pharmacologically active molecules, particularly in the development of analgesics.[2] Its strategic importance lies in its ability to serve as a foundational scaffold for building more complex molecular architectures, such as those found in morphinan and tramadol analogs.[2][3]

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 15547-89-4[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 140-142 °C at 0.2 mmHg[4]
Density 1.1 g/mL at 25 °C[2]
Refractive Index 1.546 (20/D)[2][4]
LogP (Predicted) 2.6[1]
InChIKey KACQSVYTBQDRGP-UHFFFAOYSA-N[1]

Expert Insights: The predicted LogP value of 2.6 suggests moderate lipophilicity, an important characteristic for intermediates in drug synthesis as it influences solubility in organic solvents and potential for crossing biological membranes in downstream applications. The high boiling point indicates low volatility, which is a practical advantage for handling in a laboratory setting.

Section 3: Synthesis Methodologies

The synthesis of this compound is a critical step in the production of its derivatives. The literature points to several effective routes, with the Grignard reaction being a prominently cited and robust method.

Method: Grignard Reaction

This classic organometallic reaction involves the coupling of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with 2-chlorocyclohexanone. This method is advantageous for its reliability and scalability.

Workflow for Grignard Synthesis

Synthesis_Workflow reagent1 3-Bromoanisole + Mg grignard Formation of 3-Methoxyphenyl- magnesium bromide reagent1->grignard Anhydrous Ether/THF reagent2 2-Chlorocyclohexanone reaction Grignard Reaction (Coupling) reagent2->reaction Controlled Temp. grignard->reaction workup Aqueous Workup (e.g., NH4Cl quench) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 2-(3-Methoxyphenyl)- cyclohexanone purification->product

Caption: Grignard synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed.

    • Causality: Anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water. THF is an ideal solvent as it solvates the magnesium complex, facilitating the reaction.

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-chlorocyclohexanone in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • Causality: Low-temperature addition is crucial to control the exothermic reaction and prevent side reactions, such as self-condensation of the cyclohexanone.

  • Workup and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • Self-Validation: The ammonium chloride quench is acidic enough to hydrolyze the magnesium alkoxide intermediate but mild enough to avoid degradation of the desired product. Successful separation should yield two clear layers.

  • Purification: The solvent is removed from the combined organic layers under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final clear, colorless liquid.[4]

    • Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods as described in the next section. A sharp boiling point range during distillation indicates high purity.[4]

Section 4: Spectroscopic Characterization Profile

Authenticating the structure and purity of the synthesized compound is paramount. The following is an expert-guided profile of the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (6.7-7.3 ppm): Expect a complex multiplet pattern corresponding to the four protons on the 1,3-disubstituted benzene ring.

  • Methoxy Protons (~3.8 ppm): A sharp singlet integrating to three protons (–OCH₃).

  • Alpha-Proton (3.5-3.8 ppm): The single proton on the carbon adjacent to both the phenyl ring and the carbonyl will appear as a multiplet.

  • Cyclohexane Protons (1.6-2.5 ppm): A series of complex multiplets corresponding to the eight protons on the cyclohexanone ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (~210 ppm): The ketone C=O carbon will be the most downfield signal.

  • Aromatic Carbons (110-160 ppm): Six signals are expected, with the carbon attached to the methoxy group being the most downfield (~160 ppm).

  • Alpha-Carbon (~55-60 ppm): The carbon atom linking the two rings.

  • Methoxy Carbon (~55 ppm): The –OCH₃ carbon.

  • Cyclohexane Carbons (25-45 ppm): The remaining five sp³ hybridized carbons of the cyclohexane ring.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹ . This is a key diagnostic peak for the ketone functional group.[5]

  • C-O-C Stretch (Aromatic Ether): Look for characteristic stretches in the 1250-1000 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 204 , corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the methoxy group, cleavage of the bond between the two rings, and fragmentation of the cyclohexanone ring.

Section 5: Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a building block in the synthesis of centrally acting analgesics.[3][6]

Precursor to Tramadol and Analogs: This compound is a well-established intermediate in several synthetic routes to Tramadol and its derivatives.[7][8][9] The synthesis typically involves a Mannich reaction to introduce an aminomethyl group to the cyclohexanone ring, followed by the Grignard reaction with 3-methoxyphenylmagnesium bromide to form the core structure of Tramadol.[7][10]

Conceptual Pathway to Analgesics

Drug_Development_Pathway start 2-(3-Methoxyphenyl)- cyclohexanone intermediate Further Functionalization (e.g., Amination, Reduction) start->intermediate Multi-step Synthesis final_product Active Pharmaceutical Ingredient (API) (e.g., Tramadol Analog) intermediate->final_product

Caption: Role as an intermediate in API synthesis.

Scaffold for Morphinan Synthesis: The rigid structure of this compound also makes it a valuable starting material for synthesizing compounds with a morphinan skeleton, which is the core of many opioid analgesics.[2] This involves more complex cyclization strategies to build the polycyclic system characteristic of morphinans.

Research Chemical: Beyond its use as an intermediate, the compound and its close derivatives are studied to understand structure-activity relationships (SAR) in analgesic and psychoactive drug design. For instance, the related compound methoxetamine, which features an additional ethylamino group, has been extensively characterized.[11][12][13][14]

References

  • This compound - 15547-89-4, C13H16O2, density, melting point, boiling point, structural formula, synthesis. (2025). Available at: [Link]

  • This compound | C13H16O2 | CID 85868 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Microgram Journal, 9(1), 3-17. Available at: [Link]

  • Synthesis of Tramadol and Analogous. Alvarado, C., Guzmán, Á., & Patino, R. (2005). Journal of the Mexican Chemical Society, 49(4), 334-337. Available at: [Link]

  • Synthesis of Tramadol in Organic Chemistry. Meškin, H. (n.d.). Prezi. Available at: [Link]

  • Synthesis of Tramadol and Analogous. Alvarado, C., et al. (2005). Redalyc.org. Available at: [Link]

  • (PDF) Synthesis of Tramadol and Analogous. Alvarado, C., et al. (2005). ResearchGate. Available at: [Link]

  • Method for synthesizing tramadol hydrochloride. (2018). Patsnap.
  • 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Erowid Reference 8558 : The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Erowid. Available at: [Link]

  • The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ). Hays, P. A., Casale, J., & Berrier, A. (2012). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/85161394a50d4f26194b6d39540b021315579893]([Link]

  • Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (2005). Google Patents.
  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Human Metabolome Database. Available at: [Link]

  • Synthesis of A. 2-(m-Methoxyphenyl)-4-methyl-cyclohexanone. (n.d.). PrepChem.com. Available at: [Link]

  • 2-[3-(4-Methoxyphenyl)-3-oxopropyl]cyclohexanone - SpectraBase. (n.d.). Available at: [Link]

  • Mass spectra of (a) 3-methoxyphenyl cyclopentyl ketone, (b)... | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com. Available at: [Link]

Sources

Foreword: The Architectural Significance of a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)cyclohexanone (CAS: 15547-89-4)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the value of a compound is often defined not by its own biological activity, but by the potential it unlocks. This compound is a prime example of such a foundational molecule. A simple aromatic ketone at first glance, it serves as a critical and versatile starting reagent for constructing complex molecular architectures, most notably the morphinan scaffold that forms the backbone of numerous opioid analgesics.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and analytical characterization, offering field-proven insights for professionals engaged in medicinal chemistry and organic synthesis.

Core Physicochemical & Structural Properties

This compound is a clear, colorless liquid, classified as an aromatic ketone.[1][2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 15547-89-4.[1][2][3][4][5]

A summary of its key physical and chemical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 15547-89-4[3][4][5]
Molecular Formula C₁₃H₁₆O₂[3][4][5]
Molecular Weight 204.27 g/mol [4][5]
Appearance Clear, colorless liquid[1]
Density 1.1 g/mL at 25 °C[1][2][3]
Boiling Point 140-142 °C @ 0.2 mmHg[2][3]
Refractive Index n20/D 1.546[1][2][3]
SMILES String COc1cccc(c1)C2CCCCC2=O[4][5]
InChI Key KACQSVYTBQDRGP-UHFFFAOYSA-N[4][5]

Synthesis & Mechanistic Considerations

The synthesis of 2-arylcyclohexanones is a well-established area of organic chemistry, crucial for accessing a wide range of functionalized carbocycles.[6][7] Methodologies often involve the α-arylation of a pre-formed cyclohexanone ring or the cyclization of a linear precursor that already contains the aryl moiety.

A Plausible Synthetic Workflow

While specific, detailed experimental procedures for CAS 15547-89-4 date back several decades, a robust and common approach involves the nucleophilic addition of an organometallic aryl species to a cyclohexene oxide derivative, followed by oxidation. A generalized workflow is outlined below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Opening of Epoxide cluster_2 Step 3: Oxidation A 3-Bromoanisole D 3-Methoxyphenylmagnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium Turnings B->D C Anhydrous Ether (Solvent) C->D in F Intermediate Alcohol: 2-(3-Methoxyphenyl)cyclohexanol D->F Reacts with E Cyclohexene Oxide E->F H Final Product: This compound F->H Oxidized by G Oxidizing Agent (e.g., PCC, Swern) G->H

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Design
  • Choice of Grignard Reagent: The use of 3-bromoanisole to form a Grignard reagent provides a potent carbon-based nucleophile (the 3-methoxyphenyl group) that is essential for forming the key carbon-carbon bond with the cyclohexane ring.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent quenching the reagent and ensure a high yield.

  • Epoxide Ring Opening: Cyclohexene oxide serves as the electrophile. The Grignard reagent attacks one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring and the formation of a trans-cyclohexanol intermediate.

  • Oxidation Step: The secondary alcohol formed in the previous step must be oxidized to the target ketone. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are often chosen to selectively convert the secondary alcohol to a ketone without over-oxidation or side reactions.

Core Applications in Drug Discovery & Development

The primary value of this compound lies in its role as a versatile chemical intermediate. It is not an active pharmaceutical ingredient itself but a foundational block for more complex molecules.

Keystone Intermediate for Morphinans

The most significant application is as a starting reagent for the synthesis of octahydrophenanthrene, which is a crucial intermediate in the production of morphinans.[1][2] The morphinan skeleton is the core structure of a vast class of opioid analgesics, including morphine and its many synthetic derivatives. The compound is also directly implicated in the synthesis of 9-azamorphinan and 2-methyl-5-phenyl morphan.[1]

Precursor to Dissociative Anesthetics

This compound is a known precursor in the synthesis of arylcyclohexylamines, a class of drugs with dissociative anesthetic properties. Notably, it is used to synthesize 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, a compound commonly known as methoxetamine (MXE).[8][9][10][11] Methoxetamine is structurally related to ketamine and is recognized as a designer drug with hallucinogenic and dissociative effects.[12] It is critical to underscore that while this precursor is essential for its synthesis, methoxetamine itself is a controlled substance in many jurisdictions due to its high potential for abuse and lack of accepted medical use.[12][13]

G A This compound (Precursor, CAS 15547-89-4) B Further Synthetic Steps (e.g., Amination, Reduction) A->B C Morphinan Scaffolds (e.g., Octahydrophenanthrene) B->C E Arylcyclohexylamines (e.g., Methoxetamine) B->E D Opioid Analgesics C->D F Dissociative Anesthetics E->F

Caption: Synthetic utility of this compound in drug development.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of this compound, a suite of spectrometric and spectroscopic techniques is employed. While the specific spectra for this compound are proprietary or not widely published, the expected characteristics can be reliably predicted based on its structure and data from closely related analogues like methoxetamine.[8][10]

Standard Analytical Workflow

G cluster_analysis Analytical Techniques cluster_validation Validation Checks Input Synthesized Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR IR FTIR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Output Verified Compound (CAS 15547-89-4) Structure->Output Purity->Output

Caption: Standard workflow for the analytical validation of the target compound.

Expected Spectroscopic Signatures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the methoxyphenyl ring (typically in the δ 6.5-7.5 ppm range), a sharp singlet for the methoxy (-OCH₃) group protons around δ 3.8 ppm, and a series of complex multiplets for the eight protons on the cyclohexanone ring.

    • ¹³C NMR: Key signals would include the carbonyl carbon (C=O) significantly downfield (around δ 200-210 ppm), carbons of the aromatic ring, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the cyclohexane ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides crucial functional group information. A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic and aliphatic portions would be visible.[10]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 204.27 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the two rings.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

  • Hazard Classification: It is classified as a combustible liquid (Storage Class 10).

  • Environmental Hazard: It holds a Water Hazard Class of 3 (WGK 3), indicating it is a severe hazard to water.[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves and eyeshields, is required to prevent skin and eye contact.

  • Safety Precaution: Avoid contact with skin and eyes (S-phrase 24/25).[2]

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

This compound (CAS 15547-89-4) stands as a testament to the enabling power of synthetic precursors in modern pharmacology. While unassuming in its own right, its strategic importance is undeniable. It provides a reliable and essential entry point into the complex chemical synthesis of morphinan-based analgesics and serves as a key building block for arylcyclohexylamine derivatives. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is not merely academic—it is fundamental to the innovation of next-generation therapeutics.

References

  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/8975549045f28f80f145550dfb6c00d4679754f1]([Link]

  • This compound. CAS Common Chemistry. Available at: [Link]

  • Hays PA, Casale, JF, Berrier AL. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Erowid. Available at: [Link]

  • The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Available at: [Link]

  • Cas 15547-89-4, this compound. lookchem. Available at: [Link]

  • This compound | C13H16O2. PubChem. Available at: [Link]

  • 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. PubChem. Available at: [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) (Microgram Journal 2012;9(1):3-17). DEA.gov. Available at: [Link]

  • An enantioselective synthesis of 2-aryl cycloalkanones by Sc-catalyzed carbon insertion. PubMed. Available at: [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Patentscope. Available at: [Link]

  • Preparation and purification process for 2-(dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. Google Patents.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

  • Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents.
  • Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.
  • 2-[3-(4-Methoxyphenyl)-3-oxopropyl]cyclohexanone. SpectraBase. Available at: [Link]

  • Cyclohexanone, 2-(3-methoxyphenyl)-. US EPA. Available at: [Link]

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]

  • Methoxisopropamine | C16H23NO2. PubChem. Available at: [Link]

  • Circular 008/2012: control of methoxetamine under a Temporary Class Drug Order. GOV.UK. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. PMC - PubMed Central. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data required for the unambiguous structural elucidation and quality control of 2-(3-Methoxyphenyl)cyclohexanone (CAS 15547-89-4), a key aromatic ketone intermediate in synthetic organic chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes predictive analysis based on foundational spectroscopic principles with available spectral data to explain the causal relationships between molecular structure and spectral output. We will dissect the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into experimental choices and data interpretation. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Structural Framework

This compound is a disubstituted cyclic ketone with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[2][3][4] Its structure comprises a cyclohexanone ring substituted at the α-position with a 3-methoxyphenyl group. This unique combination of an aliphatic carbocycle, a carbonyl group, and a substituted aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint.

Accurate characterization is paramount, as this compound serves as a precursor in the synthesis of complex molecules, such as morphinans and 9-azamorphinan derivatives.[1] Spectroscopic analysis provides the definitive proof of structure, purity, and identity, ensuring the integrity of subsequent synthetic steps. This guide outlines the workflow for achieving this characterization with confidence.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Chemical Synthesis purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Sample Submission ir IR purification->ir Sample Submission ms Mass Spectrometry purification->ms Sample Submission validation Structural Elucidation & Purity Assessment nmr->validation Data Interpretation ir->validation Data Interpretation ms->validation Data Interpretation

Caption: Workflow for Synthesis and Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. While raw experimental spectra are available from commercial suppliers like Sigma-Aldrich, this section provides an expert prediction of the ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃, explaining the rationale behind the expected chemical shifts and multiplicities.[5]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into two distinct regions: the aromatic region (approx. δ 6.7-7.3 ppm) and the aliphatic region (approx. δ 1.6-3.7 ppm).

  • Aromatic Protons (4H): The 1,3-disubstituted (meta) pattern of the phenyl ring is expected to produce four signals.

    • H-2' : A singlet or finely split triplet is predicted around δ 6.85 ppm. It is ortho to the electron-donating methoxy group and the alkyl substituent.

    • H-4' : A multiplet (doublet of doublets) around δ 6.75 ppm, positioned between the methoxy group and a hydrogen.

    • H-5' : A triplet around δ 7.25 ppm, coupled to H-4' and H-6'. This proton is the only one on the ring with two ortho hydrogen neighbors.

    • H-6' : A multiplet (doublet of doublets) around δ 6.80 ppm, ortho to the cyclohexanone substituent.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.80 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • Aliphatic Protons (9H):

    • H-2 (Methine, 1H): This proton is adjacent to both the carbonyl group and the aromatic ring, making it the most deshielded aliphatic proton. A multiplet is predicted around δ 3.65 ppm.

    • H-3, H-4, H-5, H-6 (Methylene, 8H): These protons on the cyclohexanone ring will appear as a series of complex, overlapping multiplets between δ 1.60 and δ 2.50 ppm. The protons at C-6, being adjacent to the carbonyl, are expected to be the most downfield of this group (approx. δ 2.40-2.50 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic H7.25t1HH-5', deshielded by meta-substituents
Aromatic H6.75 - 6.85m3HH-2', H-4', H-6', shielded by OCH₃
Methoxy (-OCH₃)3.80s3HCharacteristic singlet
Methine (H-2)3.65m1HDeshielded by C=O and Aryl group
Methylene (H-6)2.40 - 2.50m2Hα to C=O
Methylene (H-3,4,5)1.60 - 2.20m6HCyclohexane ring protons
Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is expected to show 11 distinct signals, as two pairs of aromatic carbons are chemically equivalent by symmetry.

  • Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, predicted around δ 210-212 ppm.

  • Aromatic Carbons: Six signals are expected.

    • C-1' & C-3' (Quaternary): The two carbons attached to the cyclohexanone ring and the methoxy group are predicted at δ 142 ppm and δ 159 ppm, respectively. The C-3' carbon bonded to oxygen will be the most downfield.

    • C-2', C-4', C-5', C-6' (Methine): These carbons will appear in the typical aromatic region of δ 112-130 ppm.

  • Aliphatic Carbons:

    • C-2 (Methine): Attached to the aryl group, this carbon is predicted around δ 55-60 ppm.

    • -OCH₃: The methoxy carbon signal is expected as a sharp peak around δ 55.2 ppm.

    • C-3, C-4, C-5, C-6: The remaining four methylene carbons of the cyclohexanone ring are predicted to appear in the range of δ 25-42 ppm. The C-6 carbon, being α to the carbonyl, will be the most deshielded of this group (approx. δ 42 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Predicted δ (ppm)
C=O (C-1)211.0
Ar-C (C-3')159.8
Ar-C (C-1')142.5
Ar-CH (C-5')129.7
Ar-CH (C-6')121.0
Ar-CH (C-2')114.5
Ar-CH (C-4')112.0
-OCH₃55.2
Methine (C-2)58.0
Methylene (C-6)42.1
Methylene (C-4)28.0
Methylene (C-5)27.5
Methylene (C-3)25.1
Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Record spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at δ 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-O ether linkage.

  • C=O Stretch: A strong, sharp absorption band is the most prominent feature, expected in the range of 1705-1725 cm⁻¹ , which is characteristic of a six-membered cyclic ketone.

  • C-H Stretches (Aromatic): Multiple sharp, medium-intensity bands are predicted just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).

  • C-H Stretches (Aliphatic): Medium-to-strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

  • C=C Stretches (Aromatic): Several medium-to-weak bands are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic band is predicted in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions, confirming the methoxy group.

Predicted Key IR Absorptions (ATR)
Frequency (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
1715Strong, SharpKetone C=O Stretch
1600, 1485Medium-WeakAromatic C=C Stretch
1250StrongAsymmetric Ar-O-C Stretch
1040StrongSymmetric Ar-O-C Stretch
Experimental Protocol for IR
  • Sample Preparation: As the compound is a liquid at room temperature, the easiest method is Attenuated Total Reflectance (ATR). Place one drop of the neat liquid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Data for this compound is available from the NIST Mass Spectrometry Data Center.[5]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 204 , corresponding to the molecular weight of the compound (C₁₃H₁₆O₂). This peak should be clearly visible.

  • Key Fragmentation Pathways: The structure suggests several high-probability fragmentation pathways that give rise to characteristic ions. The primary cleavage is expected to be alpha-cleavage adjacent to the carbonyl group.

G cluster_main M [C₁₃H₁₆O₂]⁺• m/z = 204 (Molecular Ion) F2 [C₈H₉O]⁺ m/z = 121 M->F2 α-cleavage F3 [C₉H₉O]⁺ m/z = 133 M->F3 McLafferty Rearrangement F4 [C₉H₁₀O₂]⁺• m/z = 150 M->F4 - C₄H₆ F1 [C₇H₇O]⁺ m/z = 107 F2->F1 - CH₂

Caption: Proposed EI-MS Fragmentation Pathway.

Observed/Predicted MS Fragments (EI-MS)
m/z Proposed Fragment Significance
204[C₁₃H₁₆O₂]⁺•Molecular Ion (M⁺•)
150[M - C₄H₆]⁺•Loss of butene via retro-Diels-Alder type cleavage
135[M - C₅H₉]⁺Cleavage of the cyclohexyl ring
121[CH₃OC₆H₄CH₂]⁺Benzylic cation, a very stable and often prominent fragment
107[C₇H₇O]⁺Loss of CH₂ from m/z 121
Experimental Protocol for MS
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or ethyl acetate) into the mass spectrometer via a Gas Chromatography (GC-MS) system or direct injection probe.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library data (e.g., NIST).

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. The predicted spectra, based on established chemical principles, align to create a unique spectroscopic fingerprint: a ketone C=O stretch around 1715 cm⁻¹ in the IR; a molecular ion at m/z 204 in the mass spectrum; and a characteristic pattern of aromatic, aliphatic, and methoxy signals in the ¹H and ¹³C NMR spectra. This guide provides the foundational framework for researchers to interpret their own experimental data, ensuring the quality and identity of this valuable synthetic intermediate.

References

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 85868, this compound. Retrieved January 13, 2026, from [Link].

  • Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved January 13, 2026, from [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). Substance Details for Cyclohexanone, 2-(3-methoxyphenyl)-. Retrieved January 13, 2026, from [Link].

  • Matrix Fine Chemicals. (n.d.). 2-(3-METHOXYPHENYL)CYCLOHEXAN-1-ONE | CAS 15547-89-4. Retrieved January 13, 2026, from [Link].

  • ChemSrc. (n.d.). This compound synthesis, density, melting point, boiling point, structural formula. Retrieved January 13, 2026, from [Link].

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)cyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds. Our focus is to deliver an in-depth analysis of its molecular structure, conformational isomerism, and the analytical techniques pivotal for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: Significance of this compound

This compound is an aromatic ketone that serves as a crucial building block in the synthesis of complex molecular architectures, notably as a precursor for morphinan derivatives and other neurologically active agents.[1] Its chemical identity is established by the molecular formula C₁₃H₁₆O₂, a molecular weight of approximately 204.26 g/mol , and the CAS Registry Number 15547-89-4.[2][3][4] The molecule's structure, featuring a stereocenter at the C2 position of the cyclohexanone ring, introduces a layer of stereochemical complexity that is fundamental to its reactivity and the biological activity of its downstream products. Understanding the conformational preferences of the 3-methoxyphenyl substituent is therefore paramount for controlling reaction stereoselectivity and designing novel synthetic pathways.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical first step for its application in further chemical transformations. A common synthetic route involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Synthetic Pathway: Grignard Reaction

A plausible synthetic route involves the reaction of 2-chlorocyclohexanone with a Grignard reagent prepared from 3-bromoanisole.

Experimental Protocol: Synthesis via Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of 2-chlorocyclohexanone in anhydrous THF is then added dropwise. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Grignard Reagent Formation Grignard Reagent Formation Grignard Reaction Grignard Reaction Grignard Reagent Formation->Grignard Reaction 3-methoxyphenyl- magnesium bromide Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip

Caption: Equilibrium between axial and equatorial conformers.

The relative stability of these two conformers is governed by steric interactions. In general, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial interactions. For 2-arylcyclohexanones, the bulky aryl group is expected to predominantly occupy the equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions.

However, the conformational preference can be influenced by other factors, including electronic effects and the possibility of non-covalent interactions. For instance, the anomeric effect, which involves the interaction between the lone pairs of a heteroatom and the σ* orbital of an adjacent C-X bond, can stabilize axial conformers in certain 2-substituted cyclohexanones. While a direct anomeric effect is not at play with the 3-methoxyphenyl group, the interplay of steric and electronic factors determines the final equilibrium position.

Stereochemistry and its Implications

The C2 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-2-(3-Methoxyphenyl)cyclohexanone. The stereochemistry at this center is crucial as it dictates the three-dimensional arrangement of the molecule and will influence the stereochemical outcome of reactions at the adjacent carbonyl group. For example, the reduction of the ketone will lead to the formation of diastereomeric alcohols, and the ratio of these diastereomers will be dependent on the facial selectivity of the hydride attack, which is in turn influenced by the conformation of the starting ketone.

Advanced Analytical Methodologies for Structural and Conformational Studies

While standard spectroscopic methods confirm the molecular structure, more advanced techniques are required for a definitive determination of the solid-state conformation and for studying the conformational dynamics in solution.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. [5]This technique would provide unambiguous information on bond lengths, bond angles, and the preferred conformation of the 3-methoxyphenyl group in the crystal lattice. Although no public crystal structure data for this compound is currently available, this method would be the most definitive way to establish its solid-state conformation.

  • Computational Modeling: In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the relative energies of the different conformers. By calculating the energies of the axial and equatorial conformers, one can estimate the equilibrium constant and the population of each conformer at a given temperature. These calculations can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the computational model.

  • Variable Temperature NMR (VT-NMR): VT-NMR is a powerful technique for studying dynamic processes such as conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the direct observation and quantification of the different conformational isomers present in solution.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic utility. Its stereochemistry and conformational behavior are central to its application in the synthesis of complex, biologically active molecules. While its basic structure is well-established, a detailed experimental investigation of its conformational preferences, particularly through X-ray crystallography and VT-NMR, would provide valuable insights for synthetic chemists. Future work in this area could focus on the asymmetric synthesis of the individual enantiomers and exploring their differential reactivity, paving the way for more efficient and stereoselective syntheses of novel therapeutic agents.

References

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclohexanone, 2-(3-methoxyphenyl)-. Substance Registry Services. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Methoxyphenyl)cyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the solubility characteristics of 2-(3-Methoxyphenyl)cyclohexanone, a significant structural motif in medicinal chemistry, particularly as a precursor in the synthesis of morphinan-class compounds.[4] Due to the scarcity of published quantitative solubility data for this specific molecule, this guide establishes a framework for understanding and predicting its solubility based on its molecular structure, theoretical principles, and provides a robust, validated experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Section 1: Molecular Profile of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its solubility. This compound (CAS: 15547-89-4) is a compound characterized by a blend of polar and non-polar features. Its structure consists of a non-polar cyclohexanone ring and a methoxy-substituted phenyl group, which contribute to its lipophilicity. Conversely, the ketone (=O) and ether (-OCH₃) functional groups introduce polarity and the potential for hydrogen bond acceptance.

This duality is key to its solubility behavior. The molecule's properties suggest it will not be readily soluble in highly polar protic solvents like water but will exhibit significant solubility in a range of organic solvents that can effectively solvate both its hydrophobic and moderately polar regions.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[5][6]
Molecular Weight 204.26 g/mol [5][6]
Boiling Point 140-142 °C (at 0.2 mmHg)[5]
Density ~1.1 g/mL[4][5]
Refractive Index ~1.546[4][5]
Calculated LogP 2.6[6]
Hydrogen Bond Acceptors 2 (Ketone oxygen, Ether oxygen)[6]
Hydrogen Bond Donors 0[6]

The calculated LogP (cLogP) of 2.6 indicates a moderate degree of lipophilicity, reinforcing the expectation of poor aqueous solubility but good solubility in many organic solvents.[6] The absence of hydrogen bond donors means its interaction with protic solvents will be limited to accepting hydrogen bonds.

Section 2: Theoretical Principles of Solubility

Predicting solubility is a cornerstone of process chemistry and formulation science. While empirical determination is the gold standard, theoretical models provide invaluable guidance for solvent screening.

"Like Dissolves Like": The Role of Polarity

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[7] Based on its structure, this compound is a moderately polar molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large hydrocarbon backbone (cyclohexyl and phenyl rings) suggests some affinity for non-polar solvents. However, the polar ketone and ether groups will limit its solubility in highly non-polar solvents like hexane. Toluene, with its aromatic ring, may offer better solubility due to favorable π-π stacking interactions with the phenyl group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DCM): This class of solvents is expected to be highly effective. They possess a significant dipole moment to interact with the ketone and ether groups but lack the strong hydrogen-bonding network of protic solvents, allowing them to effectively solvate the non-polar portions of the molecule as well.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ketone and ether oxygens. While solubility is expected, it may be lower than in optimal polar aprotic solvents, as the solvent's strong intermolecular hydrogen bonds must first be disrupted.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstructs solubility into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible.[8][9] To determine the HSP of a solute like this compound, one would experimentally measure its solubility in a range of well-characterized solvents.[10] A "good" solvent is one that dissolves the solute effectively. By plotting these solvents in 3D Hansen space, a "solubility sphere" can be calculated for the solute.[9][10] Any solvent whose coordinates fall within this sphere is predicted to be a good solvent.

Section 3: Predicted Solubility Profile and Experimental Design

While precise HSP values for this compound are not published, we can create a logical framework for experimental determination. The diagram below illustrates the workflow for using HSP to find suitable solvents.

cluster_0 Phase 1: Solvent Selection cluster_1 Phase 2: Solubility Testing cluster_2 Phase 3: HSP Calculation cluster_3 Phase 4: Solvent Screening S1 Select 20-30 Solvents with diverse HSP values S2 Ensure wide coverage of δD, δP, and δH space S1->S2 Criteria T1 Perform qualitative solubility test (e.g., 10 mg in 1 mL solvent) S2->T1 Proceed T2 Classify each solvent as 'Good' (dissolves) or 'Bad' (does not dissolve) T1->T2 Observation C1 Input solvent HSPs and classifications into HSP software T2->C1 Data Input C2 Calculate solute's HSP center (δD, δP, δH) and Radius (R₀) C1->C2 Algorithm P1 Predict solubility of new solvents by calculating their distance (Ra) to the solute's HSP C2->P1 Model Output P2 If Ra < R₀, solvent is predicted to be 'Good' P1->P2 Decision Rule

Caption: Workflow for Hansen Solubility Parameter (HSP) determination.

Based on this framework, the following table provides a predicted qualitative solubility profile for this compound, which serves as a hypothesis for experimental verification.

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar HexaneLowMismatch in polarity; ketone/ether groups are not well-solvated.
TolueneModerateAromatic ring allows for π-π interactions with the phenyl group.
Polar Aprotic Dichloromethane (DCM)HighGood balance of polarity to solvate functional groups and non-polar character.
Tetrahydrofuran (THF)HighEther solvent effectively solvates the entire molecule.
Ethyl AcetateHighEster group provides polarity to dissolve the solute effectively.
AcetoneHighKetone solvent interacts favorably with the solute's ketone group.
Dimethyl Sulfoxide (DMSO)HighHighly polar; very effective at dissolving a wide range of organic molecules.
Polar Protic EthanolModerate to HighCan hydrogen-bond with solute, but self-association may hinder solvation of non-polar parts.
MethanolModerateMore polar than ethanol, potentially leading to slightly lower solubility due to hydrophobic effect.

Section 4: Experimental Determination of Solubility: A Validated Protocol

To provide actionable and reliable data, the following protocol for determining solubility via the isothermal shake-flask method is described. This method is a standard approach, similar to the principles outlined in OECD Guideline 105 for determining water solubility, adapted here for organic solvents.[11][12][13][14][15]

Principle

An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is measured by a suitable analytical method (e.g., HPLC-UV, GC-FID), which represents its saturation solubility.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Step-by-Step Protocol
  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Use this to prepare a calibration curve.

  • Sample Preparation: Add an excess amount of this compound (e.g., ~50 mg) to a 4 mL glass vial. Causality: Adding a clear excess ensures that saturation will be reached.

  • Solvent Addition: Accurately add 2.0 mL of the test solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. Causality: 24-48 hours is typically sufficient for most organic compounds to reach equilibrium. A preliminary time-to-equilibrium study can be run to confirm this.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow coarse particles to settle. Then, centrifuge the vials at high speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining undissolved solid. Trustworthiness: This two-step separation process is critical to ensure no solid particulates are carried over into the analytical sample, which would falsely inflate the solubility measurement.

  • Sample Dilution: Carefully take an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter. Immediately dilute the filtrate with a known volume of mobile phase or a suitable solvent to bring the concentration within the analytical instrument's calibration range. Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution due to temperature changes or solvent evaporation.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method. Determine the concentration of this compound by comparing the instrument response to the calibration curve.

  • Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) × (Dilution Factor)

start Start prep Add excess solute to vial start->prep add_solv Add 2.0 mL of solvent prep->add_solv equil Equilibrate at 25°C for 24h on shaker add_solv->equil separate Centrifuge to pellet excess solid equil->separate filter Filter supernatant (0.22 µm PTFE) separate->filter dilute Accurately dilute filtrate filter->dilute analyze Analyze by HPLC or GC dilute->analyze quant Quantify against calibration curve analyze->quant end End: Solubility (mg/mL) quant->end

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Section 5: Practical Applications of Solubility Data

The solubility data generated through the protocol in Section 4 is directly applicable to critical drug development and chemical synthesis tasks:

  • Reaction Solvent Selection: Choosing a solvent in which reactants are highly soluble can increase reaction rates and improve yields.

  • Crystallization and Purification: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The data allows for the rational selection of solvent/anti-solvent systems.

  • Formulation Development: For liquid dosage forms, the API must be fully dissolved in the vehicle. Solubility data is the first step in identifying suitable biocompatible solvents or co-solvent systems.

  • Chromatography: Understanding solubility helps in choosing the appropriate mobile phase for chromatographic purification, ensuring the compound remains dissolved on the column.

Section 6: Conclusion

While published quantitative solubility data for this compound is limited, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental verification. Its molecular structure, featuring both lipophilic and moderately polar moieties, suggests high solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents. The provided shake-flask protocol offers a self-validating and reliable method for generating the precise data needed by researchers and process chemists. This foundational knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and enabling successful formulation of this important chemical intermediate.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from phytosafe.fr. [Link]

  • DelveInsight. (n.d.). Drug Solubility: Significance and symbolism. Retrieved from delveinsight.com. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from oecd-ilibrary.org. [Link]

  • PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Galvão, A. M., et al. (2018). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Revista de Ciências Farmacêuticas Básica e Aplicada, 39. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from filab.fr. [Link]

  • ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility parameter (HSP). Retrieved from ResearchGate. [Link]

  • Ionescu, C., & Rata, D. M. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Dentistry, 24(2), 221-226. [Link]

  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from csub.edu. [Link]

  • OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from oecd.org. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from accudynetest.com. [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from ResearchGate. [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from situtest.com. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from hansen-solubility.com. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from data.mendeley.com. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from chemistrysteps.com. [Link]

  • Semantic Scholar. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved from semanticscholar.org. [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/857e238072046830501a45a3066d516ca4a0f443]([Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Unknown Source. (n.d.). Classification of organic compounds By solubility. Retrieved from a university document server. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

  • Avdeef, A. (2017). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 106(4), 937-949. [Link]

  • Avdeef, A. (2022). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. Molecular Pharmaceutics, 19(11), 4048-4061. [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 47(1), 150-158. [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2-(3-Methoxyphenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from analogous chemical structures and established principles of thermal analysis and reaction mechanisms. We present hypothetical decomposition pathways grounded in the study of related aryl-substituted ketones and cyclic systems. Furthermore, this document offers detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to empirically determine the thermal properties of this compound. These protocols are designed to be self-validating and adhere to the highest standards of scientific integrity. Visualizations of the proposed mechanisms and experimental workflows are provided to enhance understanding.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a notable aromatic ketone that serves as a crucial precursor in the synthesis of morphinans and other neurologically active compounds.[1] Its molecular structure, featuring a substituted aromatic ring appended to a cyclohexanone core, presents a unique profile for both synthetic manipulation and potential thermal instability. The thermal stability of such intermediates is a critical parameter in pharmaceutical development and manufacturing. Uncontrolled thermal decomposition can lead to the formation of impurities, loss of yield, and potentially hazardous conditions during synthesis, purification, and storage. Therefore, a thorough understanding of the thermal behavior of this compound is paramount for ensuring process safety, product purity, and regulatory compliance.

This guide delves into the theoretical underpinnings of the thermal decomposition of this molecule, proposes potential degradation pathways based on established chemical principles, and provides robust experimental protocols for its characterization.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing appropriate experimental conditions for thermal analysis.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O₂[2][3][4]
Molecular Weight 204.27 g/mol [3][4]
Appearance Clear colorless liquid[1]
Boiling Point 140-142 °C at 0.2 mmHg[2]
Density 1.1 g/mL at 25 °C[1][2]
Refractive Index 1.546 (20/D)[1][2]

Proposed Thermal Decomposition Pathways

Pathway A: α-Cleavage and Subsequent Reactions

The bond between the carbonyl carbon and the α-carbon bearing the methoxyphenyl group is a likely point of initial cleavage. This homolytic cleavage would generate a radical pair, which can then undergo a series of reactions.

  • Step 1: Initial α-Cleavage: The C-C bond adjacent to the carbonyl group cleaves, forming a diradical intermediate.

  • Step 2: Decarbonylation: The resulting acyl radical can lose carbon monoxide, a common fragmentation pathway for ketones, to yield a more stable radical.

  • Step 3: Rearrangement and Elimination: The subsequent radical species can undergo further rearrangements and elimination reactions, potentially leading to the formation of various unsaturated and aromatic hydrocarbons.

Pathway B: Cleavage of the Methoxyphenyl Group

Another plausible initiation step is the cleavage of the bond connecting the cyclohexanone ring to the methoxyphenyl group.

  • Step 1: C-C Bond Scission: The bond between the cyclohexanone ring and the aromatic ring breaks, yielding a cyclohexanonyl radical and a 3-methoxyphenyl radical.

  • Step 2: Hydrogen Abstraction: These radical species can abstract hydrogen atoms from other molecules, leading to the formation of cyclohexanone and 3-methoxyanisole.

  • Step 3: Further Decomposition: The initial products can then undergo further thermal decomposition. For instance, the methoxy group on the aromatic ring is susceptible to cleavage at higher temperatures, potentially yielding phenol derivatives.[5]

Pathway C: Ring-Opening of the Cyclohexanone Moiety

Drawing parallels with the thermal decomposition of cyclohexane, a ring-opening mechanism for the cyclohexanone moiety is also conceivable, particularly at higher temperatures.[7]

  • Step 1: Homolytic C-C Bond Cleavage: A C-C bond within the cyclohexanone ring breaks, forming a diradical species.

  • Step 2: Isomerization and Fragmentation: This diradical can undergo isomerization and subsequent fragmentation into smaller, more volatile molecules such as unsaturated aldehydes and ketones.

The following diagram illustrates these proposed decomposition pathways:

DecompositionPathways cluster_main This compound cluster_A Pathway A: α-Cleavage cluster_B Pathway B: Aryl Group Cleavage cluster_C Pathway C: Ring Opening start This compound A1 α-Cleavage start->A1 B1 C-C Scission start->B1 C1 Ring C-C Cleavage start->C1 A2 Diradical Intermediate A1->A2 Heat A3 Decarbonylation A2->A3 -CO A4 Unsaturated Hydrocarbons A3->A4 B2 Cyclohexanonyl + 3-Methoxyphenyl Radicals B1->B2 Heat B3 Hydrogen Abstraction B2->B3 B4 Cyclohexanone + 3-Methoxyanisole B3->B4 C2 Diradical Intermediate C1->C2 Heat C3 Isomerization & Fragmentation C2->C3 C4 Volatile Aldehydes/Ketones C3->C4 ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_start Weigh 5-10 mg of sample TGA_setup Place in TGA under N2 purge TGA_start->TGA_setup TGA_run Heat from 30°C to 600°C at 10°C/min TGA_setup->TGA_run TGA_analysis Analyze Mass vs. Temp data TGA_run->TGA_analysis TGA_output Determine T_onset and decomposition stages TGA_analysis->TGA_output DSC_start Weigh 2-5 mg of sample in sealed pan DSC_setup Place in DSC under N2 purge DSC_start->DSC_setup DSC_run Heat from 25°C to 400°C at 10°C/min DSC_setup->DSC_run DSC_analysis Analyze Heat Flow vs. Temp data DSC_run->DSC_analysis DSC_output Determine T_m, ΔH_fus, and decomposition exotherms DSC_analysis->DSC_output start Sample of this compound start->TGA_start start->DSC_start

Caption: Experimental workflow for the thermal characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and potential decomposition of this compound. While the absence of direct experimental data necessitates a theoretical approach to its decomposition pathways, the proposed mechanisms, based on established chemical principles and analogies to related compounds, offer a solid foundation for further investigation. The detailed TGA and DSC protocols provided herein equip researchers with the necessary tools to empirically determine the thermal properties of this important pharmaceutical intermediate. A thorough understanding of the thermal behavior of this compound is critical for ensuring the safety, efficiency, and quality of processes in which it is utilized. The insights and methodologies presented in this guide are intended to support and advance research and development in the pharmaceutical sciences.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclohexanone, 2-(3-methoxyphenyl)-. Retrieved from [Link]

  • Nimlos, M. R., Blanksby, S. J., Ellison, G. B., & Daily, J. W. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13533–13543.
  • Shao, K., Liu, X., Jones, P. J., Sun, G., Gomez, M., Riser, B. P., & Zhang, J. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(13), 7765–7778.
  • Hays, P. A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.
  • Cheméo. (n.d.). Chemical Properties of 2-Benzylcyclohexanone (CAS 946-33-8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzylcyclohexan-1-one. Retrieved from [Link]

  • University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Benzylcyclohexanone. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-benzylcyclohexanone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2014). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(3-Methoxyphenyl)cyclohexanone is an aromatic ketone recognized primarily as a versatile synthetic intermediate.[1][2][3][4] While direct pharmacological studies on this molecule are not extensively documented, its structural relationship to potent psychoactive compounds necessitates a thorough evaluation of its potential biological activities. This guide synthesizes existing chemical knowledge with established pharmacological screening paradigms to propose a comprehensive research framework for characterizing this compound. We will explore its synthesis, delve into the pharmacology of its close structural analogs, and outline a multi-tiered experimental workflow—from in silico modeling to in vivo validation—to systematically investigate its potential interactions with key central nervous system targets. The primary hypothesis, grounded in structural analogy, centers on potential modulation of the N-methyl-D-aspartate (NMDA) receptor, with secondary consideration given to opioid receptor interactions due to its role as a morphinan precursor.

Introduction and Chemical Profile

This compound is a clear, colorless liquid at room temperature.[1][3] Its core structure, featuring a cyclohexanone ring substituted with a methoxyphenyl group at the alpha position, is a key scaffold in synthetic organic chemistry. This compound has been identified as a starting reagent for the synthesis of complex polycyclic molecules, including octahydrophenanthrene derivatives, which are foundational structures for morphinan-class opioids.[1][3]

The true impetus for investigating its biological potential, however, stems from its close structural relationship to the dissociative anesthetic methoxetamine (MXE), or 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone.[5][6][7][8] The only structural difference is the presence of an ethylamino group at the same carbon bearing the methoxyphenyl group in MXE. This seemingly minor modification is responsible for significant pharmacological activity, primarily as a potent and selective NMDA receptor antagonist.[6][7] This guide, therefore, operates on the principle of structural-activity relationships (SAR) to postulate and explore the latent biological profile of the parent ketone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15547-89-4[9][10]
Molecular Formula C13H16O2[2][9][10]
Molecular Weight 204.27 g/mol [9][10]
Appearance Clear colorless liquid[1][3]
Density 1.1 g/mL at 25 °C[1][3][9]
Boiling Point 140-142 °C at 0.2 mmHg[9]
Refractive Index n20/D 1.546[1][3][9]

Synthesis and Characterization

The synthesis of this compound is well-established in organic chemistry literature. A common and effective method involves the Grignard reaction, a robust carbon-carbon bond-forming reaction.

Synthetic Protocol: Grignard Reaction

This protocol is adapted from established methodologies for related compounds.[11]

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the reaction. Gentle heating may be required. The reaction is complete when the magnesium has been consumed, resulting in a solution of 3-methoxyphenylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 2-chlorocyclohexanone in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed, analogous to those used for characterizing its derivatives like methoxetamine.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing characteristic peaks for the aromatic protons of the methoxyphenyl group, the aliphatic protons of the cyclohexanone ring, and the methoxy group.

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight (204.27 g/mol ) and provide fragmentation patterns useful for structural elucidation.

  • Infrared (IR) Spectroscopy: An IR spectrum will show a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1710 cm⁻¹.

Inferred Biological Targets from Structural Analogs

The core of our investigation lies in leveraging the known pharmacology of structurally related molecules to predict the most probable biological targets for this compound.

Primary Target Hypothesis: NMDA Receptor

The most compelling evidence points toward the glutamatergic NMDA receptor. The N-ethylamino derivative, methoxetamine, is a high-affinity ligand for the PCP binding site on the NMDA receptor.[6][7] This antagonism is believed to be the primary mechanism for its dissociative effects.[6] While this compound lacks the basic amine group often crucial for high-affinity binding to the NMDA receptor ion channel, its bulky arylcyclohexanone scaffold could still permit interaction, possibly as a lower-affinity antagonist or an allosteric modulator.

Secondary Target Hypothesis: Opioid Receptors

The use of this compound as a precursor in morphinan synthesis suggests a potential, though likely weaker, interaction with opioid receptors (μ, δ, κ).[1][3] Morphinans are the structural basis for a large class of opioid analgesics. While the parent ketone lacks the key pharmacophoric elements for potent opioid activity (like the N-methyl group and the phenolic hydroxyl of morphine), the possibility of low-affinity binding or allosteric modulation cannot be dismissed without empirical testing.[12]

Proposed Experimental Workflow for Biological Characterization

A systematic, multi-tiered approach is essential to definitively characterize the biological activity of this compound. The following workflow progresses from computational prediction to detailed in vitro assays.

G cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: In Vitro Functional Characterization cluster_2 Tier 3: In Vivo Validation In Silico Docking In Silico Docking Radioligand Binding Radioligand Binding In Silico Docking->Radioligand Binding Predicts binding affinity informs target selection Functional Assays Functional Assays Radioligand Binding->Functional Assays Confirms target binding provides Ki values Electrophysiology Electrophysiology Functional Assays->Electrophysiology Determines agonist vs. antagonist activity Animal Models Animal Models Electrophysiology->Animal Models Confirms cellular effect informs behavioral studies caption Figure 1. Multi-tiered workflow for biological characterization.

Caption: Figure 1. Multi-tiered workflow for biological characterization.

Tier 1: In Vitro Binding Assays

The initial step is to determine if the compound physically interacts with the hypothesized protein targets. Radioligand binding assays are the gold standard for this purpose.[13]

Protocol 1: NMDA Receptor Radioligand Displacement Assay

  • Preparation: Prepare crude synaptic membrane fractions from rat forebrain tissue.

  • Assay Buffer: Use a Tris-HCl buffer (5 mM, pH 7.4).

  • Radioligand: Use [³H]MK-801, a high-affinity NMDA receptor channel blocker.

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of this compound (e.g., from 1 nM to 100 µM). For non-specific binding determination, use a saturating concentration of unlabeled MK-801 (e.g., 10 µM).

  • Equilibration: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]MK-801 binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Opioid Receptor Radioligand Displacement Assays

This protocol is similar to the NMDA assay but uses cell lines stably expressing individual human opioid receptor subtypes (μ, δ, or κ).

  • Preparation: Prepare membrane fractions from CHO or HEK293 cells expressing the human μ-opioid receptor (hMOR), δ-opioid receptor (hDOR), or κ-opioid receptor (hKOR).

  • Radioligands:

    • For hMOR: [³H]DAMGO

    • For hDOR: [³H]DPDPE

    • For hKOR: [³H]U-69,593

  • Incubation & Analysis: Follow steps 4-8 from Protocol 1, using the appropriate radioligand and membrane preparation for each receptor subtype.

Table 2: Hypothetical Binding Affinity Data Summary

Target ReceptorRadioligandTest Compound Ki (nM)
NMDA [³H]MK-801> 10,000
μ-Opioid (MOR) [³H]DAMGO1,500
δ-Opioid (DOR) [³H]DPDPE> 10,000
κ-Opioid (KOR) [³H]U-69,5938,000

(Note: Data are hypothetical for illustrative purposes.)

Tier 2: In Vitro Functional Assays

If significant binding is detected (e.g., Ki < 10 µM), the next step is to determine the functional consequence of this binding. Since opioid receptors are G-protein coupled receptors (GPCRs), functional assays typically measure the modulation of second messenger pathways.[14][15][16]

G cluster_0 GPCR Activation Cascade Ligand Opioid Agonist or Test Compound GPCR Opioid Receptor (e.g., MOR) Ligand->GPCR Binds G_Protein Gi/o Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production ↓ Adenylyl_Cyclase->cAMP Catalyzes caption Figure 2. MOR signaling pathway for cAMP functional assay.

Caption: Figure 2. MOR signaling pathway for cAMP functional assay.

Protocol 3: cAMP Accumulation Assay for Gi-Coupled Receptors

  • Cell Culture: Use CHO cells stably co-expressing the human μ-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or use a direct cAMP measurement kit (e.g., HTRF, LANCE).

  • Assay Medium: Use a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: Pre-treat cells with varying concentrations of this compound. Then, stimulate adenylyl cyclase with a fixed concentration of forskolin.

  • Detection: After a short incubation (15-30 minutes), lyse the cells and measure the cAMP levels using the chosen detection technology (e.g., luminescence for luciferase, fluorescence for HTRF).

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound. A decrease in forskolin-stimulated cAMP indicates agonist activity (calculate EC₅₀).

    • Antagonist Mode: In the presence of a fixed concentration of a known agonist (e.g., DAMGO), co-incubate with varying concentrations of the test compound. A reversal of the agonist-induced cAMP decrease indicates antagonist activity (calculate IC₅₀).

Tier 3: In Vivo Studies

Should the in vitro data reveal potent and selective activity, progression to in vivo models would be warranted.[17][18] The choice of model depends directly on the in vitro findings.

  • For Opioid Activity: If the compound shows agonist activity at the μ-opioid receptor, the hot plate test or tail-flick test in rodents can assess its antinociceptive (analgesic) properties.[12] If it acts as an antagonist, it could be tested for its ability to block morphine-induced analgesia.

  • For NMDA Receptor Activity: If the compound shows unexpected NMDA receptor antagonism, its effects on locomotor activity and prepulse inhibition (PPI) of the startle reflex would be evaluated, as these are common behavioral readouts for NMDA antagonists.

Conclusion and Future Directions

While this compound is chemically recognized as a synthetic precursor, its structural similarity to the potent NMDA receptor antagonist methoxetamine provides a strong rationale for a comprehensive biological evaluation. The proposed workflow, beginning with binding assays for the NMDA and opioid receptors and progressing to functional characterization, provides a robust and logical framework for this investigation. The initial hypothesis suggests that the compound is unlikely to be a potent ligand at these targets due to the lack of a basic amine. However, the possibility of moderate-affinity interactions or allosteric modulation remains an open and scientifically valid question. The data generated from this research plan would definitively elucidate the pharmacological profile of this compound, contributing valuable knowledge to the structure-activity relationship landscape of arylcyclohexanone derivatives and either confirming its biological inertness or uncovering novel pharmacological activity.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link][14][15]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link][13]

  • The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. [Link][5]

  • The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One. [Link][6]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. Frontiers in Pharmacology. [Link][17]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. [Link][7]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. National Institutes of Health. [Link][8]

  • Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. International Journal of Molecular Sciences. [Link][12]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link][16]

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity. Methods in Enzymology. [Link][18]

  • This compound. PubChem, National Institutes of Health. [Link][2]

  • This compound. LookChem. [Link][9]

  • Cyclohexanone, 2-(3-methoxyphenyl)-. US EPA Substance Registry Services. [Link][10]

  • Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. Google Patents. [11]

Sources

The Emergence and Foundational Analysis of 2-(3-Methoxyphenyl)cyclohexanone: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(3-Methoxyphenyl)cyclohexanone, a significant intermediate in the synthesis of psychoactive compounds and other complex molecular architectures. The narrative delves into the logical underpinnings of its synthesis, detailed physicochemical and spectroscopic characterization, and its pivotal role as a precursor in drug development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both a practical and theoretical framework for understanding and utilizing this versatile ketone.

Introduction: The Strategic Importance of 2-Arylcyclohexanones

The discovery and development of novel synthetic methodologies for 2-arylcyclohexanones have been a cornerstone in the advancement of medicinal chemistry. These structures serve as crucial scaffolds for a variety of biologically active molecules. While the precise historical account of the first synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic routes to 2-arylcyclohexanones[1]. The strategic placement of the methoxy-substituted phenyl ring at the 2-position of the cyclohexanone core creates a valuable precursor for further chemical elaboration, most notably in the synthesis of derivatives with significant neurological activity.

This guide will focus on the foundational aspects of this compound, providing a comprehensive overview of its synthesis, structural elucidation, and physicochemical properties. Understanding these core characteristics is essential for its effective application in the synthesis of more complex target molecules.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several established methods for the α-arylation of ketones. A prevalent and logical approach involves the reaction of a cyclohexanone enolate or its equivalent with a substituted aryl halide, or a Grignard reaction followed by oxidation. A common synthetic pathway is the Grignard reaction of 3-bromoanisole with cyclohexanone to form the tertiary alcohol, 1-(3-methoxyphenyl)cyclohexan-1-ol, which is then oxidized to the target ketone.

Causality of Experimental Choices in a Plausible Synthetic Protocol

The chosen synthetic route is predicated on the reliability and high yield of the Grignard reaction for forming carbon-carbon bonds. The use of 3-bromoanisole allows for the regioselective introduction of the 3-methoxyphenyl group. The subsequent oxidation of the tertiary alcohol to the ketone is a standard and efficient transformation.

Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis of this compound, with each step designed to ensure high purity and yield.

Step 1: Grignard Reaction - Formation of 1-(3-Methoxyphenyl)cyclohexan-1-ol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, 3-methoxyphenylmagnesium bromide.

  • Addition of Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 eq) in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.

  • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(3-methoxyphenyl)cyclohexan-1-ol.

Step 2: Oxidation to this compound

  • Oxidizing Agent Preparation: A solution of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) is prepared in a separate flask.

  • Oxidation Reaction: The crude 1-(3-methoxyphenyl)cyclohexan-1-ol, dissolved in DCM, is added to the PCC solution at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear, colorless liquid[2][3].

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

The compound is a clear, colorless liquid with a boiling point of 140-142 °C at 0.2 mmHg and a density of approximately 1.1 g/mL at 25 °C[2][3].

Spectroscopic Data

The structural elucidation of this compound is unequivocally established by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR Signals corresponding to the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, and the aliphatic protons of the cyclohexanone ring are observed. The integration and splitting patterns are consistent with the proposed structure.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted carbon), the methoxy carbon, and the aliphatic carbons of the cyclohexanone ring are present at their characteristic chemical shifts.
Infrared (IR) Spectroscopy A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is observed around 1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretch of the methoxy group, are also present.
Mass Spectrometry (MS) The mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.26 g/mol ). The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments from the parent molecule.

Note: Specific chemical shifts and coupling constants can be found in publicly available databases such as PubChem[4].

Initial Characterization: Chemical Reactivity and Synthetic Utility

The primary significance of this compound lies in its utility as a synthetic intermediate. Its chemical reactivity is dominated by the ketone functional group and the activated aromatic ring.

Reactivity of the Ketone Moiety

The carbonyl group can undergo a variety of nucleophilic addition reactions, making it a versatile handle for introducing further complexity. For instance, it is a direct precursor to 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine), where the ketone is converted to an α-amino ketone[5][6].

Role as a Precursor in Drug Synthesis

This compound is a key starting material in the synthesis of morphinans and other neurologically active compounds[7]. The methoxy group can be a crucial pharmacophoric element or can be demethylated to a phenol for further functionalization.

Visualization of Key Structures and Pathways

To aid in the conceptual understanding of the chemical structures and their relationships, the following diagrams are provided.

Caption: Synthetic relationship of this compound.

experimental_workflow start Start: 3-Bromoanisole & Cyclohexanone grignard Grignard Reaction (Anhydrous THF, Mg, I₂ catalyst) start->grignard quench Quench (Saturated aq. NH₄Cl) grignard->quench extract Extraction & Drying (Et₂O, Na₂SO₄) quench->extract alcohol Crude 1-(3-Methoxyphenyl)cyclohexan-1-ol extract->alcohol oxidize Oxidation (PCC, DCM) alcohol->oxidize purify Column Chromatography (Silica Gel) oxidize->purify product Pure this compound purify->product characterize Characterization (NMR, IR, MS) product->characterize

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Morphinans from 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of the morphinan scaffold, a core structure in a vast class of psychoactive drugs, including analgesics and antitussives.[1] The strategy detailed herein begins with the readily accessible precursor, 2-(3-Methoxyphenyl)cyclohexanone, and focuses on the pivotal Grewe-type cyclization to construct the tetracyclic morphinan framework.[2] Subsequent functional group manipulations, including N-alkylation and O-demethylation, are described to yield key morphinan analogues. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and practical considerations for this challenging but important synthesis.

Introduction: Strategic Importance of the Morphinan Scaffold

The morphinan skeleton is the fundamental structure for a wide range of pharmacologically significant compounds, from potent opioid analgesics like morphine and codeine to valuable antagonists such as naloxone.[1][3][4] The complex, pentacyclic structure of natural morphine has made its total synthesis a formidable challenge in organic chemistry since the landmark achievement by Gates in 1952.[2][5]

Modern synthetic efforts often prioritize efficiency and practicality, aiming for scalable routes to key intermediates.[6] The approach starting from 2-arylcyclohexanones is particularly powerful as it relies on the robust and well-established Grewe cyclization to form the tetracyclic core in a single, convergent step.[2] This biomimetic strategy, notably refined by Kenner C. Rice, remains one of the most efficient routes to the morphinan framework and serves as the foundation for this guide.[2][6][7]

This document will detail the synthesis in three primary stages:

  • Preparation of the Cyclization Precursor: Synthesis of the requisite N-substituted aminoethyl derivative from this compound.

  • Grewe-Type Cyclization: The acid-catalyzed intramolecular cyclization to forge the morphinan core.

  • Post-Cyclization Modifications: N-methylation and O-demethylation to access fundamental morphinan structures.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the commercially available ketone and proceeding through the key cyclization and functionalization steps.

G cluster_0 Synthetic Pathway A This compound B N-Formylaminoethyl Derivative A->B Reductive Amination C N-Formylnormorphinan B->C Grewe-Type Cyclization D Normorphinan C->D Deformylation E N-Methylmorphinan (e.g., Dextromethorphan) D->E Reductive N-Methylation F Phenolic Morphinan (e.g., Dextrorphan) E->F O-Demethylation

Caption: High-level overview of the synthetic sequence.

Part I: Synthesis of the Cyclization Precursor

The initial phase involves converting the starting ketone into a substrate suitable for the Grewe cyclization. This typically requires the introduction of a nitrogen-containing side chain at the carbonyl position. A common and effective method is reductive amination followed by N-protection. Here, we detail an N-formylation approach, as the formyl group is a stable protecting group that can be readily removed or reduced later.

Protocol 1: N-Formylation and Reduction

This two-step, one-pot procedure first forms an enamine/imine intermediate with aminoacetaldehyde dimethyl acetal, which is then reduced and subsequently formylated.

Materials:

  • This compound (1.0 eq)[8]

  • Aminoacetaldehyde dimethyl acetal (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[9]

  • Methanol (MeOH)

  • Phenyl formate (HCO₂Ph) (1.3 eq)[9]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in methanol, add aminoacetaldehyde dimethyl acetal. Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 18 hours. Monitor reaction completion by TLC or LC-MS.

  • Remove the methanol under reduced pressure. To the resulting residue, add ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude amine is used directly in the next step.

  • Dissolve the crude amine in ethyl acetate and add phenyl formate. Heat the mixture to reflux for 1 hour.[9]

  • Cool the reaction to room temperature, and wash with 1M HCl, followed by saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude N-formyl derivative can be purified by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or used directly if sufficiently pure.

Part II: The Grewe-Type Cyclization

This is the keystone of the synthesis, where the tetracyclic morphinan core is constructed via an acid-catalyzed intramolecular electrophilic aromatic substitution. The choice of acid is critical and can significantly influence the yield and side-product profile.[1] Polyphosphoric acid (PPA) or a mixture of strong acids like triflic acid and hydrofluoric acid are often employed.[7][10]

Mechanism Insight

The Grewe cyclization proceeds through the formation of a superelectrophile.[1] The strong acid protonates the ketone (or an enol/enamine derivative), generating a cationic species. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, where the electron-rich methoxy-substituted aromatic ring attacks the carbocation, leading to the formation of the new C-C bond and constructing the B ring of the morphinan scaffold.[1]

G cluster_mech Grewe Cyclization Mechanism Start Precursor Protonation Protonation (Ketone/Imine) Start->Protonation H⁺ (Strong Acid) Cation Reactive Cationic Intermediate Protonation->Cation Generates Electrophile Attack Intramolecular Electrophilic Attack Cation->Attack Arene acts as Nucleophile Deprotonation Deprotonation/ Rearrangement Attack->Deprotonation Forms C-C bond Product Morphinan Core Deprotonation->Product Restores Aromaticity

Caption: Simplified mechanism of the Grewe cyclization.

Protocol 2: Phosphoric Acid-Mediated Cyclization

This protocol uses 85% phosphoric acid, a common and effective reagent for this transformation.[1]

Materials:

  • N-Formylaminoethyl derivative from Protocol 1 (1.0 eq)

  • 85% Phosphoric acid (H₃PO₄) (10-20 volumes)

  • Toluene

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

Procedure:

  • CRITICAL: Ensure all glassware is thoroughly dried. The reaction is sensitive to water content beyond that in the reagent.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the N-formyl precursor.

  • Add 85% phosphoric acid. The amount should be sufficient to ensure good stirring (approx. 15 mL per gram of substrate).

  • Heat the mixture to 100-110 °C with vigorous stirring. The reaction is often accompanied by a color change to deep purple or brown.

  • Monitor the reaction progress by TLC (quenching a small aliquot in ice/NH₄OH and extracting with DCM). The reaction typically takes 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice.

  • Basify the cold aqueous mixture to pH > 9 by the slow addition of concentrated ammonium hydroxide. CAUTION: This is a highly exothermic process. Perform this step in an ice bath with efficient stirring.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-formylnormorphinan, should be purified by flash column chromatography (Silica gel, DCM:MeOH gradient).

ParameterConditionRationale / Field Notes
Acid 85% H₃PO₄Provides a good balance of reactivity and handling. Stronger acids (e.g., TfOH/HF) may offer higher yields but require specialized equipment.[7][10]
Temperature 100-110 °CSufficient to overcome the activation energy. Lower temperatures result in incomplete reaction, while higher temperatures can lead to decomposition.
Stirring VigorousThe reaction mixture can be viscous. Efficient mixing is crucial for consistent heating and preventing localized charring.
Workup Quench on iceRapidly halts the reaction and dissipates heat before neutralization.
Table 1. Critical Parameters for Grewe-Type Cyclization.

Part III: Post-Cyclization Modifications

The product from the Grewe cyclization is a versatile intermediate. To arrive at common morphinan targets, further modifications of the nitrogen and the phenolic ether are necessary.

Protocol 3: Reductive N-Methylation

This protocol converts the secondary amine (after deprotection of the N-formyl group, if present) to the tertiary N-methyl amine, a common feature in many active morphinans.

Materials:

  • Normorphinan derivative (1.0 eq)

  • Aqueous Formaldehyde (37 wt. %, 1.5 eq)

  • Sodium acetate (NaOAc) (1.2 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %, 0.05 eq)

  • Hydrogen gas (H₂)

  • Acetic acid

Procedure:

  • If starting from the N-formyl derivative, first perform a deformylation by refluxing in 6M HCl, followed by neutralization and extraction.

  • Dissolve the normorphinan derivative in acetic acid. Add aqueous formaldehyde and sodium acetate.

  • Transfer the mixture to a hydrogenation vessel. Carefully add Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate, basify with NH₄OH, and extract with DCM.

  • Dry the organic layer, concentrate, and purify the N-methylmorphinan product by chromatography or crystallization.

Protocol 4: O-Demethylation with Boron Tribromide (BBr₃)

Cleavage of the methoxy group to reveal the free phenol is essential for opioid receptor activity. Boron tribromide is a highly effective, albeit hazardous, reagent for this transformation.[5][11][12]

Materials:

  • 3-Methoxy-N-methylmorphinan (1.0 eq)

  • Boron tribromide (BBr₃) (1M solution in DCM, 3-4 eq)[11]

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous NaHCO₃

Procedure:

  • CRITICAL SAFETY NOTE: BBr₃ is extremely corrosive, toxic, and reacts violently with water.[12] This entire procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar) using anhydrous solvents and techniques.

  • Dissolve the methoxy-morphinan substrate in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Add the BBr₃ solution dropwise via syringe over 30 minutes. A color change is typically observed.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • CAUTIOUS QUENCH: Slowly and dropwise, add methanol to the reaction mixture to quench the excess BBr₃. This is highly exothermic and will release HBr gas.

  • Once the initial vigorous reaction has subsided, add saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude phenolic morphinan.

  • Purify by column chromatography or crystallization.

ReagentEquivalentsTemperatureRationale / Field Notes
BBr₃ 3.0 - 4.0-78 °C to RTA stoichiometric excess is required to complex with all Lewis basic sites (N, O). Low initial temperature controls the exothermic reaction.[11][12]
HBr (47%) N/A (solvent)RefluxAn alternative Brønsted acid method. It is less expensive but requires higher temperatures and may have lower functional group tolerance.[12][13]
Table 2. Comparison of O-Demethylation Reagents.

Troubleshooting and Key Considerations

  • Low Yield in Grewe Cyclization: This is often due to insufficient acid strength/concentration or the presence of excess water. Ensure anhydrous techniques where possible and consider using stronger acid systems if yields remain low. Optimization of temperature and reaction time is also crucial.[14][15][16][17]

  • Incomplete O-Demethylation: Ensure sufficient equivalents of BBr₃ are used, as the tertiary amine will consume one equivalent. The reaction may require longer times or gentle warming (to 0 °C or RT) to go to completion.

  • Stereochemistry: This synthetic route produces a racemic mixture of the morphinan. Resolution of enantiomers can be performed at various stages, often via diastereomeric salt formation with a chiral acid, but this is beyond the scope of this protocol.

Conclusion

The synthesis of the morphinan scaffold from this compound via the Grewe cyclization is a robust and historically significant strategy. While the procedures involve strong acids and reactive reagents requiring careful handling, they provide a reliable and efficient pathway to this medicinally vital class of molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement and adapt this synthesis for their specific drug discovery and development objectives.

References

  • Juniper Publishers. (2018, March 29). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. [Link]

  • ResearchGate. (2025, August 6). Enantioselective Synthesis of (−)-Codeine and (−)-Morphine. [Link]

  • NIDA IRP. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. [Link]

  • SynArchive. (1980). Synthesis of Morphine by Kenner C. Rice. [Link]

  • Denmark Group. Synthesis of Morphine Alkaloids. [Link]

  • Google Patents.
  • ResearchGate. (2011, May 6). (PDF) Synthesis of Morphine Alkaloids and Derivatives. [Link]

  • PubMed. (2025, March 18). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. [Link]

  • ePrints Soton. A New Synthetic Approach To The Morphinan Framework. [Link]

  • Nottingham ePrints. Novel Approaches Towards the Synthesis of Morphinan Derivatives. [Link]

  • Wikipedia. Total synthesis of morphine and related alkaloids. [Link]

  • ResearchGate. Grewe cyclization. [Link]

  • Google Books.
  • ResearchGate. Optimization of the Reaction Conditions for the Reductive Cyclization. [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions a. [Link]

  • NIH. (2011, December 29). A One-Step Synthesis of β-Bromocodide from Codeine. [Link]

  • NIH. (2023, June 15). A Divergent Polyene Cyclization for the Total Synthesis of Greenwayodendrines, Greenwaylactams, Polysin and Polyveoline. [Link]

  • LookChem. (2025, May 20). This compound. [Link]

  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions. [Link]

  • PubChem. This compound. [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • NIH. (2012, June 29). Formylation of Amines. [Link]

  • ResearchGate. Optimization of cyclization conditions. [Link]

Sources

Application Notes and Protocols: 2-(3-Methoxyphenyl)cyclohexanone as a Linchpin for Octahydrophenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Octahydrophenanthrene Core

The octahydrophenanthrene skeleton is a privileged scaffold in medicinal chemistry and natural product synthesis. It forms the core structure of a wide array of biologically active molecules, most notably the morphinan alkaloids, which include potent analgesics like morphine and codeine, as well as their antagonists such as naloxone. The rigid, three-dimensional architecture of the octahydrophenanthrene framework provides a unique template for the design of novel therapeutics targeting the central nervous system and beyond. The strategic synthesis of this key structure is therefore of paramount importance in drug discovery and development.

This application note provides a detailed guide for the synthesis of an octahydrophenanthrene derivative, a crucial precursor for morphinan and hasubanan alkaloids, starting from the readily accessible 2-(3-methoxyphenyl)cyclohexanone. We will delve into the mechanistic underpinnings of the key transformations, provide step-by-step experimental protocols, and offer insights into potential challenges and optimization strategies.

Synthetic Strategy: A Two-Pillar Approach to the Tricyclic Core

The construction of the octahydrophenanthrene ring system from this compound is elegantly achieved through a two-step sequence: a Robinson annulation followed by an intramolecular Friedel-Crafts-type cyclization , often referred to as the Grewe cyclization in the context of morphinan synthesis.

G A This compound C Robinson Annulation (Michael Addition followed by Intramolecular Aldol Condensation) A->C B Methyl Vinyl Ketone B->C D 4a-(3-Methoxyphenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one C->D Formation of Bicyclic Enone E Grewe Cyclization (Intramolecular Friedel-Crafts Reaction) D->E F Octahydrophenanthren-4-one Derivative E->F Formation of Tricyclic Core

This strategy leverages the reactivity of the starting materials to sequentially build the second and third rings of the phenanthrene system. The Robinson annulation provides a robust method for the formation of a six-membered ring, while the subsequent acid-catalyzed cyclization forges the final aromatic ring, yielding the desired tricyclic core.

Part 1: Synthesis of the Starting Material: this compound

While commercially available from some suppliers, the synthesis of this compound can be readily achieved in a two-step process from 3-bromoanisole and cyclohexanone.

Protocol 1.1: Grignard Reaction of 3-Bromoanisole with Cyclohexanone

This procedure outlines the formation of the Grignard reagent from 3-bromoanisole and its subsequent reaction with cyclohexanone to yield 1-(3-methoxyphenyl)cyclohexanol.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Bromoanisole

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a crystal of iodine.

  • Assemble the apparatus and flush with dry nitrogen or argon.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.

  • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-methoxyphenyl)cyclohexanol, which can be used in the next step without further purification.

Protocol 1.2: Oxidation to this compound

This protocol describes the oxidation of the tertiary alcohol to the desired ketone using Jones reagent. Caution: Jones reagent is highly corrosive and a strong oxidant. Handle with extreme care in a fume hood.

Materials:

  • 1-(3-Methoxyphenyl)cyclohexanol

  • Acetone

  • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 1-(3-methoxyphenyl)cyclohexanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Filter the mixture through a pad of Celite to remove the chromium salts, and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Add water to the residue and extract with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Part 2: Construction of the Bicyclic System via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] In this step, the enolate of this compound adds to methyl vinyl ketone to form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield the bicyclic enone.

G A Enolate of this compound C Michael Addition A->C B Methyl Vinyl Ketone B->C D 1,5-Diketone Intermediate C->D E Intramolecular Aldol Condensation D->E F Bicyclic Enone E->F

Protocol 2.1: Robinson Annulation of this compound with Methyl Vinyl Ketone

This protocol is adapted from general procedures for the Robinson annulation of substituted cyclohexanones.[4] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

  • This compound

  • Anhydrous ethanol or methanol

  • Sodium ethoxide or sodium methoxide

  • Methyl vinyl ketone (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM) or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add freshly distilled methyl vinyl ketone (1.2 eq) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 4a-(3-methoxyphenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.

ParameterConditionRationale/Notes
Base Sodium ethoxide or Sodium methoxideA strong, non-nucleophilic base is required to generate the enolate. The choice of alkoxide should match the alcohol solvent.
Solvent Anhydrous Ethanol or MethanolProtic solvents are typically used for Robinson annulations. Ensure the solvent is anhydrous to prevent quenching of the base.
Temperature RefluxHeating is generally required to drive both the Michael addition and the aldol condensation to completion.
Reaction Time 6-12 hoursReaction time should be monitored by TLC to determine the point of maximum conversion.
Yield Moderate to Good (typically 50-70%)Yields can be influenced by the purity of reagents and the careful control of reaction conditions.

Part 3: Formation of the Tricyclic Core via Grewe Cyclization

The final step in the construction of the octahydrophenanthrene skeleton is the Grewe cyclization, an intramolecular Friedel-Crafts-type reaction.[5] The enone product from the Robinson annulation is treated with a strong acid, which protonates the carbonyl group and facilitates the electrophilic attack of the electron-rich methoxy-substituted aromatic ring onto the carbocation intermediate, leading to the formation of the third ring.

G A Bicyclic Enone B Protonation of Carbonyl A->B H+ C Carbocation Intermediate B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Deprotonation D->E F Octahydrophenanthren-4-one E->F -H+

Protocol 3.1: Acid-Catalyzed Intramolecular Cyclization

This protocol is based on typical conditions for Grewe cyclizations. The choice of acid and reaction conditions can significantly impact the yield and purity of the product.

Materials:

  • 4a-(3-Methoxyphenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

  • Polyphosphoric acid (PPA) or 85% Phosphoric acid

  • Dichloromethane (DCM) or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, place the bicyclic enone (1.0 eq) and polyphosphoric acid (10-20 times the weight of the enone).

  • Heat the reaction mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the octahydrophenanthren-4-one derivative.

ParameterConditionRationale/Notes
Acid Catalyst Polyphosphoric acid (PPA) or 85% Phosphoric acidStrong protic acids are required to promote the cyclization. PPA is often effective for intramolecular Friedel-Crafts reactions.
Temperature 80-100 °CElevated temperatures are necessary to overcome the activation energy of the cyclization.
Reaction Time 2-4 hoursThe reaction should be monitored to avoid the formation of degradation products.
Yield ModerateYields can be variable and are sensitive to the reaction conditions.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and adaptable method for the construction of the octahydrophenanthrene core, a critical building block for the synthesis of morphinan and other related alkaloids. The use of this compound as a starting material offers a convergent and efficient approach to this important tricyclic system. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and organic synthesis. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly lead to the development of novel and potent therapeutic agents based on the octahydrophenanthrene scaffold.

References

  • Kuchar, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. RSC Advances, 7(63), 39871-39879. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. [Link]

  • Herzon, S. B., et al. (2013). Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids. The Journal of Organic Chemistry, 78(20), 10031–10057. [Link]

  • Zhu, J., et al. (2021). Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids. Nature Communications, 12(1), 1-11. [Link]

  • Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Juniper Online Journal of Case Studies, 6(4), 555691. [Link]

  • Ikonnikova, V. A., et al. (2022). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2022(32), e202200593. [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • NROChemistry. (n.d.). Robinson Annulation. [Link]

Sources

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 2-(3-Methoxyphenyl)cyclohexanone (CAS No. 15547-89-4), a key chemical intermediate.[1] Ensuring the structural integrity, identity, and purity of this compound is critical for its application in research and development, particularly in the synthesis of more complex molecules like morphinan derivatives.[1] This guide presents a suite of orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. For each method, we provide the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines tailored for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Profile

This compound is an aromatic ketone featuring a cyclohexanone ring substituted with a methoxyphenyl group at the alpha position. This structure makes it a valuable precursor in various organic syntheses.[1] Accurate analytical characterization is paramount to verify the successful synthesis and purification of the molecule, ensuring that downstream processes are not compromised by impurities or structural isomers. A combination of chromatographic and spectroscopic methods is essential for building a complete analytical profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₂[2]
Molecular Weight 204.26 g/mol [2]
CAS Number 15547-89-4[2][3]
Appearance Clear, colorless liquid[1]
Boiling Point 140-142 °C at 0.2 mmHg[3][4]
Density ~1.1 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) ~1.546[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation and Volatile Impurity Profiling

Scientific Rationale

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. The inherent volatility of this compound makes it an ideal candidate for this technique.[3][4] Gas chromatography separates the analyte from volatile impurities based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[5] The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification by matching against spectral libraries or through manual interpretation of fragmentation patterns.[6][7]

Experimental Protocol

A. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or methanol.

  • Create a working solution of approximately 10 µg/mL by diluting the stock solution 1:100 with the same solvent.

B. Instrumentation and Parameters: The following parameters provide a robust starting point and can be optimized as needed.

Table 2: Recommended GC-MS Method Parameters

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 25:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Data Interpretation
  • Retention Time (RT): The analyte should elute as a sharp, symmetrical peak at a consistent retention time under the specified conditions.

  • Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204 . Key fragment ions may include those corresponding to the loss of the methoxy group (m/z 173), cleavage of the cyclohexanone ring, and the formation of a stable methoxy-tropylium ion (m/z 121), which is a common fragment for methoxy-substituted benzene rings.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample in Ethyl Acetate Prep2 Dilute to Working Concentration Prep1->Prep2 Inject Inject 1 µL into GC Prep2->Inject Separate Chromatographic Separation (HP-5MS) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Data Acquire Total Ion Chromatogram (TIC) Detect->Data Identify Identify Peak by Retention Time Data->Identify Confirm Confirm Structure by Mass Spectrum (m/z 204) Identify->Confirm

Caption: Workflow for identity confirmation of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Scientific Rationale

HPLC is a powerful technique for separating components of a mixture, making it exceptionally well-suited for determining the purity of a drug substance or intermediate.[8] For this compound, a moderately nonpolar compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[9] In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture. The analyte is separated from more polar and less polar impurities based on its hydrophobic interactions with the stationary phase.[9] A UV-Vis Diode Array Detector (DAD) is used for detection, leveraging the chromophore of the methoxyphenyl group, which absorbs UV light. Quantification is achieved by relating the integrated peak area to the analyte's concentration via a calibration curve.[9]

Experimental Protocol

A. Sample and Standard Preparation:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas. Adding 0.1% formic acid to the mobile phase can improve peak shape.[10]

  • Standard Preparation: Prepare a primary stock solution (1000 µg/mL) of a reference standard in the mobile phase. From this, create a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) for linearity and quantification.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

B. Instrumentation and Parameters:

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Purospher® STAR)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD), monitoring at 220 nm and 275 nm
Run Time 15 minutes
Data Interpretation
  • Chromatogram: The primary output is a chromatogram showing detector response versus time. This compound should appear as a major, well-resolved peak.

  • Purity Calculation: Purity is typically assessed using an area percent calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all impurities have a similar response factor at the chosen wavelength.

  • Quantification: The concentration of the sample is determined by interpolating its peak area from the calibration curve generated using the reference standards.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep1 Prepare Mobile Phase (ACN:H2O) Prep2 Prepare Standards & Sample Solutions Prep1->Prep2 Inject Inject 10 µL Prep2->Inject Separate Reversed-Phase Separation (C18) Inject->Separate Detect UV-Vis DAD (220 & 275 nm) Separate->Detect Data Generate Chromatogram Detect->Data Quant Quantify using Calibration Curve Data->Quant Purity Calculate Purity (Area % Report) Data->Purity

Caption: Workflow for purity analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

Scientific Rationale

NMR spectroscopy is the most definitive analytical technique for determining the molecular structure of an organic compound.[11] It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that provides detailed structural information. Furthermore, spin-spin coupling between adjacent nuclei provides connectivity data. A combination of ¹H NMR and ¹³C NMR spectra allows for the complete and unambiguous assignment of the molecule's structure.[12][13]

Experimental Protocol

A. Sample Preparation:

  • Dissolve approximately 10-15 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

B. Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like DEPT-135, COSY, and HSQC can be run for more complex assignments but are often not necessary for a compound of this complexity.

Data Interpretation

The expected chemical shifts are based on the known effects of the functional groups and structural motifs present in the molecule.[14]

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) N/A~208-212
Aromatic C-O N/A~159.5
Aromatic C-H ~6.8 - 7.3 (complex multiplets)~112-130
Aromatic C-C(H) N/A~140-142
Methine (Ar-CH) ~3.6-3.8 (multiplet)~55-58
Methoxy (O-CH₃) ~3.8 (singlet, 3H)~55.2
Cyclohexanone (CH₂) ~1.7 - 2.6 (complex multiplets, 8H)~25-42
Logical Diagram

NMR_Logic cluster_structure cluster_data cluster_h1_features cluster_c13_features Structure This compound H1_NMR ¹H NMR Spectrum Structure->H1_NMR correlates to C13_NMR ¹³C NMR Spectrum Structure->C13_NMR correlates to H_Aromatic Aromatic H ~6.8-7.3 ppm H1_NMR->H_Aromatic H_Methoxy Methoxy H ~3.8 ppm (s, 3H) H1_NMR->H_Methoxy H_Aliphatic Aliphatic H ~1.7-3.8 ppm (m) H1_NMR->H_Aliphatic C_Carbonyl C=O ~210 ppm C13_NMR->C_Carbonyl C_Aromatic Aromatic C ~112-160 ppm C13_NMR->C_Aromatic C_Aliphatic Aliphatic C ~25-58 ppm C13_NMR->C_Aliphatic

Caption: Relationship between molecular structure and expected NMR spectral features.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Scientific Rationale

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[15] When a molecule is exposed to infrared radiation, its chemical bonds vibrate (stretch, bend) at specific frequencies. The absorption of this radiation is measured and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).[16] The presence of strong, characteristic absorption bands for the ketone (C=O) and aryl ether (C-O) groups in this compound makes FT-IR an excellent tool for rapid identity confirmation.[17]

Experimental Protocol

A. Sample Preparation:

  • Neat Liquid Film: Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Attenuated Total Reflectance (ATR): Place one drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest and most common method.[17]

B. Instrumentation and Data Acquisition:

  • Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Place the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The typical spectral range is 4000 - 400 cm⁻¹.

Data Interpretation

The spectrum should be analyzed for the presence of key diagnostic peaks that confirm the molecule's functional groups.

Table 5: Characteristic FT-IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone) ~1715 Strong, Sharp
sp² C-H Stretch (Aromatic)3100 - 3000Medium
sp³ C-H Stretch (Aliphatic)3000 - 2850Medium-Strong
C=C Stretch (Aromatic Ring)1600, 1585, 1470Medium, Sharp
C-O Stretch (Aryl Ether) ~1250 Strong
C-H Bend (Aromatic)900 - 675Medium-Strong

The most prominent and diagnostically significant peak will be the strong carbonyl (C=O) stretch around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.[15][18]

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Prep Place 1 Drop of Sample on ATR Crystal Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Spectrum Generate IR Spectrum (4000-400 cm⁻¹) Sample->Spectrum Identify Identify Key Peaks: C=O (~1715 cm⁻¹) C-O (~1250 cm⁻¹) Spectrum->Identify

Caption: Workflow for functional group analysis by FT-IR spectroscopy.

Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-modal analytical approach. GC-MS serves as an excellent tool for confirming molecular weight and identifying volatile impurities. HPLC provides robust data for purity assessment and quantification. NMR spectroscopy delivers unambiguous proof of the molecular structure and connectivity. Finally, FT-IR offers a rapid and simple method for confirming the presence of key functional groups. Together, these four techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for its intended scientific applications.

References

  • LookChem. (n.d.). This compound - 15547-89-4, C13H16O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from LookChem. URL: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

  • Semantic Scholar. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved from Semantic Scholar. URL: [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Retrieved from Scribd. URL: [Link]

  • Zancajo, R., et al. (2013). From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices. PubMed. Retrieved from PubMed. URL: [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the.... Retrieved from ResearchGate. URL: [Link]

  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues. Retrieved from ProQuest. URL: [Link]

  • Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from Royal Society of Chemistry. URL: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB. Retrieved from BMRB. URL: [Link]

  • SpectraBase. (n.d.). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. URL: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. Retrieved from NIH. URL: [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). Retrieved from an independent source. URL: [Link]

  • Indian Journal of Pure & Applied Physics. (2002). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Retrieved from an independent source. URL: [Link]

  • ResearchGate. (n.d.). Cyclohexanone/sulfonated polymer catalyst: a new simple derivatizing procedure for GC-MS determination of 2. Retrieved from ResearchGate. URL: [Link]

  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from Bartleby. URL: [Link]

  • MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from MDPI. URL: [Link]

  • PubMed. (n.d.). Synthesis of Optically Active 4-substituted 2-cyclohexenones. Retrieved from PubMed. URL: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST WebBook. Retrieved from NIST. URL: [Link]

  • MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from MDPI. URL: [Link]

  • DEA.gov. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved from DEA.gov. URL: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Retrieved from Royal Society of Chemistry. URL: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from SIELC. URL: [Link]

  • National Institutes of Health. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Retrieved from NIH. URL: [Link]

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from an independent source. URL: [Link]

Sources

Application Note: HPLC and GC-MS Analysis of 2-(3-Methoxyphenyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated methodologies for the qualitative and quantitative analysis of 2-(3-Methoxyphenyl)cyclohexanone and its related derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are of significant interest in pharmaceutical development and forensic science as precursors or analogs to pharmacologically active substances. This guide provides detailed, step-by-step protocols, method development rationale, and expected analytical results to support researchers, scientists, and drug development professionals in achieving accurate and reproducible outcomes.

Introduction

Arylcyclohexanone derivatives represent a critical class of chemical compounds, serving as building blocks in organic synthesis and as core structures in various pharmaceutical agents. This compound, in particular, is a known precursor and structural analog to dissociative anesthetics like ketamine and methoxetamine.[1][2] Its accurate identification and quantification are paramount for quality control in pharmaceutical manufacturing, metabolic studies, and forensic investigations of designer drugs.

The analytical challenge lies in the compound's moderate polarity and potential for thermal degradation, making the selection of an appropriate analytical technique crucial. This note details two complementary methods:

  • HPLC with Diode-Array Detection (DAD): A non-destructive, highly quantitative technique ideal for purity assessment and concentration determination in various matrices.

  • GC-MS: A highly sensitive and specific technique providing structural confirmation through characteristic fragmentation patterns, making it the gold standard for unambiguous identification.[3]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Principle and Method Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating compounds based on their hydrophobicity. This compound, with its aromatic ring and cyclohexanone core, possesses sufficient non-polar character to be well-retained on a C18 stationary phase.

  • Column Selection: A C18 column is chosen for its strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from polar impurities. The phenyl and cyclohexyl groups are the primary sites of interaction.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of intermediate polarity.[4] Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the acetonitrile concentration facilitates its elution. A formic acid modifier is added to sharpen peaks and maintain a consistent pH, which can suppress the ionization of any acidic or basic functional groups, leading to more reproducible retention times.

  • Detector: A Diode-Array Detector (DAD) is selected to monitor the elution. The methoxyphenyl group contains a chromophore that absorbs UV light, with an expected maximum absorbance (λ-max) around 270-280 nm. The DAD allows for the acquisition of the full UV spectrum, aiding in peak purity assessment and compound identification.

HPLC Instrumentation and Consumables
ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (v/v), HPLC Grade
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v), HPLC Grade
Sample Solvent 50:50 (v/v) Acetonitrile:Water
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.22 µm PTFE or PVDF
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Dissolve Sample in 50:50 ACN:H2O filter_sample 2. Filter with 0.22 µm Syringe Filter prep_sample->filter_sample injection 3. Inject into HPLC System filter_sample->injection separation 4. Separation on C18 Column (Gradient Elution) injection->separation detection 5. Detection by DAD (274 nm) separation->detection integration 6. Integrate Peak Area detection->integration quantification 7. Quantify against Calibration Curve integration->quantification

Caption: Workflow for the HPLC-DAD analysis of this compound.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of 1.0 mg/mL by accurately weighing 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolving in the sample solvent.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the sample solvent to achieve an expected concentration within the calibration range.[5][6]

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[6][7]

  • Instrument Setup and Analysis:

    • Set the column oven temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase conditions (70% A: 30% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the DAD to collect data from 200-400 nm, with the primary monitoring wavelength at 274 nm.

    • Inject 10 µL of each standard and sample.

    • Run the following gradient program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.07030
15.01.01090
20.01.01090
20.11.07030
25.01.07030
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle and Method Rationale

GC-MS is the definitive method for structural confirmation. The technique requires the analyte to be volatile and thermally stable. This compound is sufficiently volatile for GC analysis without derivatization.

  • GC Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is ideal. This stationary phase separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of semi-volatile organic compounds.[8]

  • Temperature Program: A temperature ramp is used to ensure sharp peaks and efficient separation. The program starts at a lower temperature to trap the analyte at the head of the column, then ramps up to elute the compound based on its boiling point, and finally holds at a high temperature to clean the column of any less volatile contaminants.[8]

  • Ionization and Mass Analysis: Electron Ionization (EI) at a standard energy of 70 eV is used. EI is a hard ionization technique that generates reproducible and information-rich fragmentation patterns.[8] These fragmentation patterns serve as a "fingerprint" for the molecule, which can be compared against a spectral library for positive identification. The resulting ions are separated by a quadrupole mass analyzer.

GC-MS Instrumentation and Consumables
ComponentSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector (MSD)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 99.999% purity
Injection Mode Splitless (for trace analysis) or Split (10:1)
Sample Solvent Dichloromethane or Ethyl Acetate, GC Grade
Vials 2 mL clear glass vials with PTFE septa
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Interpretation prep_sample 1. Dissolve Sample in Dichloromethane transfer_sample 2. Transfer to GC Vial prep_sample->transfer_sample injection 3. Inject (1 µL) into GC Inlet (250°C) transfer_sample->injection separation 4. Separation via Temperature Program injection->separation ionization 5. Electron Ionization (EI, 70 eV) separation->ionization mass_analysis 6. Mass Analysis (Quadrupole, m/z 40-400) ionization->mass_analysis tic 7. Obtain Total Ion Chromatogram (TIC) mass_analysis->tic ms_extract 8. Extract Mass Spectrum of Target Peak tic->ms_extract library_match 9. Confirm Structure via Fragmentation & Library Match ms_extract->library_match

Caption: Workflow for the GC-MS analysis of this compound.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Prepare a solution of approximately 100 µg/mL by dissolving the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.[8][9]

    • Transfer the solution to a GC vial.

  • Instrument Setup and Analysis:

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Carrier Gas Flow (He): 1.2 mL/min (constant flow)

      • Oven Program:

        • Initial Temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: m/z 40–400

  • Data Analysis and Expected Results:

    • The molecular weight of this compound (C₁₃H₁₆O₂) is 204.26 g/mol . The mass spectrum should exhibit a molecular ion peak ([M]•+) at m/z 204 .

    • Characteristic fragmentation of the cyclohexanone ring is expected. Saturated cyclic ketones often produce a characteristic fragment at m/z 55 , which may be the base peak.[10][11]

    • Cleavage between the two rings can occur.

    • The presence of the methoxyphenyl group will lead to fragments such as the methoxybenzyl cation or related structures.

    • Compare the acquired mass spectrum with reference spectra from commercial (e.g., NIST, Wiley) or in-house libraries for definitive identification.

Part 3: Method Validation and Trustworthiness

To ensure the reliability and suitability of these analytical procedures, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the analyte's retention time.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, with a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at multiple concentration levels.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Expressed as the relative standard deviation (%RSD) of replicate injections.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Adherence to these validation principles ensures that the methods are suitable for their intended purpose, whether for regulatory submission or research applications.[15]

Conclusion

This application note provides two powerful, complementary, and robust analytical methods for the analysis of this compound derivatives. The HPLC-DAD method is ideal for rapid, accurate quantification and purity testing, while the GC-MS method provides unequivocal structural confirmation through its characteristic mass spectral fingerprint. By following the detailed protocols and understanding the rationale behind the method parameters, researchers and analysts can achieve high-quality, reliable, and reproducible data.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . [Link]

  • International Council for Harmonisation. Quality Guidelines . [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . [Link]

  • Organomation. Chromatography Sample Preparation Guide . [Link]

  • Whitman College. GCMS Section 6.11.2: Fragmentation of Cyclic Ketones . [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . [Link]

  • Atm Lab. Sample preparation for analysis of organic compounds by HPLC/GC/GCMS-MS, LCMS-MS . [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) . [Link]

  • SCION Instruments. Sample preparation GC-MS . [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . [Link]

  • Virginia Tech. Sample Preparation – HPLC . [Link]

  • ProQuest. Spectroscopic and Chromatographic Studies of PCP and Analogues . [Link]

  • Semantic Scholar. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) . [Link]

  • Marshall University. Analysis of Methcathinone Analogs by GC-MS and GC-IR . [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation . [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)cyclohexanone is a valuable aromatic ketone intermediate in organic synthesis. Its structure is a precursor for the synthesis of various more complex molecules, including morphinans and other neurologically active compounds.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The primary method detailed is the Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.[2][3]

This guide emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of a Grignard reagent, 3-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the tertiary alcohol, 1-(3-methoxyphenyl)cyclohexanol. Subsequent oxidation of this alcohol yields the target ketone, this compound. A common and effective method for this oxidation is the Swern oxidation or using other mild oxidizing agents like pyridinium chlorochromate (PCC).

Part 1: Grignard Reaction

Reaction of 3-bromoanisole with magnesium to form the Grignard reagent, followed by addition to cyclohexanone and acidic workup to form the alcohol intermediate.

Part 2: Oxidation

Oxidation of the alcohol intermediate to the final ketone product.

Mechanism of the Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction.[2] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone.[4] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[5]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentFormula/TypeGradeSupplierNotes
3-BromoanisoleC₇H₇BrOReagentSigma-Aldrich---
Magnesium TurningsMg99.8%Sigma-Aldrich---
IodineI₂CrystalSigma-AldrichFor initiation
CyclohexanoneC₆H₁₀OReagentSigma-Aldrich---
Anhydrous Diethyl Ether(C₂H₅)₂OAnhydrousSigma-Aldrich---
Hydrochloric AcidHCl1 MFisher ScientificFor workup
Saturated NH₄Cl solutionNH₄Cl(aq)------For quenching
Sodium BicarbonateNaHCO₃Saturated SolutionFisher ScientificFor washing
BrineNaCl(aq)Saturated SolutionFisher ScientificFor washing
Anhydrous MgSO₄MgSO₄AnhydrousSigma-AldrichFor drying
Oxalyl Chloride(COCl)₂ReagentSigma-AldrichFor Swern Oxidation
Dimethyl Sulfoxide (DMSO)C₂H₆OSAnhydrousSigma-AldrichFor Swern Oxidation
Triethylamine(C₂H₅)₃NReagentSigma-AldrichFor Swern Oxidation
Dichloromethane (DCM)CH₂Cl₂AnhydrousSigma-AldrichFor Swern Oxidation
Round-bottom flasks---------Various sizes
Dropping funnel------------
Reflux condenser------------
Magnetic stirrer & stir bar------------
Heating mantle------------
Ice bath------------
Separatory funnel------------
Rotary evaporator------------
Column chromatography setup------------

Experimental Protocol

Part 1: Synthesis of 1-(3-Methoxyphenyl)cyclohexanol (Grignard Reaction)
  • Preparation of the Grignard Reagent:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small portion of a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

    • The reaction is initiated by gentle heating or the addition of the iodine crystal, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-methoxyphenyl)cyclohexanol.[6]

Part 2: Synthesis of this compound (Swern Oxidation)
  • Oxidation Setup:

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution.

    • Stir the mixture at -78 °C for 15 minutes.

  • Addition of Alcohol:

    • Dissolve the crude 1-(3-methoxyphenyl)cyclohexanol from Part 1 in anhydrous DCM and add it dropwise to the activated DMSO mixture.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction Quench and Work-up:

    • Add triethylamine (5.0 equivalents) to the reaction mixture and stir for 30 minutes, allowing it to slowly warm to room temperature.

    • Add water to quench the reaction and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to yield this compound as a clear, colorless liquid.[1][6]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.3 ppm), and cyclohexanone protons (multiplets, ~1.6-3.0 ppm).
¹³C NMR Peaks for the carbonyl carbon (~210 ppm), aromatic carbons (including the methoxy-substituted carbon at ~160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the cyclohexanone ring.
IR (Infrared Spectroscopy) A strong absorption band for the carbonyl (C=O) stretch around 1710 cm⁻¹, and bands for C-O stretching of the methoxy group and aromatic C-H and C=C bonds.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₃H₁₆O₂ = 204.26 g/mol ).

Note: Specific chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.[7]

Workflow and Mechanism Diagrams

Experimental Workflow

G A Preparation of Grignard Reagent B Reaction with Cyclohexanone A->B Add Cyclohexanone at 0°C C Aqueous Work-up B->C Quench with NH4Cl(aq) D Swern Oxidation C->D Isolate Crude Alcohol E Purification (Column Chromatography) D->E Isolate Crude Ketone F Characterization (NMR, IR, MS) E->F Obtain Pure Product G cluster_0 Nucleophilic Attack cluster_1 Protonation Grignard 3-MeO-Ph-MgBr Cyclohexanone Cyclohexanone (C=O) Grignard->Cyclohexanone attacks carbonyl carbon Intermediate Mg Alkoxide Intermediate Cyclohexanone->Intermediate Workup H3O+ (Workup) Intermediate->Workup Alcohol 1-(3-Methoxyphenyl)cyclohexanol Workup->Alcohol protonates alkoxide

Caption: Simplified mechanism of the Grignard reaction step.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous ethers are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood and away from ignition sources.

  • Oxalyl chloride and DMSO can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The Swern oxidation should be performed at low temperatures (-78 °C) to control the reaction rate and prevent side reactions.

References

  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar.
  • ChemicalBook. (2023). This compound | 15547-89-4. ChemicalBook.
  • Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd.
  • Wikipedia. (2023).
  • GuideChem. (2023). This compound. GuideChem.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). A general synthesis of 2-substituted cyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 1.
  • Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. BenchChem.
  • NROChemistry. (n.d.).
  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards.
  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Robinson Annulation of 2-Methylcyclohexanone. BenchChem.
  • CHEM 330. (n.d.). Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.
  • The Royal Society of Chemistry. (2017).
  • Wikipedia. (2023). Suzuki reaction. Wikipedia.
  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. Pearson+.
  • Chemistry LibreTexts. (2024). 23.
  • MDPI. (2022).
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S) -. Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. BenchChem.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Organic Syntheses Procedure.
  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
  • PubChem. (2023). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. PubChem.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-(3-Methoxyphenyl)cyclohexanone is a key chemical intermediate, recognized for its role as a precursor in the synthesis of various pharmacologically active molecules, including morphinan analgesics and ketamine analogs.[1][2] Its structural scaffold provides a versatile platform for further chemical elaboration. The successful and efficient synthesis of this compound on a large scale is therefore a critical step in the drug development pipeline.

This document provides a detailed guide to the large-scale synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical, real-world challenges encountered during process scale-up. We will explore the two most prominent synthetic strategies: the classical Grignard reaction and the modern palladium-catalyzed α-arylation. Each route is presented with a focus on process optimization, safety, and scalability to guide researchers in making informed decisions tailored to their specific laboratory or manufacturing capabilities.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for industrial-scale production hinges on a multifactorial analysis that includes yield, cost of goods, process safety, and environmental impact. Below is a comparative summary of the two primary methods for synthesizing this compound.

FeatureRoute 1: Grignard Reaction Route 2: Palladium-Catalyzed α-Arylation
Core Reagents Magnesium, 3-bromoanisole, cyclohexanoneCyclohexanone, 3-bromoanisole, Pd catalyst, ligand, strong base
Reaction Principle Nucleophilic addition of an organomagnesium halide to a ketone.[3]Direct C-C bond formation via reductive elimination from a Pd(II) intermediate.[4][5]
Advantages • High atom economy.• Relatively inexpensive starting materials (Mg).• Well-established and understood chemistry.• High functional group tolerance.[6][7][8]• Milder conditions possible in some cases.[9][10]• Avoids handling large quantities of highly reactive organometallics.
Disadvantages • Highly exothermic and prone to runaway reactions.[11][12]• Strict anhydrous conditions required.[12][13]• Difficult-to-predict induction period.[12]• Significant safety risks at scale.[14]• High cost of palladium catalysts and specialized ligands.[5]• Requires removal of toxic heavy metal from the final product.• Potential for side reactions like diarylation.[10]• Requires careful handling of strong, air-sensitive bases.
Key Scale-Up Hurdle Thermal Management & Safety: Preventing runaway reactions is the primary concern.[11][12][15]Cost & Purity: Minimizing catalyst loading and ensuring complete removal of residual palladium.

Route 1: Grignard-Based Synthesis Protocol

This classical approach remains a workhorse for C-C bond formation due to its efficiency. However, its translation to large-scale operations demands an uncompromising focus on process safety.[11] The primary hazard is the highly exothermic nature of both the Grignard reagent formation and its subsequent reaction, which can lead to a dangerous runaway scenario if not properly controlled.[11][12]

Workflow for Grignard Synthesis

cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Purification prep_start Dry Apparatus (Flame-dry under vacuum) reagents Charge Reactor: - Magnesium Turnings - Anhydrous THF prep_start->reagents initiation Initiate Reaction: - I2 crystal or 1,2-dibromoethane - Add small aliquot of 3-bromoanisole reagents->initiation addition Slow Addition of 3-Bromoanisole in THF initiation->addition reflux Maintain Gentle Reflux (Controlled Exotherm) addition->reflux cool Cool Grignard Reagent (e.g., 0 °C) reflux->cool add_ketone Slow Addition of Cyclohexanone in THF cool->add_ketone stir Stir at Room Temp (Monitor for completion) add_ketone->stir quench Quench with aq. NH4Cl (Controlled addition) stir->quench extract Liquid-Liquid Extraction (e.g., with Toluene/EtOAc) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4/MgSO4) & Filter wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify final_product 2-(3-Methoxyphenyl) cyclohexanone purify->final_product

Caption: Workflow diagram for the Grignard-based synthesis route.

Detailed Experimental Protocol (Illustrative 1 mol scale)

Materials:

  • Magnesium turnings (26.7 g, 1.1 mol, 1.1 equiv)

  • 3-Bromoanisole (187 g, 1.0 mol, 1.0 equiv)

  • Cyclohexanone (98.1 g, 1.0 mol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), ~1.5 L

  • Iodine (1 small crystal for initiation)

  • Saturated aqueous ammonium chloride solution (~500 mL)

  • Toluene or Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Protocol:

  • Apparatus Setup: Assemble a 3-neck, 3 L round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. All glassware must be rigorously dried in an oven or flame-dried under vacuum immediately before use.[15]

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the flask. Add a single crystal of iodine.

    • Add ~150 mL of anhydrous THF.

    • Dissolve the 3-bromoanisole in ~500 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (~25 mL) of the 3-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling begins. If initiation is sluggish, gentle warming may be applied, but an ice bath must be kept ready.[13]

    • Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a steady but controlled reflux. Vigorous reflux indicates the addition is too fast.[15] The total addition time should be at least 1-2 hours.

    • After the addition is complete, stir the resulting dark grey-brown solution for an additional hour at room temperature to ensure complete consumption of the magnesium.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

    • Dissolve the cyclohexanone in ~250 mL of anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred, cooled Grignard reagent, maintaining the internal temperature below 20 °C.[16]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This process is exothermic and may release flammable gases. Ensure adequate ventilation and stirring.

    • Transfer the mixture to a separatory funnel. Add extraction solvent (e.g., Toluene) and separate the layers. Extract the aqueous layer two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.[2][17]

Critical Safety Considerations for Scale-Up

center_node Large-Scale Grignard Reaction thermal_hazard Runaway Exotherm (Fire/Explosion Risk) center_node->thermal_hazard initiation_hazard Unpredictable Induction Period center_node->initiation_hazard anhydrous_hazard Moisture Sensitivity (Quenching/Reduced Yield) center_node->anhydrous_hazard solvent_hazard Flammable Solvents (Ether/THF) center_node->solvent_hazard control_thermal Mitigation: - High-efficiency reactor cooling - Controlled addition rates - Real-time temperature monitoring - Emergency cooling plan thermal_hazard->control_thermal control_initiation Mitigation: - Use of chemical activators (e.g., DIBAL-H) - Seeding with active Grignard - Avoid overheating during initiation attempts initiation_hazard->control_initiation control_anhydrous Mitigation: - Rigorous drying of glassware/solvents - Positive pressure of inert gas (N2/Ar) - Use of dry-box for reagent handling anhydrous_hazard->control_anhydrous control_solvent Mitigation: - Grounding of all equipment - Use of explosion-proof electronics - Adequate ventilation/fume hoods solvent_hazard->control_solvent

Caption: Key safety hazards and mitigation strategies for large-scale Grignard reactions.

Route 2: Palladium-Catalyzed α-Arylation Protocol

This modern approach offers a powerful alternative, particularly when functional group tolerance is required or when the safety risks of a large-scale Grignard reaction are deemed unacceptable. The key to a successful and economical process is the careful selection and optimization of the catalyst system (palladium precursor and ligand) and the base.[5][6]

Workflow for Pd-Catalyzed α-Arylation

cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Purification charge_reactor Charge Reactor: - Pd Catalyst - Ligand - Base (e.g., NaOtBu) add_solvent Add Anhydrous Solvent (e.g., Toluene) degas Degas Mixture (Vacuum/Inert Gas Cycles) add_reagents Add Reagents: - 3-Bromoanisole - Cyclohexanone degas->add_reagents heat Heat to Reaction Temp (e.g., 80-110 °C) monitor Monitor for Completion (GC/LC-MS) cool_down Cool to Room Temp monitor->cool_down filter_solids Filter to Remove Inorganic Salts cool_down->filter_solids wash_filtrate Aqueous Wash filter_solids->wash_filtrate pd_removal Palladium Scavenging (e.g., Activated Carbon) wash_filtrate->pd_removal concentrate Solvent Removal pd_removal->concentrate purify Purification (Vacuum Distillation) concentrate->purify final_product 2-(3-Methoxyphenyl) cyclohexanone purify->final_product

Caption: Workflow diagram for the Pd-catalyzed α-arylation synthesis route.

Detailed Experimental Protocol (Illustrative 0.5 mol scale)

Materials:

  • 3-Bromoanisole (93.5 g, 0.5 mol, 1.0 equiv)

  • Cyclohexanone (58.9 g, 0.6 mol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.3 g, 2.5 mmol, 0.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] or other suitable ligand (e.g., a biphenylphosphine) (1.0 g, 5.0 mmol, 1.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (67.3 g, 0.7 mol, 1.4 equiv)

  • Anhydrous Toluene (~1.0 L)

  • Palladium scavenger (e.g., activated carbon, functionalized silica)

Protocol:

  • Reactor Setup: In a dry, inerted (N₂/Ar) reactor, add the NaOtBu, Pd₂(dba)₃ catalyst, and P(t-Bu)₃ ligand.

  • Solvent Addition and Degassing: Add anhydrous toluene. Stir the mixture and perform three vacuum/inert gas backfill cycles to ensure the system is free of oxygen.

  • Reagent Addition: Add the cyclohexanone followed by the 3-bromoanisole via syringe or addition funnel.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by GC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench carefully by adding water. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with toluene.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Palladium Removal: Stir the organic layer with a palladium scavenger (e.g., 5-10 wt% activated carbon) for several hours, then filter. This step is crucial to ensure the final product meets regulatory standards for heavy metal content.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Product Characterization and Specifications

The final product should be characterized to confirm its identity and purity.

PropertySpecification
Appearance Clear, colorless liquid[2]
Molecular Formula C₁₃H₁₆O₂[17][18]
Molecular Weight 204.27 g/mol [17][18]
Boiling Point 140-142 °C @ 0.2 mmHg[17]
Density ~1.1 g/mL at 25 °C[17]
Refractive Index (n20/D) ~1.546[17]
Purity (by GC) ≥ 98% (typical for scaled process)
Analytical Methods ¹H NMR, ¹³C NMR, GC-MS, FT-IR

Conclusion

Both the Grignard and palladium-catalyzed α-arylation routes are viable for the large-scale synthesis of this compound.

  • The Grignard route is often more cost-effective from a raw materials perspective but carries significant process safety risks that require robust engineering controls and stringent operational discipline.

  • The Pd-catalyzed route offers greater operational simplicity and a better safety profile but requires significant investment in catalysts and a dedicated process for removing residual heavy metals.

The ultimate choice will depend on the specific capabilities, risk tolerance, and economic constraints of the manufacturing facility. For any large-scale campaign, a thorough Process Hazard Analysis (PHA) is mandatory before implementation.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (2025, June). ACS. Retrieved from [Link]

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. J. Am. Chem. Soc., 133, 5194-5197. Retrieved from [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022). ACS Publications. Retrieved from [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. Retrieved from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (2020). SciSpace. Retrieved from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (2020). Indian Academy of Sciences. Retrieved from [Link]

  • Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (2005). Google Patents.
  • α-ARYLATION OF ESTERS CATALYZED BY THE Pd(I) DIMER [P(t-Bu)3Pd(μ-Br)]2. (2011). Organic Syntheses. Retrieved from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (2020). R Discovery. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved from [Link]

  • The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). (n.d.). Erowid. Retrieved from [Link]

  • Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. (1999). Google Patents.
  • 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol. (2004). Google Patents.
  • α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. (2020). PMC - NIH. Retrieved from [Link]

  • Palladium-Catalyzed Enantioselective Arylation of Racemic Ketones to Form Bridged Bicycles via Dynamic Kinetic Resolution. (2018). PubMed. Retrieved from [Link]

  • Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. (2017). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Denitrative α-Arylation of Ketones with Nitroarenes. (2021). PubMed. Retrieved from [Link]

  • Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. (2010). ResearchGate. Retrieved from [Link]

  • Tools for Purifying the Product. (2016). ResearchGate. Retrieved from [Link]

  • ALDEHYDES FROM GRIGNARD REAGENTS AND N,4,4-TRIMETHYL-2-OXAZOLINIUM IODIDE: o-ANISALDEHYDE. (1976). Organic Syntheses. Retrieved from [Link]

  • This compound. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. (2020). ResearchGate. Retrieved from [Link]

  • Cyclohexanone, 2-(3-methoxyphenyl)- - Substance Details. (n.d.). SRS | US EPA. Retrieved from [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). eScholarship.org. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of 2-(3-Methoxyphenyl)cyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the strategic use of 2-(3-Methoxyphenyl)cyclohexanone as a pivotal intermediate in medicinal chemistry. We delve into its synthesis, chemical properties, and its critical role as a scaffold for the development of centrally active agents, with a particular focus on the synthesis of the analgesic drug Tramadol and its analogs. Detailed, field-tested protocols for synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors. The causality behind experimental choices is explained, ensuring a deep, practical understanding of the methodologies.

Introduction: A Versatile Scaffold in Neuropharmacology

This compound is an aromatic ketone that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structure, featuring a cyclohexanone ring coupled with a methoxy-substituted phenyl group, represents a privileged scaffold for the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). The cyclohexanone moiety offers a versatile platform for a range of chemical modifications, while the 3-methoxyphenyl group is a common feature in many neuropharmacological agents, contributing to receptor affinity and metabolic stability.[3]

This compound is a well-established precursor in the synthesis of morphinans and other opioid analgesics.[1][3] Its most notable application is as a key starting material for the industrial synthesis of Tramadol, a widely used centrally acting analgesic.[4][5][6] Furthermore, derivatives of this scaffold have been explored as dissociative anesthetics, exemplified by methoxetamine, highlighting the broad potential of this chemical entity in drug discovery.[7][8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15547-89-4[10][11][12]
Molecular Formula C13H16O2[10][11]
Molecular Weight 204.26 g/mol [10][11]
Appearance Clear, colorless liquid[1][2]
Boiling Point 140-142 °C at 0.2 mmHg[2][11]
Density 1.1 g/mL at 25 °C[1][11]
Refractive Index n20/D 1.546[1][11]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in many multi-step synthetic campaigns. While several methods exist, a common and reliable approach involves the Grignard reaction between a cyclohexanone derivative and a suitable arylmagnesium halide. An alternative and often high-yielding approach involves the arylation of a cyclohexanone enolate. Below is a representative protocol.

Protocol 2.1: Synthesis via Arylation of Cyclohexanone

This protocol is adapted from established procedures for arylating ketones. The logic behind this approach is the generation of a nucleophilic enolate from cyclohexanone, which then attacks an electrophilic aryl source.

Materials:

  • Cyclohexanone

  • 3-Bromoanisole

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of 3-bromoanisole (1.0 eq) in dry THF dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent, (3-methoxyphenyl)magnesium bromide.

  • Reaction with Cyclohexanone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.1 eq) in dry THF dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. This step is crucial to protonate the intermediate alkoxide and to neutralize any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 1-(3-methoxyphenyl)cyclohexan-1-ol, is then typically dehydrated and rearranged to the target ketone. This can be achieved by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene or toluene, with azeotropic removal of water.[13] The final product, this compound, is then purified by flash column chromatography or vacuum distillation.[13]

SynthesisWorkflow reagent1 3-Bromoanisole step1 Grignard Formation reagent1->step1 reagent2 Mg, I2 (cat.) reagent2->step1 reagent3 Cyclohexanone step2 Addition reagent3->step2 solvent1 Dry THF solvent1->step1 intermediate1 Grignard Reagent ((3-methoxyphenyl)MgBr) intermediate1->step2 intermediate2 1-(3-Methoxyphenyl)cyclohexan-1-ol step3 Dehydration/ Rearrangement intermediate2->step3 product This compound step1->intermediate1 step2->intermediate2 step3->product

Caption: Synthetic workflow for this compound.

Application in Tramadol Synthesis

This compound is a misnomer for the direct precursor to Tramadol. The synthesis actually begins with cyclohexanone, which undergoes a Mannich reaction to form 2-[(dimethylamino)methyl]cyclohexanone. This aminoketone is then reacted with (3-methoxyphenyl)magnesium bromide (a Grignard reagent) to yield Tramadol.[4][6][14][15] This two-step process is a classic example of convergent synthesis, where key fragments are prepared separately before being combined.

Protocol 3.1: Synthesis of Tramadol from Cyclohexanone

Part A: Mannich Reaction to form 2-[(dimethylamino)methyl]cyclohexanone hydrochloride

  • Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 eq), paraformaldehyde (1.1 eq), and dimethylamine hydrochloride (1.1 eq).

  • Reaction: Add a catalytic amount of hydrochloric acid and reflux the mixture in ethanol for 2-4 hours. The reaction forms the Mannich base in situ.

  • Isolation: Cool the reaction mixture and concentrate it under reduced pressure. The resulting solid, 2-[(dimethylamino)methyl]cyclohexanone hydrochloride, can be purified by recrystallization.

Part B: Grignard Reaction to form Tramadol

  • Grignard Reagent: Prepare (3-methoxyphenyl)magnesium bromide from 3-bromoanisole and magnesium in dry THF as described in Protocol 2.1.

  • Coupling Reaction: Add the free base of 2-[(dimethylamino)methyl]cyclohexanone (obtained by neutralizing the hydrochloride salt) dissolved in dry THF to the Grignard reagent at 0 °C.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature overnight. Work-up is performed as in Protocol 2.1 by quenching with saturated NH4Cl, followed by extraction, drying, and solvent evaporation.[6]

  • Purification: The final product, Tramadol [2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol], is a mixture of diastereomers and can be purified by crystallization or chromatography.[15][16]

TramadolSynthesis cluster_mannich Part A cluster_grignard Part B sm1 Cyclohexanone react1 Mannich Reaction sm1->react1 sm2 Paraformaldehyde sm2->react1 sm3 Dimethylamine HCl sm3->react1 sm4 3-Bromoanisole + Mg int2 (3-methoxyphenyl)MgBr sm4->int2 int1 2-[(dimethylamino)methyl] cyclohexanone react2 Grignard Reaction int1->react2 int2->react2 product Tramadol react1->int1 react2->product

Caption: Convergent synthesis pathway for Tramadol.

Pharmacological Context and Evaluation

Derivatives of this compound, such as Tramadol and Methoxetamine, exert their effects through distinct pharmacological mechanisms.

  • Tramadol: Acts as a µ-opioid receptor agonist through its active metabolite, O-desmethyltramadol.[16] Additionally, Tramadol itself inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effect via a non-opioid mechanism.[16]

  • Methoxetamine (MXE): This analog is a dissociative anesthetic.[7][8] Its primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine and phencyclidine (PCP).[17]

SignalingPathways cluster_opioid Tramadol (via O-desmethyltramadol) cluster_nmda Methoxetamine (MXE) tramadol Tramadol Metabolite mu_receptor μ-Opioid Receptor (GPCR) tramadol->mu_receptor g_protein Gi/Go Protein Activation mu_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel K+ Efflux / Ca2+ Influx Block g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia_opioid Analgesia ion_channel->analgesia_opioid mxe Methoxetamine nmda_receptor NMDA Receptor (Ion Channel) mxe->nmda_receptor Antagonist calcium_influx Ca2+ Influx Blockade nmda_receptor->calcium_influx dissociation Dissociative Anesthesia calcium_influx->dissociation

Caption: Simplified signaling for Tramadol and Methoxetamine.

Protocol 4.1: In Vitro Evaluation - NMDA Receptor Binding Assay

This protocol assesses the affinity of a test compound (e.g., a novel methoxetamine analog) for the NMDA receptor.

  • Tissue Preparation: Homogenize rat forebrain tissue in a cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

  • Binding Assay: Incubate the prepared membranes with a radioligand specific for the NMDA receptor, such as [³H]MK-801, in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: After incubation (e.g., 2 hours at room temperature), rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with a cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is inversely proportional to the binding affinity.

Protocol 4.2: In Vivo Evaluation - Hot Plate Test for Analgesia

This classic test evaluates the analgesic efficacy of compounds like Tramadol in rodents.

  • Acclimatization: Acclimate mice or rats to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55 °C).

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a pain response (e.g., licking a paw or jumping). This is the baseline latency. Remove the animal immediately after the response.

  • Drug Administration: Administer the test compound (e.g., a Tramadol analog) or vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At set time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.

  • Data Analysis: An increase in response latency compared to the baseline and vehicle control indicates an analgesic effect.

BioEvaluationWorkflow start Synthesized Analog of This compound invitro In Vitro Testing start->invitro invivo In Vivo Testing start->invivo binding_assay Receptor Binding Assay (e.g., NMDA or Opioid) invitro->binding_assay ic50 Determine IC50 (Binding Affinity) binding_assay->ic50 decision Lead Candidate? ic50->decision animal_model Select Animal Model (e.g., Pain, Behavior) invivo->animal_model drug_admin Compound Administration animal_model->drug_admin efficacy Measure Efficacy (e.g., Analgesia) drug_admin->efficacy toxicity Assess Toxicity drug_admin->toxicity efficacy->decision

Caption: Workflow for the biological evaluation of new analogs.

Conclusion

This compound and its closely related precursors are undeniably valuable platforms in medicinal chemistry. Their straightforward synthesis and amenability to diverse chemical transformations have enabled the development of important CNS-active drugs. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers aiming to explore this chemical space further, from the synthesis of known compounds to the discovery of novel therapeutic agents. A thorough understanding of the underlying reaction mechanisms and pharmacological principles is paramount to successfully leveraging this versatile scaffold in drug development.

References

  • Alvarado, C., Guzmán, Á., & Patino, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4). [Link]

  • Alvarado, C., Guzmán, Á., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Semantic Scholar. [Link]

  • Alvarado, C., Guzmán, Á., & Patino, R. (2005). Synthesis of Tramadol and Analogous. SciELO México. [Link]

  • Scribd. (n.d.). Synthesis of Tramadol Lab. [Link]

  • Wikipedia. (2024). Tramadol. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. [Link]

  • ChemSynthesis. (2025). This compound. [Link]

  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. [https://www.semanticscholar.org/paper/The-Characterization-of-2-(-3-Methoxyphenyl-)-2-(-(-Hays-Casale/d12b322a4505f77839352e8006e8854316a3c61d]([Link]

  • Google Patents. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • PrepChem.com. (n.d.). Synthesis of A. 2-(m-Methoxyphenyl)-4-methyl-cyclohexanone. [Link]

  • Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). [Link]

  • Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. [Link]

  • Cheah, Y. H., et al. (2021). A Synthetic Curcuminoid Analogue, 2,6-Bis-4-(Hydroxyl-3-Methoxybenzylidine)-Cyclohexanone (BHMC) Ameliorates Acute Airway Inflammation of Allergic Asthma in Ovalbumin-Sensitized Mice. PubMed Central. [Link]

  • U.S. EPA. (n.d.). Cyclohexanone, 2-(3-methoxyphenyl)-. [Link]

  • LookChem. (n.d.). Cas 15547-89-4, this compound. [Link]

Sources

Application Notes and Protocols: Derivatization of 2-(3-Methoxyphenyl)cyclohexanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unlocking the Therapeutic Potential of the 2-Arylcyclohexanone Scaffold

The 2-(3-Methoxyphenyl)cyclohexanone core represents a privileged scaffold in medicinal chemistry. The inherent structural features—a flexible cyclohexanone ring and an electronically modulated methoxyphenyl moiety—provide a versatile foundation for the development of novel therapeutic agents. The methoxy group, in particular, is a common feature in many natural product-derived drugs and can significantly influence a molecule's ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1][2][3] The strategic derivatization of the cyclohexanone's ketone functionality allows for the systematic exploration of chemical space, leading to the generation of a diverse library of compounds for biological screening.

This guide provides a comprehensive framework for the derivatization of this compound. We will detail robust synthetic protocols, including multicomponent reactions and palladium-catalyzed cross-couplings, to generate a library of diverse analogs. Furthermore, we will outline established high-throughput screening (HTS) methodologies to assess the biological activity of these newly synthesized compounds, with a focus on G protein-coupled receptor (GPCR) modulation and general cytotoxicity.

Rationale for Derivatization: Expanding Bioactivity through Chemical Diversity

The primary objective of derivatizing this compound is to explore the structure-activity relationship (SAR) by introducing a variety of functional groups and structural motifs. The ketone group is an ideal handle for chemical modification, allowing for transformations into a wide array of functionalities. The methoxyphenyl group, while a key pharmacophore, can also be a site of metabolic liability, and its bioisosteric replacement can lead to improved pharmacokinetic profiles.[4][5][6][7]

Our derivatization strategy will focus on three key areas:

  • Modification of the Ketone: Employing reactions that transform the carbonyl group into diverse functional groups to probe interactions with biological targets.

  • Introduction of Heterocyclic Scaffolds: Building upon the cyclohexanone ring to create more complex, rigid structures that can enhance binding affinity and selectivity.

  • Bioisosteric Replacement of the Methoxyphenyl Group: Substituting the methoxy group with other functionalities to modulate metabolic stability and electronic properties.[4][5][6][7]

Experimental Workflows: A Visual Guide

The overall workflow for the derivatization and screening of this compound is depicted below. This process begins with the parent compound and branches into several synthetic pathways to generate a diverse chemical library, which is then subjected to a cascade of biological assays.

[this compound] + [Amine] + [Carboxylic Acid] + [Isocyanide] → [α-Acylaminoamide Derivative]

[this compound] + [Aryl Halide] --(Pd Catalyst, Ligand, Base)--> [α-Aryl-2-(3-Methoxyphenyl)cyclohexanone]

Caption: A typical workflow for high-throughput GPCR screening.

Step-by-Step Protocol (Calcium Flux Assay Example):

  • Cell Culture: Maintain a stable cell line expressing the target GPCR in a suitable culture medium.

  • Cell Plating: Seed the cells into 384-well microplates at an appropriate density and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate for 1 hour at 37°C.

  • Compound Addition: Add the synthesized derivatives at a single, high concentration (e.g., 10 µM) to the assay plates using an automated liquid handler.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of an agonist using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Identify "hits" as compounds that significantly modulate the agonist-induced calcium response.

  • Dose-Response: Perform a dose-response analysis for the identified hits to determine their potency (EC₅₀ or IC₅₀).

Protocol 5: In Vitro Cytotoxicity Assays

It is crucial to assess the general cytotoxicity of the synthesized compounds to rule out non-specific effects and to identify potential anticancer agents. The MTT and XTT assays are reliable, colorimetric methods for evaluating cell viability and proliferation. [8][9][10] Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., MRC-5) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. 4. Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. [8]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Table: Interpreting Cytotoxicity Results

CompoundIC₅₀ (Cancer Cell Line)IC₅₀ (Normal Cell Line)Selectivity Index (SI)Interpretation
Derivative X5 µM50 µM10Potentially selective anticancer agent
Derivative Y2 µM2.5 µM1.25Generally cytotoxic
Derivative Z> 100 µM> 100 µM-Non-cytotoxic at tested concentrations

Conclusion: A Pathway to Novel Therapeutics

The derivatization of this compound offers a promising avenue for the discovery of novel, biologically active compounds. The synthetic and screening protocols detailed in this guide provide a robust framework for generating and evaluating a diverse chemical library. By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can identify lead compounds for further optimization and development into next-generation therapeutics.

References

  • Use of a Multicomponent Reaction for Chemoselective Derivatization of Multiple Classes of Metabolites. PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.
  • Applications of the Ugi reaction with ketones. PMC - PubMed Central.
  • High throughput screening for orphan and liganded GPCRs. PubMed.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Ugi reaction. Wikipedia.
  • Applications of the Ugi reaction with ketones. PubMed - NIH.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • MTT assay protocol. Abcam.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica.
  • Ugi Reaction. Alfa Chemistry.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig amin
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. PubMed.
  • The role of the methoxy group in approved drugs.
  • Buchwald-Hartwig C-C Bond Form
  • Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
  • Pictet–Spengler reaction. Wikipedia.
  • The role of the methoxy group in approved drugs. PubMed.
  • What are good methoxy isosteres in medicinal chemistry?.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Pictet-Spengler reaction. Name-Reaction.com.
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl). RSC Publishing.
  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
  • Pictet-Spengler Reaction. NROChemistry.
  • The Pictet-Spengler Reaction Upd
  • Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Bioisosteric Replacements. Chem-Space.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Bioisosteres of Common Functional Groups. University of Washington.
  • Application Notes and Protocols: Derivatization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone for Biological Screening. Benchchem.
  • This compound. PubChem.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. PubMed.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-(3-Methoxyphenyl)cyclohexanone. The content is structured to address specific experimental challenges and frequently asked questions, grounding all recommendations in established scientific principles and field-proven expertise.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing causal explanations and actionable solutions.

Column Chromatography Issues

Q1: I'm observing poor separation or overlapping spots on my TLC plate when developing a solvent system for column chromatography. What should I do?

A1: This is a common challenge, particularly with structurally similar impurities. This compound is a moderately polar aromatic ketone.[1] Effective separation by column chromatography relies on optimizing the mobile phase to exploit subtle differences in polarity between your target compound and impurities.

  • Systematic Solvent Screening: Begin with a non-polar solvent like hexanes or heptane and gradually increase the concentration of a more polar solvent such as ethyl acetate or dichloromethane. A typical starting point for a compound of this nature would be a 9:1 or 8:2 mixture of hexane:ethyl acetate.[2]

  • TLC Optimization is Key: The ideal solvent system for column chromatography should yield a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[2] This Rf value generally ensures that the compound does not elute too quickly (minimizing separation) or too slowly (leading to band broadening).

  • Consider Alternative Solvents: If hexane/ethyl acetate systems are ineffective, explore other solvent combinations. For instance, a mixture of cyclohexane and ether or dichloromethane and toluene can offer different selectivity.[3]

Q2: My product is eluting as a broad or streaking band during column chromatography. What is causing this and how can I fix it?

A2: Band broadening or streaking can be attributed to several factors:

  • Keto-Enol Tautomerism: Cyclohexanone derivatives can exist in equilibrium between their keto and enol forms. This dynamic equilibrium on the stationary phase can lead to streaking.[2] Modifying the mobile phase with a small amount of a modifier, like a drop of triethylamine or acetic acid, can sometimes push the equilibrium towards a single tautomer, resulting in sharper bands.

  • Column Overloading: Loading an excessive amount of crude material onto the column is a frequent cause of poor separation. A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase.[2]

  • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and distorted bands.[4] Ensure the column is packed uniformly as a slurry and is perfectly vertical.[4]

  • Sample Application: The sample should be loaded onto the column in the most concentrated form possible and in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior to wet loading for preventing band broadening.[2]

Q3: I have low recovery of my product after column chromatography. Where could it have gone?

A3: Low yield is a frustrating issue that can stem from several sources:

  • Product Adsorption: Highly polar compounds can irreversibly adsorb to the silica gel. If your compound is more polar than anticipated, it might not elute with the chosen solvent system. You can try flushing the column with a highly polar solvent, like methanol, to recover adsorbed material.

  • Compound Instability: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[2] If you suspect this is the case, consider using a less acidic stationary phase like neutral alumina.[2]

  • Co-elution with Impurities: If the separation is not optimal, your product may have eluted with other impurities, leading you to discard fractions containing your compound. It is crucial to analyze all fractions by TLC before combining them.

  • Physical Loss: Ensure careful transfer of solutions and complete extraction from flasks to minimize physical loss of the product.

Recrystallization Issues

Q4: I can't find a suitable single solvent for the recrystallization of this compound. What are my options?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] When a single solvent doesn't meet these criteria, a two-solvent system is often effective.[6]

  • Two-Solvent Recrystallization: This technique uses a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. For a compound like this compound, a potential system could be dissolving the crude material in a minimal amount of hot ethanol (solvent) and then slowly adding water or hexane (anti-solvent) until the solution becomes turbid, indicating the onset of crystallization.[7]

  • Screening for Solvents: Experiment with small amounts of your crude product in different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify a suitable solvent or solvent pair.

Q5: My recrystallization attempt resulted in an oil forming instead of crystals. What went wrong?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Lower the Temperature: Ensure that the boiling point of the solvent is lower than the melting point of your compound.

  • Use More Solvent: Oiling out can happen if the solution is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Slow Cooling is Crucial: Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[5]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of the pure compound.[5]

General Purification and Impurity Issues

Q6: What are the likely impurities in my crude this compound, and how can I remove them?

A6: The impurity profile depends heavily on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • By-products: Side reactions can generate structurally related impurities. For instance, in syntheses involving Grignard reactions, by-products from the reaction with the ketone precursor can be present.[8]

  • Aldehydic Impurities: Some synthetic methods for ketones can result in aldehyde impurities.[9] These can sometimes be removed by a bisulfite wash, as aldehydes and unhindered ketones form water-soluble adducts with sodium bisulfite.[10][11]

  • Solvent Residues: Residual solvents from the reaction workup can be present. These are typically removed under high vacuum.

A combination of purification techniques is often most effective. An initial aqueous wash or extraction can remove water-soluble impurities, followed by column chromatography for separating closely related organic compounds, and finally, recrystallization to obtain a highly pure crystalline solid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for purifying this compound?

A1: For laboratory-scale purification, flash column chromatography is generally the most effective method for removing a wide range of impurities.[12] This is often followed by recrystallization to achieve high purity. The choice of stationary phase (silica gel is common, but alumina can be used for acid-sensitive compounds) and eluent system should be determined by preliminary TLC analysis.[2]

Q2: How can I monitor the purity of my this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis. For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and identifying any remaining impurities.

Q3: Is vacuum distillation a viable purification method for this compound?

A3: Yes, vacuum distillation can be a suitable method, particularly for larger-scale purifications, provided the compound is thermally stable and has a sufficiently low boiling point under reduced pressure. The boiling point of this compound is reported as 140-142 °C at 0.2 mmHg.[13] This method is effective for separating compounds with significantly different boiling points. However, it may not be as effective as chromatography for removing impurities with similar volatilities.

Q4: Can I use an acid/base extraction to purify my crude product?

A4: An acid/base extraction is generally not effective for purifying a neutral ketone like this compound itself. However, this technique can be very useful for removing acidic or basic impurities from the crude mixture before proceeding with other purification methods like chromatography or recrystallization.

Section 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.[2]

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[4]

    • Add another thin layer of sand to the top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

    • Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Table 1: Example Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Eluent SystemGradient of 5% to 20% Ethyl Acetate in Hexane
Desired Rf (TLC)~0.3
Sample LoadingDry Loading
Protocol 2: Recrystallization

This protocol provides a step-by-step guide for recrystallizing this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Section 4: Visual Workflow

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for crude this compound.

Purification_Strategy start_node Crude this compound node_check_impurities Acidic/Basic Impurities? start_node->node_check_impurities process_node process_node decision_node decision_node result_node result_node end_node Pure Product node_wash Aqueous Wash / Extraction node_scale Scale > 10g & Thermally Stable? node_wash->node_scale node_check_impurities->node_wash Yes node_check_impurities->node_scale No node_column Column Chromatography node_check_purity_post_col Sufficiently Pure? node_column->node_check_purity_post_col node_recrystallize Recrystallization node_check_purity_post_col->node_recrystallize No node_check_final_purity Final Purity Check (NMR, HPLC) node_check_purity_post_col->node_check_final_purity Yes node_recrystallize->node_check_final_purity node_check_final_purity->end_node Pass node_check_final_purity->node_column Fail node_distill Vacuum Distillation (Large Scale) node_distill->node_check_purity_post_col node_scale->node_column No node_scale->node_distill Yes

Caption: Decision workflow for purifying this compound.

References

  • Hays, P. A. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Retrieved from [Link]

  • Wallace, I. J., & Zbieg, J. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57335. Retrieved from [Link]

  • Flippen-Anderson, J. L., & Flick, A. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. U.S. Patent Application No. 10/501,845.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent 2,826,537.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Deanesly, R. M. (1939). Purification of ketones. U.S. Patent 2,166,584.
  • Wallace, I. J., & Zbieg, J. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nichols, L. (2024, August 18). 2.4A: Macroscale Columns. Chemistry LibreTexts. Retrieved from [Link]

  • Zaitsev, V. G., et al. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Chirality, 12(4), 287-90. Retrieved from [Link]

  • Henkel, J. G. (1976). Purification of cyclohexanone. U.S. Patent 3,933,916.
  • Weinshenker, N. M., & Shen, C. M. (1988). Oxidation of alcohols to aldehydes and ketones. Organic Syntheses, Coll. Vol. 6, p.951. Retrieved from [Link]

  • Reddit. (2019, May 8). Column chromatography - which eluent system? r/OrganicChemistry. Retrieved from [Link]

  • EniChem S.p.A. (2004). Purification method of Cyclohexanone-oxime. U.S. Patent 6,784,316.
  • Roe, N. D., et al. (2011). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 13(1), 132-135. Retrieved from [Link]

Sources

Technical Support Center: 2-(3-Methoxyphenyl)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)cyclohexanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this key chemical intermediate. As a crucial precursor in the development of complex molecular architectures, including morphinans, achieving high purity and yield is paramount.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Overview of Primary Synthetic Routes

The synthesis of this compound is most commonly achieved via transition-metal-catalyzed cross-coupling reactions. The two predominant methods are the Palladium-catalyzed α-Arylation of cyclohexanone and the Suzuki-Miyaura coupling. Each route, while effective, presents a unique profile of potential side reactions and byproducts that must be managed for a successful outcome.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses specific issues you may encounter. We will explore the causality behind byproduct formation and provide actionable protocols to mitigate these challenges.

Route 1: Palladium-Catalyzed α-Arylation of Cyclohexanone

This method directly forms the C-C bond between the α-carbon of cyclohexanone and the aryl ring, typically using an aryl halide or triflate and a palladium catalyst with a specialized ligand.[2]

Question 1: My reaction yields a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

Answer: You are likely observing the formation of 2,6-bis(3-methoxyphenyl)cyclohexanone . This is a common byproduct in α-arylation reactions of cyclic ketones.[3]

  • Causality: The formation of the mono-arylated product, this compound, results in a remaining α-proton at the 6-position. Under the basic reaction conditions required to form the ketone enolate, this proton can also be abstracted. The resulting enolate can then undergo a second arylation event, leading to the di-arylated byproduct. The acidity of the remaining α-proton in the mono-arylated product can sometimes be comparable to or even greater than the starting cyclohexanone, facilitating this second addition.

  • Troubleshooting & Mitigation Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the cyclohexanone (e.g., 1.1 to 1.5 equivalents) relative to the 3-methoxyphenyl halide/triflate. This ensures the aryl partner is consumed before significant double arylation can occur.

    • Base Selection & Addition: The choice and handling of the base are critical. Using a bulky, non-nucleophilic base can sometimes favor the less hindered proton abstraction on the starting material. More importantly, slow addition of the base can help maintain a low concentration of the active enolate, reducing the rate of the second arylation.

    • Temperature Control: Reactions run at lower temperatures often exhibit higher selectivity. Faster reaction rates for aryl triflates compared to aryl bromides may allow for lower reaction temperatures, which can improve selectivity and reduce byproduct formation.[4][5]

    • Monitor the Reaction: Track the reaction progress closely using GC or TLC. The goal is to quench the reaction as soon as the 3-methoxyphenyl halide is fully consumed to prevent the buildup of the di-arylated product.

Question 2: I have poor conversion and my main byproduct appears to be 3,3'-dimethoxybiphenyl. What is causing this?

Answer: The presence of 3,3'-dimethoxybiphenyl indicates a homocoupling side reaction of your aryl halide or triflate.

  • Causality: This byproduct arises from the coupling of two molecules of the 3-methoxyphenyl electrophile. This side reaction can be promoted by several factors, including suboptimal catalyst activity or conditions that favor the reaction of the palladium-aryl intermediate with another aryl halide molecule over the desired reaction with the ketone enolate.

  • Troubleshooting & Mitigation Protocol:

    • Ligand Choice: Ensure you are using an appropriate phosphine ligand (e.g., Tol-BINAP, difluorphos) that promotes the desired catalytic cycle efficiently.[2] The ligand plays a crucial role in stabilizing the palladium center and facilitating the reductive elimination step that forms the product.

    • Catalyst Pre-activation: In some cases, ensuring the Pd(0) catalyst is fully active before the introduction of the ketone can be beneficial.

    • Solvent and Purity: Use high-purity, anhydrous solvents. Impurities can sometimes interfere with the catalyst and promote side reactions.

Route 2: Suzuki-Miyaura Coupling

This powerful cross-coupling reaction involves the reaction of an organoboron species (e.g., 3-methoxyphenylboronic acid) with an α-halocyclohexanone or its enol equivalent, catalyzed by a palladium complex.[6]

Question 1: My primary byproduct is 3,3'-dimethoxybiphenyl. Why is this forming in a Suzuki reaction?

Answer: As with α-arylation, this is a homocoupling byproduct, but in the Suzuki reaction, it typically arises from the boronic acid reagent.[7]

  • Causality: The palladium-catalyzed homocoupling of boronic acids is a well-known side reaction. It is often significantly promoted by the presence of molecular oxygen.[7] Oxygen can re-oxidize the Pd(0) catalyst in a pathway that leads to the coupling of two boronic acid molecules instead of the desired cross-coupling.

  • Troubleshooting & Mitigation Protocol:

    • De-gas Rigorously: This is the most critical step. Before adding the palladium catalyst, thoroughly de-gas the reaction mixture and the vessel. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-20 minutes or by using several "freeze-pump-thaw" cycles.[8]

    • Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas. Use glassware with appropriate seals (e.g., septa) and introduce reagents via syringe.

    • Base Selection: The choice of base can influence the rate of competing reactions. The base's role is to activate the boronic acid for transmetalation.[9] Ensure the base is pure and used in the correct stoichiometry.

Question 2: The reaction is sluggish and I'm left with a lot of unreacted starting material and what appears to be boric acid byproducts. What's wrong?

Answer: This issue points to inefficient transmetalation , a key step in the Suzuki catalytic cycle.[10]

  • Causality: Transmetalation is the transfer of the aryl group from the boron atom to the palladium center. This step requires activation by a base. If the base is too weak, impure, or if the reaction conditions are not optimal, this step can be slow or incomplete. The gradual formation of boric acid as a byproduct can also alter the acid-base equilibrium of the reaction medium, affecting selectivity and efficiency.[9]

  • Troubleshooting & Mitigation Protocol:

    • Choice of Base: Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a suitable solvent. Aqueous base solutions are often used and can be critical for efficient transmetalation.

    • Solvent System: A two-phase system (e.g., Toluene/water, Dioxane/water) is often effective. The interface between the phases can be crucial for the reaction.

    • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines upon storage. This can impact their reactivity. Using fresh, high-quality boronic acid is recommended.

General & Substrate-Related Byproducts

Question: I see a variety of other minor impurities that are difficult to identify. What are other potential side reactions?

Answer: Regardless of the primary synthetic route, the cyclohexanone moiety itself can be a source of byproducts, primarily through self-condensation .

  • Causality: Under the basic conditions used in both α-arylation and Suzuki coupling, cyclohexanone can act as both a nucleophile (as an enolate) and an electrophile. This can lead to an aldol addition or condensation reaction, where two molecules of cyclohexanone react to form a β-hydroxy ketone or an α,β-unsaturated ketone dimer.[11][12] This process is a key part of the Robinson annulation reaction sequence.[13][14]

  • Troubleshooting & Mitigation Protocol:

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor the activation energy barrier for self-condensation.

    • Slow Addition: If the reaction setup allows, adding the cyclohexanone slowly to the reaction mixture containing the catalyst and aryl partner can keep its instantaneous concentration low, minimizing self-reaction.

    • Base Selection: While strong bases are needed to form the enolate for the primary reaction, extremely strong bases or high temperatures can accelerate aldol side reactions.

Data Summary: Byproduct Troubleshooting

Synthetic RouteCommon ByproductLikely Cause(s)Recommended Solutions
Pd-Catalyzed α-Arylation 2,6-bis(3-methoxyphenyl)cyclohexanoneReaction with product enolateControl stoichiometry, slow base addition, lower temperature, monitor reaction progress.
3,3'-dimethoxybiphenyl (Homocoupling)Suboptimal catalyst activity/conditionsUse appropriate ligand, ensure catalyst activity, use high-purity reagents.
Suzuki-Miyaura Coupling 3,3'-dimethoxybiphenyl (Homocoupling)Presence of oxygenRigorously de-gas all solvents and reagents; maintain a strict inert atmosphere.
Boric Acid / BoroxinesInefficient transmetalation, boronic acid degradationUse appropriate base/solvent system, use fresh/high-quality boronic acid.
General Aldol Condensation ProductsSelf-condensation of cyclohexanone under basic conditionsMaintain low reaction temperature, slow addition of cyclohexanone.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the synthesis of this compound.

G cluster_start cluster_analysis cluster_byproducts cluster_solutions start Problem Encountered: Low Yield / Impure Product analysis Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) start->analysis Begin Diagnosis di_arylated Di-Arylated Product (MW ≈ 310) analysis->di_arylated High MW Impurity homocoupling Homocoupled Biphenyl (MW ≈ 214) analysis->homocoupling Key Impurity at MW ≈ 214 aldol Aldol Products (MW ≈ 196) analysis->aldol Dimeric Impurity starting_material High % of Starting Material analysis->starting_material Poor Conversion sol_di_arylated Adjust Stoichiometry Lower Temperature di_arylated->sol_di_arylated Mitigate sol_homocoupling Improve Degassing Check Catalyst/Ligand homocoupling->sol_homocoupling Mitigate sol_aldol Lower Temperature Slow Substrate Addition aldol->sol_aldol Mitigate sol_starting_material Check Base/Catalyst Activity Optimize Conditions starting_material->sol_starting_material Mitigate

Caption: A troubleshooting flowchart for identifying and mitigating common byproducts.

References

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17. [Link]

  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. [Link]

  • Buschmann, H., et al. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. U.S.
  • DEA.gov. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17. [Link]

  • Kuchar, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • Molbase. (n.d.). This compound | 15547-89-4. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • J&K Scientific LLC. (n.d.). Robinson Annulation. [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Hartwig, J. F., et al. (2007). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 129(25), 7734–7735. [Link]

  • Hartwig Group. (n.d.). Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Chen, C., et al. (2021). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Molecules, 26(11), 3291. [Link]

  • Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Organic Letters, 23(12), 4659–4663. [Link]

  • König, B., et al. (2020). Photoredox α-Arylation of cyclic ketones. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this key chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your yield and purity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Achieving a high yield of this α-aryl ketone can be challenging, often complicated by side reactions and purification difficulties. This guide provides practical, field-tested advice to navigate these common issues, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent derived from 3-bromoanisole with cyclohexanone. This is a classic and robust method for forming the carbon-carbon bond between the aromatic ring and the cyclohexanone moiety.

  • Enolate Alkylation/Arylation: This route involves the formation of a cyclohexanone enolate, which then reacts with an appropriate arylating agent. Modern palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have become a powerful tool for this transformation.

Q2: I am observing a significant amount of unreacted cyclohexanone in my Grignard reaction. What is the likely cause?

A2: A common reason for incomplete conversion is the presence of moisture in your reaction setup. Grignard reagents are potent bases and will readily react with any acidic protons, including water, which will quench the reagent and prevent it from reacting with the cyclohexanone. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Another possibility is that the Grignard reagent was not successfully prepared or its concentration was lower than anticipated. It is always recommended to titrate your Grignard reagent before use.

Q3: My enolate arylation reaction is giving a low yield. What are the key parameters to optimize?

A3: Low yields in enolate arylations are often traced back to several factors:

  • Base Selection: The choice of base is critical for efficient enolate formation. For kinetic control and to minimize self-condensation of the cyclohexanone, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred.

  • Ligand Choice (for Pd-catalyzed reactions): The ligand on the palladium catalyst significantly influences the reaction's efficiency. Ligands like BINAP or tBuBrettPhos have shown success in α-arylation of ketones.

  • Reaction Temperature: Temperature control is crucial. Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and stability. The cross-coupling step may require heating, and the optimal temperature will depend on the specific catalyst system.

Q4: What are the typical impurities I should expect, and how can I best remove them?

A4: Common impurities depend on the synthetic route. In a Grignard reaction, you might find biphenyl (from the coupling of the Grignard reagent), unreacted 3-bromoanisole, and the tertiary alcohol (from the addition of a second equivalent of the Grignard reagent to the product ketone). In enolate arylation, side products can include poly-arylated cyclohexanone and products from self-condensation. Purification is typically achieved through silica gel column chromatography. A solvent system of hexane and ethyl acetate is commonly used to separate the desired product from less polar impurities like biphenyl and more polar byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis

Low yields in the Grignard synthesis of this compound are a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting_Grignard start Low Yield Observed check_reagent 1. Verify Grignard Reagent Quality start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent OK solution_reagent Solution: Prepare fresh Grignard reagent. Titrate before use. check_reagent->solution_reagent Issue Identified check_workup 3. Evaluate Workup Procedure check_conditions->check_workup Conditions OK solution_conditions Solution: Ensure anhydrous conditions. Optimize temperature and addition rate. check_conditions->solution_conditions Issue Identified solution_workup Solution: Use saturated NH4Cl for quenching. Ensure complete extraction. check_workup->solution_workup Issue Identified

Caption: Troubleshooting workflow for low Grignard reaction yields.

Causality and Solutions:

  • Grignard Reagent Quality: The Grignard reagent is the heart of this reaction. Its quality can be compromised by moisture or poor formation.

    • Solution: Always use freshly prepared Grignard reagent. Titration against a known standard (e.g., I2) is crucial to determine the exact concentration before starting the reaction with cyclohexanone.[1]

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources.

    • Solution: All glassware must be rigorously dried (flame-dried or oven-dried). Use anhydrous solvents (e.g., THF, diethyl ether). Ensure the starting materials (cyclohexanone and 3-bromoanisole) are dry.

  • Reaction Temperature: The temperature affects the rate of reaction and the stability of the Grignard reagent.

    • Solution: The formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to reflux. The subsequent reaction with cyclohexanone is typically carried out at a lower temperature (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side reactions. A patent for a related synthesis suggests a reaction temperature of 0-60 °C.[2]

  • Side Reactions: The primary side reaction is often the enolization of cyclohexanone by the Grignard reagent, which acts as a base. This regenerates starting material upon workup.

    • Solution: To favor nucleophilic addition over enolization, consider the use of additives. Cerium(III) chloride (CeCl₃) can be used to generate a less basic, more oxophilic organocerium reagent in situ (a Luche reaction), which can significantly improve the yield of the desired ketone.[3] Another option is the addition of lithium chloride (LiCl), which can break up Grignard reagent aggregates, leading to a more reactive monomeric species.[3]

Issue 2: Formation of Significant Byproducts in Enolate Arylation

The palladium-catalyzed α-arylation of cyclohexanone is a powerful but sensitive reaction. The formation of byproducts can significantly reduce the yield of this compound.

Common Byproducts and Mitigation Strategies:

Byproduct Plausible Cause Mitigation Strategy
2,6-bis(3-methoxyphenyl)cyclohexanone The mono-arylated product is deprotonated and undergoes a second arylation.Use a slight excess of cyclohexanone relative to the aryl halide. Carefully control the stoichiometry of the base.
Self-condensation products (e.g., aldol adducts) The enolate reacts with another molecule of cyclohexanone.Use a sterically hindered, non-nucleophilic base like LDA. Perform the reaction at low temperatures (-78 °C) to favor arylation over self-condensation.
O-arylation product (2-(3-methoxyphenyl)oxy-1-cyclohexene) The enolate reacts through its oxygen atom.The choice of solvent can influence C- versus O-arylation. Less polar solvents tend to favor C-arylation.[4]

Experimental Workflow for Enolate Arylation:

Enolate_Arylation_Workflow start Start enolate_formation 1. Enolate Formation (Cyclohexanone + LDA in THF, -78°C) start->enolate_formation pd_addition 2. Addition of Pd Catalyst and Ligand enolate_formation->pd_addition aryl_halide_addition 3. Addition of 3-Bromoanisole pd_addition->aryl_halide_addition reaction 4. Reaction (Warm to RT, then heat if necessary) aryl_halide_addition->reaction workup 5. Aqueous Workup reaction->workup purification 6. Column Chromatography workup->purification product Product purification->product

Caption: A typical workflow for the synthesis of this compound via enolate arylation.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is a general guideline based on established procedures for Grignard reactions with ketones.[2][5]

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Bromoanisole

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Reaction with Cyclohexanone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF.

    • Add the cyclohexanone solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data: [3]

Technique Expected Data
¹H NMR (CDCl₃) Aromatic protons (approx. 6.7-7.3 ppm), methoxy group singlet (approx. 3.8 ppm), cyclohexanone protons (approx. 1.6-3.0 ppm).
¹³C NMR (CDCl₃) Carbonyl carbon (approx. 210 ppm), aromatic carbons (approx. 112-160 ppm), methoxy carbon (approx. 55 ppm), cyclohexanone carbons (approx. 25-50 ppm).
IR (neat) Strong carbonyl (C=O) stretch around 1710 cm⁻¹, C-O stretch of the methoxy group around 1250 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 204. Key fragments may include loss of the methoxy group or cleavage of the bond between the rings.

References

  • Fiveable. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025).
  • Feldman, P. L. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Thal, C., & Buschmann, H. (2005). Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol.
  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.
  • Nguyen, L. M., et al. (2005).
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Thal, C., & Buschmann, H. (2000). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Organic Syntheses Procedure. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Sorbchem India. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: α-Alkylation of 2-Methoxycarbonylcyclopentanone.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • SpectraBase. (n.d.). Cyclohexanone, 2-[(4-methoxyphenyl)-1-piperidinylmethyl]- - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene.
  • Organic Syntheses Procedure. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • PubChem. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone.
  • Chemistry Stack Exchange. (2021, September 13).
  • Organic Syntheses Procedure. (n.d.). 3-ethoxy-2-cyclohexenone.
  • ACS Publications. (2020, July 31). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry.
  • Organic Syntheses. (2025, June 19).
  • Journal of Chemical Research. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Royal Society of Chemistry. (2015, March 19). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry.
  • Unipd. (2020, July 31).
  • Filo. (2025, June 15). Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+..}.
  • PMC. (n.d.).
  • Google Patents. (n.d.). Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.
  • PMC. (n.d.).
  • Google Patents. (n.d.). Impact of trace elements in the grignard reaction.
  • Filo. (2025, January 9). What happens when : (any three) (a) \mathrm{CH}{3} \mathrm{MgBr} is treat...

Sources

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and research chemicals. A common and effective method for its synthesis is the Grignard reaction between 3-methoxyphenylmagnesium bromide and a cyclohexanone derivative. This reaction, while powerful, is sensitive to several parameters that can lead to the formation of side products, thereby reducing the yield and purity of the desired product. This guide will focus on identifying and mitigating these side reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I have a large amount of unreacted 3-bromoanisole and cyclohexanone. What could be the issue?

Answer:

Low conversion of starting materials in a Grignard reaction often points to issues with the formation or stability of the Grignard reagent itself. Here are the most probable causes and troubleshooting steps:

  • Cause 1: Incomplete Formation of the Grignard Reagent. The reaction between magnesium metal and 3-bromoanisole is highly sensitive to moisture and oxygen. Any trace of water will quench the Grignard reagent as it forms, leading to the formation of anisole and magnesium salts.

    • Troubleshooting Protocol:

      • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. The solvent (typically THF or diethyl ether) must be anhydrous. Use freshly opened anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).

      • Activation of Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activate the magnesium by stirring it vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to initiate the reaction.

      • Inert Atmosphere: The entire reaction, from Grignard formation to the addition of cyclohexanone, must be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Cause 2: Wurtz-Type Coupling. A significant side reaction during the formation of the Grignard reagent is the coupling of the newly formed 3-methoxyphenylmagnesium bromide with unreacted 3-bromoanisole.[1][2][3][4][5] This results in the formation of 3,3'-dimethoxybiphenyl, consuming both the Grignard reagent and the starting halide.

    • Troubleshooting Protocol:

      • Slow Addition of Halide: Add the solution of 3-bromoanisole to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of the Wurtz coupling.[1]

      • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition and avoid excessive heating, which can accelerate the coupling side reaction.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a high-boiling point impurity. What is this impurity and how can I avoid it?

Answer:

A high-boiling point impurity is likely a dimer or a coupled product. The most common culprits are the self-condensation product of cyclohexanone and the Wurtz coupling product mentioned in the previous question.

  • Cause 1: Self-Condensation of Cyclohexanone. The Grignard reagent is a strong base and can deprotonate cyclohexanone at the α-position, leading to an enolate. This enolate can then react with another molecule of cyclohexanone in an aldol-type condensation, forming dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[6][7][8]

    • Troubleshooting Protocol:

      • Reverse Addition: Instead of adding the Grignard reagent to the cyclohexanone, add the cyclohexanone solution slowly to the Grignard reagent. This ensures that the cyclohexanone is always the limiting reagent in the presence of an excess of the Grignard reagent, favoring the desired 1,2-addition over enolization and subsequent condensation.

      • Low Temperature: Perform the addition of cyclohexanone at a low temperature (e.g., 0 °C or below). This will decrease the rate of the enolization and condensation reactions more than the rate of the desired Grignard addition.

  • Cause 2: Wurtz Coupling Product (3,3'-dimethoxybiphenyl). As discussed previously, this side product is formed during the generation of the Grignard reagent.[2][3][4]

    • Mitigation and Removal:

      • Follow the protocols to minimize its formation (slow addition of halide, temperature control).

      • Purification: This biphenyl impurity can often be removed from the desired product by column chromatography on silica gel or by recrystallization if the product is a solid.

Question 3: My NMR spectrum shows the presence of anisole and cyclohexanol in the crude product. What is the source of these impurities?

Answer:

The presence of anisole and cyclohexanol indicates that the Grignard reagent has been quenched by a proton source or has acted as a reducing agent.

  • Cause 1: Quenching of the Grignard Reagent. If the Grignard reagent encounters any protic species (e.g., water, alcohols) before it has a chance to react with the cyclohexanone, it will be protonated to form anisole.

    • Troubleshooting Protocol:

      • Strict Anhydrous Conditions: As emphasized before, ensure all reagents and solvents are scrupulously dried.

      • Proper Work-up: During the work-up procedure, the reaction is intentionally quenched. However, if the work-up is not performed correctly, or if there is residual moisture in the reaction setup, premature quenching can occur.

  • Cause 2: Reduction of Cyclohexanone. While 3-methoxyphenylmagnesium bromide does not have β-hydrogens and is therefore not a typical reducing agent, some Grignard reagents can reduce ketones to their corresponding alcohols. In this case, cyclohexanol would be formed. However, this is a less common side reaction for this specific reagent. If observed, it may be due to impurities in the magnesium or starting materials that can facilitate a hydride transfer.

    • Troubleshooting Protocol:

      • Use High-Purity Reagents: Ensure the magnesium and 3-bromoanisole are of high purity.

      • Control Reaction Temperature: Lowering the reaction temperature during the addition of cyclohexanone can help to favor the nucleophilic addition over any potential reduction pathways.

Question 4: I am observing an unexpected impurity with a mass different from the expected side products. Could a rearrangement have occurred?

Answer:

While less common for this specific synthesis, rearrangements can occur under certain conditions. For instance, in the synthesis of the related compound methoxetamine, a byproduct, methanone, was observed.[9] This suggests the possibility of ring contractions or other complex rearrangements, potentially initiated by the Lewis acidic nature of the magnesium species or by certain reaction conditions.

  • Troubleshooting Protocol:

    • Characterize the Impurity: Isolate the impurity and characterize it thoroughly using spectroscopic methods (NMR, MS, IR) to understand its structure. This will provide clues about the mechanistic pathway leading to its formation.

    • Modify Reaction Conditions: Once the structure is known, you can hypothesize a mechanism and adjust the reaction conditions to disfavor it. For example, changing the solvent, temperature, or the order of addition might suppress the rearrangement.

    • Use of Additives: In some Grignard reactions, the addition of salts like lithium chloride can modify the reactivity of the Grignard reagent and suppress side reactions.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful Grignard synthesis of this compound?

A1: The most critical parameter is maintaining strictly anhydrous and inert conditions throughout the experiment. Grignard reagents are extremely sensitive to moisture and oxygen, and their premature quenching is a primary cause of low yields.

Q2: Can I use a different halide, such as 3-chloroanisole or 3-iodoanisole, to prepare the Grignard reagent?

A2: Yes, but the reactivity of the halide will affect the ease of Grignard reagent formation. The general order of reactivity is I > Br > Cl. 3-Iodoanisole will react more readily with magnesium, but it is also more expensive and may lead to more Wurtz coupling. 3-Chloroanisole is less reactive and may require more forcing conditions or activated magnesium to initiate the reaction. 3-Bromoanisole generally offers a good balance of reactivity and cost.

Q3: What is the ideal solvent for this reaction?

A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally preferred as it is a better solvent for the Grignard reagent and can help to stabilize it.

Q4: How can I effectively purify the final product from the common side products?

A4: The purification strategy will depend on the physical properties of the product and the impurities.

  • Distillation: If the product is a liquid with a boiling point sufficiently different from the impurities, vacuum distillation can be an effective purification method.

  • Column Chromatography: This is a very effective method for separating the desired product from both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q5: Are there alternative synthetic routes to this compound that might avoid these side reactions?

A5: Yes, other synthetic strategies exist, each with its own set of potential side reactions.

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling of 3-methoxyphenylboronic acid with 2-bromocyclohexen-1-one followed by reduction of the double bond could be an alternative.[12][13][14][15][16] Potential side reactions include homocoupling of the boronic acid and debromination of the cyclohexenone.

  • Robinson Annulation: While this is a powerful ring-forming reaction, it is less direct for this specific target unless a suitable 3-methoxyphenyl-substituted Michael acceptor is readily available.[17][18][19][20][21] Polymerization of the Michael acceptor is a common side reaction.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Grignard Synthesis and Side Reactions Start 3-Bromoanisole + Mg Grignard 3-Methoxyphenyl- magnesium bromide Start->Grignard Grignard Formation Wurtz 3,3'-Dimethoxybiphenyl (Wurtz Coupling) Start->Wurtz Side Reaction Product 2-(3-Methoxyphenyl)- cyclohexanone Grignard->Product Desired Reaction Anisole Anisole (Quenched Grignard) Grignard->Anisole Quenching (H2O) Cyclohexanone Cyclohexanone Cyclohexanone->Product SelfCondensation Cyclohexanone Dimer (Self-Condensation) Cyclohexanone->SelfCondensation Base-Catalyzed Side Reaction

Caption: Grignard synthesis pathway and major side reactions.

Troubleshooting Workflow

Troubleshooting Workflow Problem Low Yield or Impure Product Check_Conditions Verify Anhydrous & Inert Conditions Problem->Check_Conditions Check_Conditions->Problem Inadequate Check_Reagents Assess Reagent Purity & Mg Activation Check_Conditions->Check_Reagents Conditions OK Check_Reagents->Problem Impure/Inactive Optimize_Addition Optimize Addition (Slow, Low Temp, Reverse) Check_Reagents->Optimize_Addition Reagents OK Optimize_Addition->Problem Suboptimal Purification Refine Purification Strategy (Chromatography, Distillation) Optimize_Addition->Purification Optimized Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering. [Link]

  • University of Colorado. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.
  • Flippen-Anderson, J. L., & Cudney, B. (2000). U.S. Patent No. 6,150,561. Washington, DC: U.S.
  • Allentoff, N., & Wright, G. F. (1957). The reduction, enolate formation, and solvolysis of Grignard reagents in optically active media. Canadian Journal of Chemistry, 35(8), 900-910.
  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. RSC Advances, 10(61), 37235-37241. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?[Link]

  • PrepChem. (n.d.). Synthesis of A. 2-(m-Methoxyphenyl)-4-methyl-cyclohexanone. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Using cyclohexanone as the starting material, show how each of the following compounds could be... Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. The aldol self-condensation of cyclohexanone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Kuchar, M., et al. (2017).
  • Chembase.cn. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Justia Patents. (n.d.). Synthesis and purification of (r,r)-2-&[lsqb; (dimethylamino) methyl&[rsqb;-1-(3-methoxyphenyl) cyclohexanol hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. J Org Inorg Chem, 4(2), 555631.
  • ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Brainly.com. (2023). The aldol reaction of cyclohexanone produces which of these self-condensation products? Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]Coupling-Reactions.pdf)

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Methoxyphenyl)cyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic transformation. Our focus is on the prevalent and highly efficient Palladium-catalyzed α-arylation of cyclohexanone, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely adopted and versatile method is the Palladium-catalyzed α-arylation of cyclohexanone with an appropriate aryl halide, typically 3-bromoanisole or 3-chloroanisole. This reaction, a variation of the Buchwald-Hartwig cross-coupling, allows for the direct formation of the C(sp²)-C(sp³) bond between the aromatic ring and the ketone.[2][3] The key advantage of this method lies in its functional group tolerance and generally high yields when optimized.[1]

Q2: I am observing low to no conversion of my starting materials. What are the likely causes?

Low or no conversion in a Pd-catalyzed α-arylation is a common issue that can often be traced back to a few critical factors:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and ligand are fresh, and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

  • Improper Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the α-arylation of ketones, sterically hindered and electron-rich phosphine ligands are generally preferred.[6][7]

  • Inappropriate Base: The base's strength is critical. It must be strong enough to deprotonate the cyclohexanone to form the enolate, but not so strong as to cause unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but weaker bases like potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[8][9]

  • Insufficient Temperature: While some modern catalyst systems can operate at lower temperatures, many α-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed efficiently.[5]

Q3: My reaction is producing a significant amount of diarylated product (2,6-bis(3-methoxyphenyl)cyclohexanone). How can I improve the selectivity for the mono-arylated product?

The formation of a diarylated byproduct is a common challenge when using a symmetrical ketone like cyclohexanone. Here’s how to address it:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the cyclohexanone relative to the 3-bromoanisole can favor mono-arylation.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction once the starting aryl halide is consumed can prevent further arylation. Lowering the reaction temperature may also improve selectivity.

  • Base Selection: The choice of base can influence the equilibrium between the mono- and di-enolate, which can affect the rate of the second arylation. Experimenting with different bases might be beneficial.

Q4: I am observing a significant amount of a side product that appears to be the result of self-condensation of cyclohexanone. How can I minimize this?

The self-condensation of cyclohexanone is a base-catalyzed side reaction. To minimize this:

  • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration of the enolate.

  • Choice of Base: A very strong base can lead to a high concentration of the enolate, promoting self-condensation. A slightly weaker base, if compatible with the reaction, might be advantageous.

  • Pre-formation of the Catalyst Complex: Pre-forming the active catalyst before adding the ketone and base can sometimes improve the rate of the desired cross-coupling relative to the self-condensation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound via Palladium-catalyzed α-arylation.

Problem 1: Low Yield
Possible Cause Recommended Solution(s)
Inactive Catalyst - Use a fresh palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).- Degas all solvents prior to use.[10]
Suboptimal Ligand - For α-arylation of ketones, sterically bulky, electron-rich phosphine ligands are often effective.[7] Consider screening different ligands if the initial choice is ineffective.
Incorrect Base - If using a weak base like K₃PO₄, consider switching to a stronger base such as NaOtBu or LiHMDS, provided your substrate is stable to these conditions.[9]
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.
Poor Solvent Choice - Toluene and dioxane are common solvents for this reaction.[11] Ensure the solvent is anhydrous.
Problem 2: Formation of Significant Byproducts
Byproduct Observed Possible Cause Recommended Solution(s)
Diarylated Product Over-reaction- Use a slight excess of cyclohexanone.- Monitor the reaction closely and quench it upon consumption of the aryl halide.
Phenol (from aryl halide) Hydrodehalogenation- Ensure an inert atmosphere to prevent water from entering the reaction.- This can sometimes be a result of β-hydride elimination from the palladium intermediate.[1] Optimizing the ligand and base may help.
Cyclohexanone Self-Condensation Products High enolate concentration- Add the base portion-wise or via syringe pump over a period of time.- Consider a less hindered or slightly weaker base.
Problem 3: Difficulty in Product Purification
Issue Possible Cause Recommended Solution(s)
Co-elution with Starting Material Similar polarity- Optimize your column chromatography conditions. A shallow gradient of a less polar eluent system (e.g., hexanes/ethyl acetate) is often effective.- Consider an alternative purification method such as distillation under reduced pressure.[12]
Persistent Palladium Contamination Incomplete removal of catalyst- After aqueous workup, consider washing the organic layer with a solution of a thiol-containing scavenger resin or a dilute aqueous solution of sodium sulfide to precipitate the palladium.

Experimental Protocols

Optimized Protocol for Palladium-Catalyzed α-Arylation of Cyclohexanone

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Reaction Setup:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.2-1.5 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add 3-bromoanisole (1.0 equivalent) followed by cyclohexanone (1.1-1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation[12] to afford this compound as a clear, colorless liquid.[13]

Visualizing the Process

Reaction Mechanism

Buchwald_Hartwig_Alpha_Arylation Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArPd(II)XL_n Ar-Pd(II)-X(L_n) Oxidative_Addition->ArPd(II)XL_n Ligand_Exchange Ligand Exchange ArPd(II)XL_n->Ligand_Exchange ArPd(II)(enolate)L_n Ar-Pd(II)-(enolate)(L_n) Ligand_Exchange->ArPd(II)(enolate)L_n Reductive_Elimination Reductive Elimination ArPd(II)(enolate)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product This compound Reductive_Elimination->Product Aryl_Halide 3-Bromoanisole Aryl_Halide->Oxidative_Addition Ketone_Enolate Cyclohexanone Enolate Ketone_Enolate->Ligand_Exchange Base Base (e.g., NaOtBu) Base->Ketone_Enolate Cyclohexanone Cyclohexanone Cyclohexanone->Ketone_Enolate Deprotonation

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of cyclohexanone.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Low_Conversion Low or No Conversion Start->Low_Conversion Byproducts Significant Byproduct Formation Start->Byproducts Purification_Issues Purification Difficulties Start->Purification_Issues Check_Catalyst Verify Catalyst and Ligand Activity Low_Conversion->Check_Catalyst Identify_Byproduct Identify Byproduct Structure (GC-MS, NMR) Byproducts->Identify_Byproduct Optimize_Chroma Optimize Chromatography Purification_Issues->Optimize_Chroma Check_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Check_Atmosphere Check_Base Evaluate Base Strength/Purity Check_Atmosphere->Check_Base Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Diarylation Diarylation Identify_Byproduct->Diarylation Self_Condensation Self-Condensation Identify_Byproduct->Self_Condensation Hydrodehalogenation Hydrodehalogenation Identify_Byproduct->Hydrodehalogenation Adjust_Stoichiometry Adjust Reactant Stoichiometry Diarylation->Adjust_Stoichiometry Slow_Addition Slow Base Addition Self_Condensation->Slow_Addition Optimize_Atmosphere Improve Inert Gas Purge Hydrodehalogenation->Optimize_Atmosphere Alternative_Purification Consider Distillation/Crystallization Optimize_Chroma->Alternative_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Royal Society of Chemistry. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Available at: [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Google Patents. (1995). WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the α- Alkylation of Ketones. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. PMC. Available at: [Link]

  • American Chemical Society. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. Available at: [Link]

  • Google Patents. (2005). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Organic Syntheses. (2011). α-ARYLATION OF ESTERS CATALYZED BY THE Pd(I) DIMER [P(t-Bu)3Pd(μ-Br)]2. Available at: [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [Link]

  • National Center for Biotechnology Information. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • ResearchGate. (n.d.). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. Available at: [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Available at: [Link]

  • Organic Chemistry Portal. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Available at: [Link]

  • ResearchGate. (2006). (PDF) Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed macrocyclizations in the total synthesis of natural products | Request PDF. Available at: [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available at: [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available at: [Link]

Sources

troubleshooting guide for the synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. This compound is a critical intermediate in the synthesis of various complex molecular architectures, including morphinans and other pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges that can impact yield and purity.

This document moves beyond a simple procedural outline to provide in-depth, field-tested insights in a question-and-answer format. We will focus on one of the most common and versatile methods for this synthesis: the Grignard reaction between a 3-methoxyphenylmagnesium halide and a 2-halocyclohexanone. Our goal is to equip you with the knowledge to not only execute the synthesis but also to effectively troubleshoot the common hurdles you may encounter.

Frequently Asked Questions & Troubleshooting

Q1: My 3-methoxyphenylmagnesium bromide Grignard reagent is failing to form or the concentration is very low. What are the primary causes and how can I fix this?

A1: This is the most critical and often the most frustrating step. A successful Grignard reaction is predicated on meticulous attention to anhydrous and oxygen-free conditions.[2][3]

  • Causality & Explanation: Grignard reagents are potent nucleophiles and extremely strong bases. They react readily with even trace amounts of protic sources, such as water, which protonates the organometallic species and renders it inactive. The magnesium metal surface can also be passivated by a layer of magnesium oxide, which prevents the reaction from initiating.[2]

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[4] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous. It is best practice to distill them from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

    • Magnesium Activation: The grey oxide layer on magnesium turnings can significantly inhibit the reaction. You can activate the surface by adding a small crystal of iodine (the brown color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane, or by sonicating the flask.[3] Stirring the magnesium turnings without solvent under an inert atmosphere can also help break up the oxide layer.

    • Initiation: Add a small amount of your 3-bromoanisole to the activated magnesium in a minimal amount of anhydrous ether or THF. A gentle warming with a heat gun or an exothermic reaction (visible bubbling) indicates successful initiation. Once initiated, the remaining halide, diluted in solvent, can be added dropwise to maintain a gentle reflux.

Q2: The reaction is complete, but my yield of this compound is very low, and I've recovered a significant amount of unreacted 2-chlorocyclohexanone. What's happening?

A2: This issue points to a problem with the reactivity of your Grignard reagent or competing side reactions that consume the ketone starting material non-productively. The Grignard reagent's basicity can often be a major competing factor against its nucleophilicity.[5][6]

  • Causality & Explanation: The α-protons of cyclohexanone are acidic. A highly basic Grignard reagent can act as a base, deprotonating the 2-chlorocyclohexanone to form a magnesium enolate. This enolate is then simply quenched during the aqueous workup, regenerating cyclohexanone (after loss of the halide), and consuming your Grignard reagent without forming the desired C-C bond.[6]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the addition of the 2-chlorocyclohexanone solution to the Grignard reagent at a lower temperature (e.g., -20°C to 0°C). This can favor the nucleophilic addition pathway over enolization.

    • Employ Additives (The Luche Reaction Principle): The addition of cerium(III) chloride (CeCl₃) can dramatically improve yields.[5] Pre-complexing the Grignard reagent with anhydrous CeCl₃ in THF generates an organocerium species. This reagent is significantly less basic but remains a potent nucleophile, thereby minimizing deprotonation and favoring the desired substitution reaction.

    • Inverse Addition: Add the Grignard reagent slowly to the solution of 2-chlorocyclohexanone at a low temperature. This ensures that the Grignard reagent is never in excess, reducing the chance of it acting as a base on the starting material.

Q3: My crude product is contaminated with a significant amount of 3,3'-dimethoxybiphenyl. How can I prevent its formation?

A3: The presence of 3,3'-dimethoxybiphenyl is a classic indicator of a Wurtz-type homocoupling reaction. This side reaction occurs during the formation of the Grignard reagent itself.

  • Causality & Explanation: The newly formed Grignard reagent (3-MeO-Ph-MgBr) can react with the unreacted starting material (3-bromoanisole) in a coupling reaction to form the biphenyl byproduct. This is particularly prevalent if the local concentration of the aryl halide is high or if the reaction temperature is not controlled.

  • Troubleshooting Steps:

    • Slow and Controlled Addition: During the Grignard reagent preparation, ensure that the 3-bromoanisole solution is added very slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the opportunity for homocoupling.

    • Maintain Gentle Reflux: The addition rate should be controlled to sustain a gentle, self-perpetuating reflux. If the reaction becomes too vigorous, the rate of addition should be slowed. Conversely, if the reaction stops, addition should be paused until it can be safely re-initiated.

Q4: Purification by vacuum distillation is proving difficult. The product seems to co-distill with impurities or decompose. What is a better strategy?

A4: this compound is a high-boiling liquid (Boiling Point: 140-142°C at 0.2 mmHg), which can make purification challenging.[7] High temperatures required for distillation can sometimes lead to decomposition or isomerization, especially if acidic or basic impurities are present.

  • Causality & Explanation: The boiling points of the desired product and certain byproducts (like the starting aryl halide or biphenyl) may be close enough to cause issues with fractional distillation. Thermal instability can also be a factor.

  • Recommended Purification Protocol:

    • Aqueous Workup: First, ensure a thorough aqueous workup. Quench the reaction carefully with a saturated ammonium chloride solution. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.

    • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for purifying this compound. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, will typically allow for excellent separation of the slightly more polar ketone product from non-polar byproducts like 3,3'-dimethoxybiphenyl.

    • Bulb-to-Bulb Distillation (Kugelrohr): If a distillation is necessary after chromatography to remove residual solvent or for final purification, a Kugelrohr apparatus is ideal. It allows for distillation of small quantities at very low pressures and short path lengths, minimizing thermal stress on the compound.

Quantitative Data Summary

The choice of reaction parameters can significantly influence the outcome. The following table summarizes potential conditions and their expected impact on the synthesis.

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome & Rationale
Solvent Diethyl EtherAnhydrous THFTHF's higher boiling point allows for better temperature control during Grignard formation. Its Lewis basicity also helps stabilize the Grignard reagent.[3]
Temperature Room Temperature0°C to -20°CLower temperatures suppress side reactions, particularly the enolization of the cyclohexanone starting material by the basic Grignard reagent.[5]
Additive NoneAnhydrous CeCl₃ (1.1 eq)Forms a less basic, more nucleophilic organocerium reagent, which significantly reduces enolization and improves the yield of the desired addition product.[5]
Addition Mode Normal (Ketone to Grignard)Inverse (Grignard to Ketone)Adding the Grignard to the ketone ensures the ketone is always in excess, minimizing the chance for base-catalyzed side reactions.
Yield Low to Moderate (20-40%)Good to Excellent (60-85%)Optimization of conditions directly addresses the primary competing side reactions, channeling the reagents toward the desired product pathway.

Detailed Experimental Protocol: Grignard Route

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.

Step 1: Preparation of 3-methoxyphenylmagnesium bromide

  • Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF (approx. 2 M concentration).

  • Add a small portion (~5-10%) of the 3-bromoanisole solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Once initiated, add the remainder of the 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-chlorocyclohexanone

  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Prepare a solution of 2-chlorocyclohexanone (0.9 equivalents) in anhydrous THF.

  • Add the 2-chlorocyclohexanone solution dropwise to the stirred Grignard reagent at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear, colorless liquid.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common problems encountered during the synthesis.

Troubleshooting_Workflow start Initial Observation: Low Yield or Impure Product check_grignard Problem Area: Grignard Formation start->check_grignard No/low Grignard? check_coupling Problem Area: Coupling Reaction start->check_coupling Grignard OK, low product? check_purification Problem Area: Purification start->check_purification Product formed, but impure? sol_dry Solution: - Flame-dry glassware - Use anhydrous solvents check_grignard->sol_dry Reaction won't start sol_mg Solution: - Activate Mg with I₂ - Use fresh Mg turnings check_grignard->sol_mg Sluggish initiation sol_wurtz Solution: - Slow, controlled addition of halide check_grignard->sol_wurtz Biphenyl byproduct sol_temp Solution: - Lower reaction temp (-20°C) - Use inverse addition check_coupling->sol_temp Aldol/Enolization byproducts sol_cecl3 Solution: - Add anhydrous CeCl₃ to form organocerium reagent check_coupling->sol_cecl3 Low reactivity sol_chrom Solution: - Flash column chromatography (Hexane/EtOAc) check_purification->sol_chrom Co-distilling impurities sol_distill Solution: - Kugelrohr distillation under high vacuum check_purification->sol_distill Thermal decomposition

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. Benchchem.
  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar.
  • Attanasi, O., Filippone, P., & Santeusanio, S. (1984). Reactions of conjugated arylazocyclohexenes with Grignard reagents. Part 2. A new stereospecific route to 2-alkyl- and 2-aryl-cyclohexanones. Journal of the Chemical Society, Perkin Transactions 1, 2855-2859.
  • ChemicalBook. (n.d.). This compound | 15547-89-4.
  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1).
  • PubChem. (n.d.). This compound.
  • Rossi, S., & Cacchi, S. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 23(10), 2649.
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Navarro, O., Marion, N., Oonishi, Y., Kelly, R. A., & Nolan, S. P. (2006). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle. The Journal of Organic Chemistry, 71(2), 685–692.
  • Molbase. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem Application Notes. (2025). Grignard Reaction with 2-Methylcyclohexanone. Benchchem.
  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle. The Journal of Organic Chemistry, 71(2), 685-692.
  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338–2343.
  • BenchChem. (n.d.). This compound | 15547-89-4.
  • Meisel, F., et al. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Beilstein Journals. (2024).
  • Ashenhurst, J. (2020).
  • ResearchGate. (n.d.). Model arylation of 2‐cyanocyclohexanone with PhI(O2CCF3)2; B)
  • Kuchar, M., et al. (2017).
  • Weinshenker, N. M., Shen, C. M., & Wong, J. Y. (1988). 4-tert-BUTYLCYCLOHEXANONE. Organic Syntheses, Coll. Vol. 6, p.213.
  • BenchChem Technical Support Center. (2025). Scaling Up the Synthesis of 3-Methoxycyclohexanone. Benchchem.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • BenchChem Application Notes. (n.d.). Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. Benchchem.
  • PubMed. (2005). Synthesis of Optically Active 4-substituted 2-cyclohexenones.
  • Google Patents. (1976).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.

Sources

Technical Support Center: Purification of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-(3-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this key intermediate.

This document provides in-depth, field-proven guidance in a direct question-and-answer format, addressing common and complex challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. For a typical synthesis involving a Grignard reaction between a 3-methoxyphenyl magnesium halide and cyclohexanone, followed by oxidation, you can anticipate several classes of impurities:[1][2]

  • Unreacted Starting Materials: Residual cyclohexanone and 3-substituted anisole (e.g., 3-bromoanisole) may be present if the initial reaction did not go to completion.[3][4]

  • Grignard By-products: The precursor alcohol, 1-(3-methoxyphenyl)cyclohexanol, may persist if the oxidation step is incomplete.[3]

  • Side-Reaction Products: Over-brominated starting materials or isomers formed during synthesis can be challenging to separate due to similar physical properties.

  • Process-Related Impurities: Reagents, catalysts, and residual solvents used during the synthesis and workup are common contaminants.[1][5]

  • Degradation Products: The ketone functionality can be susceptible to degradation, especially under harsh acidic or basic conditions or upon prolonged exposure to the stationary phase during chromatography.[6]

Q2: How can I perform a quick purity assessment of my crude material?

A2: A multi-pronged approach is recommended for a reliable initial assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Develop a TLC system (e.g., using a mobile phase of 15-20% ethyl acetate in hexanes) to visualize the main product spot and any impurities. The presence of multiple spots indicates a mixture. Streaking can suggest decomposition on the silica plate or the presence of highly polar impurities.[7]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities. The melting point of purified 2-(methylamino)cyclohexanone hydrochloride, a related compound, significantly sharpened after recrystallization (143-144 °C for crude vs. 157-158 °C for purified), illustrating the effectiveness of this analysis.[8]

  • Spectroscopic Methods: A crude ¹H NMR spectrum can quickly reveal the presence of major impurities by showing unexpected peaks or incorrect integration ratios.[1] Advanced techniques like HPLC, GC-MS, and LC-MS provide quantitative data on purity and can help identify the molecular weights of unknown contaminants.[1][5][9]

Q3: My crude product is a persistent yellow or brown oil. What is the likely cause and how can I address it?

A3: A persistent color often indicates the presence of high molecular weight, conjugated by-products or residual reagents from the synthesis.

  • Cause: This can arise from side reactions or the degradation of starting materials or the product. For instance, residual halogenated reagents can impart color.[10][11]

  • Solution:

    • Activated Carbon Treatment: Before attempting crystallization or chromatography, you can dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and stir it with a small amount of activated carbon for 15-30 minutes. The carbon adsorbs many colored impurities and can be removed by filtering through a pad of Celite®. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[10][12]

    • Aqueous Wash: Performing an aqueous wash with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can help remove residual oxidizing agents or halogens.[11]

Q4: Is it possible for the ketone to degrade on a silica gel column?

A4: Yes, this is a valid concern. Standard silica gel is slightly acidic and can catalyze side reactions for sensitive compounds, including some ketones.[6][10] This can lead to enolization followed by degradation, or other acid-catalyzed reactions. Symptoms include streaking on the TLC plate, the appearance of new spots after running the column, and low overall recovery.[10]

  • Mitigation Strategy: If you suspect degradation, consider using deactivated or neutral silica gel. You can also co-elute with a small percentage (0.1-1%) of a mild base like triethylamine in your mobile phase to neutralize the acidic sites on the silica.[7][10]

Troubleshooting Purification Workflows

The following diagram outlines a general decision-making workflow for purifying this compound.

G cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product Crude Crude Product (Oil or Solid) Analysis TLC & Melting Point Analysis Crude->Analysis Distill Vacuum Distillation (for thermal stability) Crude->Distill Liquid Impurities/ Thermally Stable Bisulfite Bisulfite Extraction (for reactive ketones) Crude->Bisulfite Specific Aldehyde/ Ketone Impurities Decision Purity > 95%? Analysis->Decision Recryst Recrystallization Decision->Recryst No (If Solid) Chroma Column Chromatography Decision->Chroma No (Complex Mixture) Final Pure Product (>98%) Decision->Final Yes Recryst->Final Chroma->Final Distill->Final Bisulfite->Final

Caption: Purification decision workflow for this compound.

Guide 1: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solids, relying on the differential solubility of the compound and its impurities in a solvent at different temperatures.[13]

SymptomPossible Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; The chosen solvent is too nonpolar.Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation before allowing it to cool slowly again.[12] Consider a more polar solvent system.
Failure to Crystallize Solution is not sufficiently saturated; Cooling too rapidly; Lack of nucleation sites.Boil off a portion of the solvent to increase concentration and re-cool.[12] Ensure slow cooling—allow the flask to cool to room temperature before moving to an ice bath.[10] Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[14]
Low Recovery Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration.Concentrate the filtrate (mother liquor) and cool again to obtain a second crop of crystals.[12] Ensure the solvent is ice-cold when washing the collected crystals. Use a minimal amount of washing solvent. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering.[15]
Purity Not Improved The impurity has very similar solubility to the product in the chosen solvent; Rapid crystallization trapped impurities.Select a different solvent system where the impurity has higher solubility. Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[12][14]
Guide 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[10]

SymptomPossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate mobile phase polarity; Column was overloaded with crude material.Optimize the solvent system using TLC first. Aim for an Rf value of ~0.3-0.4 for the desired compound.[7] If impurities are very close, consider a shallower polarity gradient or a different stationary phase (e.g., alumina).[7] Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).
Compound Degrading on Column The compound is sensitive to the acidic nature of the silica gel.Use neutral or deactivated silica gel. Alternatively, add a small amount (~0.5%) of a base like triethylamine to the mobile phase to neutralize the silica.[6][10]
Compound Won't Elute The mobile phase is too nonpolar; The compound is irreversibly adsorbed or has reacted with the stationary phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound still doesn't elute, it may have degraded. This highlights the importance of running a stability test on a small amount of silica via TLC beforehand.[7]
Cracked or Channeled Column Improper packing of the stationary phase.This can lead to very poor separation. The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and should be adapted based on initial solubility tests. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

G A 1. Dissolution Dissolve crude solid in minimum hot solvent (e.g., ethanol). B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. A->B If solids present C 3. Crystallization Allow filtrate to cool slowly to room temp, then in an ice bath. A->C If clear B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing & Drying Wash crystals with minimal ice-cold anti-solvent (e.g., water). Dry under vacuum. D->E

Caption: Step-by-step workflow for the recrystallization protocol.

Methodology:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring until all the solid dissolves.[8][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent their inclusion in the final crystals.[8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[10][15]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold anti-solvent (or the primary solvent if using a single-solvent system) to remove residual soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for complex mixtures or when recrystallization fails to provide adequate purity.

Methodology:

  • TLC Analysis: Determine an optimal mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no cracks or air bubbles form.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions and monitor their composition by TLC. The polarity can be gradually increased (a "gradient") to elute more polar compounds.

  • Fraction Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical extraction method is highly specific for aldehydes and reactive ketones and can be exceptionally effective for removing non-ketonic impurities.[16][17]

Methodology:

  • Adduct Formation: Dissolve the crude material in a suitable solvent (e.g., methanol or ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours. The bisulfite will react with the ketone to form a water-soluble adduct.[16][18]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-ketonic, water-insoluble impurities.[18]

  • Regeneration of Ketone: Separate the aqueous layer containing the adduct. Regenerate the pure ketone by adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the gas evolution ceases or the solution is basic. This reverses the reaction, precipitating the pure ketone or allowing it to be extracted.[16][18]

  • Isolation: Extract the regenerated this compound with a fresh portion of organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Data Summary Table

ParameterValue / ObservationSource(s)
Molecular Formula C₁₃H₁₆O₂[19]
Molecular Weight 204.26 g/mol [19]
Appearance Typically an off-white to pale yellow solid or oilGeneral chemical knowledge
Common Purification Methods Recrystallization, Column Chromatography, Vacuum Distillation[10]
TLC Mobile Phase (Example) 10-30% Ethyl Acetate in Hexanes[3][20]
Recrystallization Solvents Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes[8]
Chromatography Stationary Phase Silica Gel (standard or deactivated)[7][10]
Analytical Techniques for Purity HPLC, GC-MS, NMR, Melting Point[1][9]

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • (n.d.). Chemical Reductions of Substituted Cyclohexanones.
  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved from [Link]

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from [Link]

  • (2025, January 4). Synthesis of Substituted Cyclohexenones from the Condensation of Acetone with 1,3-Diaryl-2-propen-1- one.
  • NIH. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US4306944A - Cyclohexanone distillation process.
  • The Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Retrieved from [Link]

  • Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
  • PubMed. (2000, May). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Retrieved from [Link]

  • Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). US6784316B2 - Purification method of Cyclohexanone-oxime.
  • MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

Sources

stability issues of 2-(3-Methoxyphenyl)cyclohexanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during experimentation and formulation. The following question-and-answer-based guide provides in-depth, field-proven insights into the stability profile of this compound under various stress conditions.

Section 1: General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

Proper storage is the first line of defense against degradation. Based on the known reactivity of its core chemical moieties—cyclohexanone and a methoxyphenyl group—the following conditions are recommended:

  • Temperature: Store in a cool environment, ideally between +2°C to +8°C for long-term storage. For routine laboratory use, controlled room temperature (20°C–25°C) is acceptable for shorter periods.[1][2] Avoid temperatures above 35°C, as the parent compound, cyclohexanone, has shown instability at elevated temperatures.[3]

  • Atmosphere: This compound is susceptible to auto-oxidation.[3] To prevent oxidative degradation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[3]

  • Light: Protect from light by using amber glass vials or storing containers in the dark.[1][4] Light exposure can initiate photochemical reactions.

  • Container: Use well-closed, tightly sealed containers made of non-reactive materials like glass or stainless steel to prevent moisture ingress and contamination.[1][3] Avoid plastics that may be corroded by ketones.[3]

Q2: What are the immediate physical signs of degradation I should look for?

While analytical testing is definitive, visual inspection can provide early warnings. Look for:

  • Color Change: A shift from a colorless or pale-yellow appearance to a darker yellow or brown hue can indicate the formation of degradation products.

  • Change in Physical State: The appearance of precipitates in a solution or changes in the consistency of the solid material.

  • Odor: Development of any unusual or sharp odors.

If any of these changes are observed, it is crucial to perform analytical verification before using the material.

Section 2: Troubleshooting pH-Related Stability (Hydrolysis)

Q3: My compound, dissolved in an aqueous buffer, is showing a rapid loss of purity. Could pH be the cause?

Yes, pH is a critical factor in the stability of many pharmaceutical compounds.[5][6] While this compound lacks easily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze degradation pathways. Ketones can undergo enolization under both acidic and basic conditions, which can be a prelude to further reactions or degradation.

Forced degradation studies are the standard approach to determine if a molecule is susceptible to pH-driven degradation.[7][8]

Q4: How do I perform a forced hydrolysis study to test pH stability?

This protocol is designed to generate potential degradation products and assess the compound's intrinsic stability across a pH range.[8]

Objective: To determine the rate of degradation of this compound in acidic, basic, and neutral media.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • Co-solvent (e.g., acetonitrile or methanol, HPLC grade) if solubility is low

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen co-solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of high-purity water.

    • Control: Prepare a solution of the compound in the mobile phase at the same concentration and store it at 2-8°C.

  • Incubation: Store the stressed samples at a controlled temperature (e.g., 60°C) to accelerate degradation.[9]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for HPLC analysis):

    • Before injection, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method. Calculate the percentage of remaining parent compound and the relative peak areas of any new impurities.

Q5: What are the likely degradation products from hydrolysis?

Under harsh acidic or basic conditions, potential degradation could involve the ether linkage or the cyclohexanone ring. While the methoxy ether bond is generally stable, strong acid could potentially cleave it to form the corresponding phenol, 2-(3-hydroxyphenyl)cyclohexanone. The cyclohexanone ring itself is relatively stable to hydrolysis but can participate in aldol-type condensation reactions under strong basic conditions, especially at elevated temperatures, leading to dimers or other condensation products.

Section 3: Troubleshooting Oxidative Stability

Q6: I suspect my compound is degrading due to exposure to air. What are the common causes of oxidation?

Oxidative degradation is a common pathway for many organic molecules.[10] For this compound, the likely points of oxidative attack are:

  • Cyclohexanone Ring: The carbon atom adjacent to the carbonyl group (the alpha-carbon) is susceptible to oxidation. The parent compound, cyclohexanone, is known to auto-oxidize.[3] This can lead to ring-opening and the formation of dicarboxylic acids like adipic acid derivatives.[11]

  • Peroxide Formation: Like many ketones, cyclohexanone can form explosive peroxides, especially in the presence of certain reagents.[12]

  • Benzylic Position: The carbon of the cyclohexanone ring attached to the phenyl group is a tertiary carbon and can be susceptible to radical abstraction and subsequent oxidation.

Common initiators of oxidation include atmospheric oxygen, trace metal ions, and exposure to radical initiators.[13]

Q7: How can I test for the oxidative susceptibility of my compound?

A forced oxidation study using hydrogen peroxide (H₂O₂) is the standard method.[13][14]

Objective: To assess the compound's stability in the presence of an oxidizing agent.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Co-solvent (e.g., acetonitrile or methanol)

  • HPLC system

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable co-solvent.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Control: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of high-purity water.

  • Incubation: Store the samples at room temperature, protected from light, for a set period (e.g., 24 hours). The reaction is often rapid.

  • Analysis: Analyze the samples by HPLC at various time points (e.g., 0, 2, 8, 24 hours) to monitor the disappearance of the parent peak and the appearance of new peaks.

Q8: What are the potential products of oxidation?

Based on the known oxidation chemistry of cyclohexanones and aromatic ethers, the following degradation products are plausible:

  • Alpha-Hydroxylation: Formation of 2-hydroxy-2-(3-methoxyphenyl)cyclohexanone.

  • Ring Opening: Oxidation can lead to the cleavage of the cyclohexanone ring, forming dicarboxylic acid derivatives.

  • Phenol Formation: Oxidation could potentially affect the methoxy group, though this is generally less likely under mild oxidative stress.

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare Drug Substance (1 mg/mL Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (80°C, Solid State) Start->Thermal Photo Photostability (ICH Q1B Light Box) Start->Photo Control Prepare Control Sample (Stored at 2-8°C) Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable HPLC Analyze via Stability- Indicating HPLC Neutralize->HPLC Compare Compare Stressed Samples to Control HPLC->Compare MassBalance Calculate Mass Balance (% Assay + % Degradants) Compare->MassBalance Identify Identify & Characterize Degradants (LC-MS, NMR) MassBalance->Identify ICH_Q1B_Workflow Start Start Photostability Test (Drug Substance) Expose Expose Directly to Light (with Dark Control) Start->Expose Change Significant Change? Expose->Change EndStable Photostable Change->EndStable No EndLabile Photolabile Change->EndLabile Yes DevelopPackage Develop Light-Resistant Packaging EndLabile->DevelopPackage TestPackage Test in Final Packaging DevelopPackage->TestPackage PackageChange Change in Package? TestPackage->PackageChange PackageOK Package is Protective PackageChange->PackageOK No Redesign Redesign Package or Reformulate PackageChange->Redesign Yes

Caption: Decision flowchart for photostability testing.

Section 5: Drug-Excipient Compatibility

Q13: My formulation is showing instability. Could it be an excipient interaction?

Absolutely. Chemical interactions between an active pharmaceutical ingredient (API) and excipients are a common cause of formulation instability. [15]Even seemingly inert excipients can contain reactive impurities or create a microenvironment (e.g., pH, moisture) that promotes degradation. [16]

Q14: How do I screen for drug-excipient incompatibility?

A binary mixture screening study under stressed conditions is a standard approach. [15][17] Objective: To identify excipients that cause chemical degradation of this compound.

Step-by-Step Protocol:

  • Select Excipients: Choose excipients commonly used for your intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, starch).

  • Prepare Mixtures:

    • Create binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient).

    • Prepare a "wet" sample for each mixture by adding a small amount of water (e.g., 5-10% w/w) to simulate high humidity conditions.

    • Prepare a "dry" sample for each mixture.

    • Include a control sample of the pure API.

  • Incubation: Store all samples in sealed vials at an accelerated temperature (e.g., 50°C / 75% Relative Humidity) for a period of 2 to 4 weeks.

  • Analysis: At designated time points, analyze the samples by HPLC. Compare the purity of the API in the mixtures to the pure API control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.

Excipient Class Potential Incompatibility Mechanism Relevance to this compound
Reducing Sugars (e.g., Lactose)Maillard reaction with primary/secondary amines.Low risk. The target molecule lacks an amine group.
Lubricants (e.g., Magnesium Stearate)Can be slightly alkaline and contain reactive species that catalyze degradation. [15]Medium risk. The ketone could be sensitive to basic conditions.
Fillers with high moisture (e.g., Starch)Moisture can accelerate hydrolysis or other degradation pathways. [8]Medium risk. Water can facilitate degradation.
Acidic/Basic Excipients Can alter the micro-pH of the formulation, leading to acid/base-catalyzed degradation.High risk. The compound's stability is likely pH-dependent.

Section 6: Analytical Methods

Q15: What analytical method should I use to monitor the stability of my compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The key features of such a method are:

  • Specificity: The ability to resolve the main compound peak from all potential degradation products and impurities.

  • Quantitation: The ability to accurately measure the amount of the parent compound and its degradants.

A reverse-phase HPLC method using a C18 column with a UV detector is a common starting point. Method development should be performed using samples from forced degradation studies to ensure all degradants are well-separated from the parent peak. [18]

Q16: How do I confirm the identity of unknown degradation products?

Once a degradation product is detected and separated by HPLC, its structure must be elucidated. This is crucial for understanding the degradation pathway and assessing safety. The primary techniques used are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradant and fragmentation patterns, which offer clues to its structure. [13][19]* High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity and purity (e.g., via preparative HPLC), NMR provides definitive structural information. [9][19]

References

  • Cyclohexanone Safety Data Sheet. (2022).
  • USP-NF. (2017). Packaging and Storage Requirements <659>.
  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar.
  • Anonymous. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
  • Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Hays, P. A., et al. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd.
  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • de Andrade, F. P., & Poppi, R. J. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Vasiliou, A., et al. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. PubMed.
  • Kumar, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • De Paoli, G., et al. (2013).
  • Kumar, A., et al. (2022). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Omega.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-[1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexanone.
  • Wyttenbach, N., et al. (2005).
  • Anonymous. (n.d.). Model Free Thermal Degradation Kinetics of Bisphenol-Z Based Polymers Containing Substituted Cyclohexane Group.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Gupta, A., et al. (2019).
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.
  • Home Office. (2012). Circular 008/2012: control of methoxetamine under a Temporary Class Drug Order.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • O'Neill, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • Anonymous. (2025). Thermal degradation: Significance and symbolism. KeAi Publishing.
  • MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines.
  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. PubMed.
  • Anonymous. (n.d.). Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone.
  • Anonymous. (n.d.). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in the presence of chromium naphthenate.
  • Stanimirović, J., et al. (2024).
  • ChemicalBook. (n.d.). Cyclohexanone, 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]-.
  • Wicha, E., & Duda, A. (2023). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. MDPI.
  • Sućeska, M., et al. (2016). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry. Fraunhofer-Publica.

Sources

Technical Support Center: Scaling Up the Production of 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(3-methoxyphenyl)cyclohexanone. As a crucial intermediate in the synthesis of various pharmacologically active molecules, robust and scalable production methods are of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful and efficient scale-up of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the commonly employed Grignard reaction pathway. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

Low or No Product Yield in the Grignard Reaction

Question: We are attempting to synthesize this compound via a Grignard reaction between a cyclohexyl magnesium halide and 3-methoxybenzonitrile (or a related Grignard addition to a cyclohexanone derivative), but we are observing very low to no yield of the desired product. What are the likely causes and how can we rectify this?

Answer:

Low or no yield in a Grignard reaction is a common issue, often stemming from the highly reactive and sensitive nature of the Grignard reagent. Here are the primary causes and their solutions:

  • Cause 1: Presence of Moisture or Protic Solvents: Grignard reagents are extremely strong bases and will react readily with any protic source, such as water, alcohols, or even acidic protons on other functional groups. This will quench the Grignard reagent, rendering it inactive for the desired reaction with the electrophile.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use. All solvents must be anhydrous. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used without prolonged exposure to the atmosphere. Starting materials should also be dry and free of protic impurities.

  • Cause 2: Incomplete Formation of the Grignard Reagent: The magnesium metal used for the Grignard reagent formation is often coated with a passivating layer of magnesium oxide, which can prevent or slow down the reaction with the organohalide.

    • Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by a few methods:

      • Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple color is an indicator of magnesium activation.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane to the magnesium suspension. The subsequent reaction will generate ethene gas and expose a fresh magnesium surface.

  • Cause 3: Side Reactions: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting organohalide to form a homocoupled byproduct (e.g., biphenyl derivatives if using an aryl Grignard). This is more prevalent with less reactive electrophiles or at higher temperatures.

    • Solution: Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction with the electrophile. Slow, dropwise addition of the organohalide to the magnesium suspension helps to keep the concentration of the organohalide low, minimizing the Wurtz coupling.

  • Cause 4: Poor Quality of Starting Materials: Impurities in the organohalide or the electrophile can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, distill the organohalide and the electrophile before use.

Runaway Exothermic Reaction During Scale-Up

Question: We successfully synthesized this compound on a small scale. However, upon scaling up the Grignard reaction, we are experiencing a dangerous and uncontrollable exotherm. How can we manage the thermal output of this reaction at a larger scale?

Answer:

The formation of a Grignard reagent and its subsequent reaction are highly exothermic, and the heat generated can become a significant safety hazard upon scale-up.[1][2] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[3]

  • Solution 1: Controlled Addition of Reagents: Instead of adding all reagents at once, a semi-batch process is recommended for scale-up. The Grignard reagent or the electrophile should be added slowly and at a controlled rate to the reaction mixture. This allows the cooling system of the reactor to effectively remove the heat as it is generated, preventing a rapid temperature rise.[4]

  • Solution 2: Adequate Cooling and Temperature Monitoring: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The temperature of the reaction mixture should be continuously monitored with a calibrated temperature probe. Set a maximum temperature limit and have an emergency cooling plan in place.

  • Solution 3: Dilution: Increasing the volume of the anhydrous solvent can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat of reaction. However, this may also slow down the reaction rate, so a balance needs to be found.

  • Solution 4: Reverse Addition: In some cases, adding the Grignard reagent to the electrophile (reverse addition) can help control the exotherm, as the highly reactive Grignard reagent is immediately consumed.

The following diagram illustrates a workflow for controlled Grignard synthesis on a larger scale:

controlled_grignard_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry glassware under inert gas prep_reagents Use anhydrous solvents and reagents prep_glassware->prep_reagents charge_reactor Charge reactor with Mg and solvent prep_reagents->charge_reactor Inert atmosphere initiate Initiate reaction with small amount of organohalide charge_reactor->initiate controlled_addition Slow, controlled addition of remaining organohalide with efficient cooling initiate->controlled_addition monitor Monitor temperature and reaction progress (TLC/GC) controlled_addition->monitor quench Quench reaction with saturated NH4Cl (aq) monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by distillation or chromatography extract->purify

Caption: Workflow for a controlled Grignard synthesis.

Presence of Significant Impurities in the Crude Product

Question: After workup of our Grignard synthesis of this compound, we observe significant impurities in the crude product by TLC and NMR. What are the likely impurities and how can we minimize their formation and remove them?

Answer:

Several byproducts can form during the synthesis of this compound. Identifying these impurities is key to optimizing the reaction and purification steps.

  • Likely Impurities & Their Origin:

    • Unreacted Starting Materials: Incomplete reaction will leave residual 3-bromoanisole (or 3-methoxybenzonitrile) and cyclohexanone.

    • Homocoupled Byproduct (e.g., 3,3'-dimethoxybiphenyl): This arises from the Wurtz coupling of the Grignard reagent with the starting aryl halide.

    • Product of Reaction with CO2: If the reaction is not maintained under a strictly inert atmosphere, the Grignard reagent can react with atmospheric carbon dioxide to form 3-methoxybenzoic acid after acidic workup.

    • Ring-opened or Rearranged Products: Depending on the specific synthetic route and reaction conditions, other byproducts may form. For instance, in a related synthesis, a significant impurity was identified as methanone, suggesting the possibility of structural rearrangements or alternative reaction pathways.[5]

  • Minimizing Impurity Formation:

    • To reduce unreacted starting materials, ensure the Grignard reagent is formed in a slight excess (e.g., 1.1-1.2 equivalents) and allow for sufficient reaction time.

    • Minimize Wurtz coupling by maintaining a low reaction temperature and using slow addition of the aryl halide.

    • Ensure a positive pressure of a dry, inert gas (nitrogen or argon) is maintained throughout the reaction to prevent exposure to air and moisture.

  • Purification Strategies:

    • Distillation: this compound is a high-boiling liquid, and vacuum distillation can be an effective method for removing lower-boiling impurities like unreacted starting materials and some solvents.[4]

    • Column Chromatography: For higher purity, silica gel column chromatography is a common method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired product from more polar and less polar impurities. The polarity of the eluent can be gradually increased to elute the product.

    • Bisulfite Extraction: To remove unreacted cyclohexanone, a bisulfite extraction can be employed. Aldehydes and sterically unhindered ketones react with sodium bisulfite to form water-soluble adducts, which can then be removed in an aqueous wash.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes for producing this compound on a large scale?

While the Grignard reaction is a common method, other synthetic strategies can be considered, especially if the Grignard route presents significant challenges at scale.

  • Palladium-Catalyzed α-Arylation: This method involves the direct coupling of cyclohexanone with an aryl halide (e.g., 3-bromoanisole) in the presence of a palladium catalyst and a suitable ligand. This can be a powerful alternative, often with good functional group tolerance. Buchwald and others have reported the palladium-catalyzed α-arylation of cyclohexanone with aryl bromides.[6]

  • Hydrogenation of Substituted Phenols: Another approach is the catalytic hydrogenation of 3-methoxyphenol to the corresponding cyclohexanol, followed by oxidation to the cyclohexanone. However, selective hydrogenation of the aromatic ring without affecting other functional groups can be challenging and may require careful catalyst selection and optimization of reaction conditions.

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A combination of chromatographic and spectroscopic techniques is essential for effective process control and quality assurance.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the crude reaction mixture, including the desired product and any byproducts. It can also be used to assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and for identifying and quantifying any impurities. The NMR spectra of common laboratory solvents and potential impurities are well-documented and can aid in the analysis of the product.[7][8]

Q3: What are the key safety considerations when scaling up the production of this compound?

Safety is paramount during chemical scale-up. The following points should be carefully considered:

  • Exotherm Management: As discussed in the troubleshooting section, the exothermic nature of the Grignard reaction is a major safety concern. A thorough understanding of the reaction thermodynamics and the implementation of robust temperature control measures are critical.[1][3]

  • Handling of Pyrophoric Reagents: Grignard reagents can be pyrophoric, meaning they can ignite spontaneously in air. They must be handled under a strict inert atmosphere.

  • Flammable Solvents: The ethereal solvents typically used in Grignard reactions are highly flammable. All potential ignition sources must be eliminated from the work area.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.

  • Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for metal fires) readily available and ensure all personnel are trained in emergency procedures.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 16-30. Retrieved from [Link]

  • De-la-Rosa, V. G., Roth, J. P., & McQuade, D. T. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57361. Retrieved from [Link]

  • Glover, N. R. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1185, 1-26. Retrieved from [Link]

  • LookChem. (2025). This compound. Retrieved from [Link]

  • Li, G., & Zheng, G. (2015). Palladium-Catalyzed Intermolecular α-C(sp3)-H Arylations of Cyclic Carbonyl Compounds. Molecules, 20(4), 6434–6450. Retrieved from [Link]

  • Labster. (n.d.). Pharmaceutical scale up. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Patent No. 2,166,584. (1939).
  • U.S. Patent No. 3,933,916. (1976).
  • U.S. Patent No. 5,877,351. (1999). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Russian Federation Patent No. RU2523011C2. (2014).
  • U.S. Patent No. 2,337,489. (1943).
  • U.S. Patent No. 2,826,537. (1958).
  • Gregory, T. H., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2419–2428. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • U.S. Patent No. US20050215821A1. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • SIELC Technologies. (n.d.). Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2009). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 66(5), 483-488.
  • U.S. Environmental Protection Agency. (1994). Method 8321: Nonvolatile organic compounds by high performance liquid chromatography/thermospray/mass spectrometry (HPLC/TS/MS) or ultraviolet (UV) detection.
  • University of California, Irvine. (2014).
  • ResearchGate. (n.d.). TRAMADOL METHOD FOR PREPARATION. Retrieved from [Link]

  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexanone/sulfonated polymer catalyst: a new simple derivatizing procedure for GC-MS determination of 2-. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • WIPO Patent No. WO2020193617A1. (2020). Impact of trace elements in the grignard reaction.
  • PubChem. (n.d.). 2-[1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(3-Methoxyphenyl)cyclohexanone Derivatives and Other Arylcyclohexylamines: Structure, Affinity, and Function

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of arylcyclohexylamines derived from the precursor 2-(3-Methoxyphenyl)cyclohexanone with other notable compounds in this class. We will explore the nuances of their chemical structures, pharmacological profiles, and the experimental methodologies used to characterize them, offering valuable insights for researchers and professionals in drug development.

Introduction: The Arylcyclohexylamine Class and the Role of Precursors

The arylcyclohexylamine chemical class is a cornerstone of neuropharmacology, encompassing compounds with a wide spectrum of activities, from dissociative anesthetics to potential therapeutics for depression and neurological disorders.[1][2] These molecules are structurally defined by an aryl group and an amine function attached to the same carbon of a cyclohexane ring.[3] Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[2][4]

The pharmacological profile of an arylcyclohexylamine can be drastically altered by subtle modifications to its three core moieties: the aryl ring, the cyclohexyl ring, or the amine group.[3] This makes the study of structure-activity relationships (SAR) particularly fruitful. A key precursor, this compound, serves as the starting point for a specific subset of these compounds, notably 3-Methoxyphencyclidine (3-MeO-PCP). The methoxy substitution on the phenyl ring at the meta-position is a critical determinant of the final compound's receptor affinity and overall pharmacological character.

From Ketone Precursor to Bioactive Ligand: A Synthetic Overview

The conversion of this compound into a pharmacologically active arylcyclohexylamine, such as 3-MeO-PCP, is a foundational process in medicinal chemistry. The core transformation typically involves a reaction that forms the amine-containing ring system. While specific reaction conditions can vary, the general pathway illustrates the conversion of a ketone into the final geminal aryl-amine structure. This process underscores the importance of precursor selection in designing novel ligands with tailored pharmacological profiles.

G cluster_0 Synthetic Workflow Precursor This compound Intermediate Imine/Enamine Intermediate Precursor->Intermediate Reaction with Amine Final_Product Arylcyclohexylamine (e.g., 3-MeO-PCP) Intermediate->Final_Product Reduction Reagents Amine Source (e.g., Piperidine) + Reducing Agent Reagents->Intermediate Reagents->Final_Product G cluster_0 NMDA Receptor Ion Channel cluster_1 Ligands & Blockers Receptor Extracellular SpaceGluN1Ion Channel PoreGluN2GluN1GluN2Intracellular Space Glutamate Glutamate Glutamate->Receptor Binds GluN2 Glycine Glycine Glycine->Receptor Binds GluN1 Arylcyclohexylamine Arylcyclohexylamine (e.g., 3-MeO-PCP) Arylcyclohexylamine->Receptor Blocks Pore (PCP Site) Mg Mg²⁺ Mg->Receptor Blocks Pore (Voltage-dependent)

Caption: Arylcyclohexylamine interaction with the NMDA receptor complex.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity (Kᵢ) of a novel compound derived from this compound, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for assessing interaction at the PCP site of the NMDA receptor.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound at the NMDA receptor's PCP binding site.

Causality Behind Experimental Choices:

  • Tissue Source: Rat cortical membranes are used as they provide a high density of NMDA receptors, ensuring a robust signal. [5]* Radioligand: [³H]MK-801 or [³H]TCP are high-affinity, selective radioligands for the PCP site, providing a sensitive measure of competitive displacement.

  • Assay Conditions: The inclusion of saturating concentrations of glutamate and glycine is critical. This ensures that a maximal number of NMDA receptor channels are in the open state, making the PCP binding site accessible to both the radioligand and the competitor test compound. [5]

G cluster_workflow Radioligand Binding Assay Workflow Prep 1. Membrane Preparation (e.g., from rat cortex) Incubate 2. Assay Incubation - Membranes - [³H]Radioligand - Test Compound (variable conc.) - Glutamate & Glycine Prep->Incubate Separate 3. Separation (Rapid vacuum filtration) Incubate->Separate Quantify 4. Quantification (Liquid scintillation counting) Separate->Quantify Analyze 5. Data Analysis (IC₅₀ → Kᵢ calculation) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Incubation: a. In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of membrane suspension (50-100 µg protein).
    • 25 µL of [³H]MK-801 (final concentration ~1-2 nM).
    • 25 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.
    • 25 µL of a non-specific competitor (e.g., 10 µM non-radiolabeled MK-801) for non-specific binding determination.
    • Assay Buffer (5 mM Tris-HCl, pH 7.4) containing 10 µM glutamate and 10 µM glycine. b. Incubate the plate at room temperature for 60 minutes to reach equilibrium.
  • Separation of Bound and Free Ligand: a. Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold wash buffer (5 mM Tris-HCl) to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Comparative In Vivo & Clinical Observations

The differences in receptor binding affinity translate to distinct in vivo effects. While all arylcyclohexylamines produce dose-dependent dissociative and anesthetic effects, their potency and qualitative nature can vary.

  • 3-MeO-PCP: Due to its high NMDA receptor affinity, it is potent, with effects reported at low milligram doses. [6]In vivo studies in rodents show it produces locomotor stimulant effects and PCP-like discriminative stimuli. [7][8]Human use reports often describe pronounced dissociative and hallucinogenic effects, as well as confusion and disorientation. [6][9]* PCP: Known for its potent dissociative and hallucinogenic properties, which can be accompanied by agitation and psychosis-like symptoms. [4]* Ketamine: Used clinically as an anesthetic. [2]At sub-anesthetic doses, it produces dissociative effects but is now also recognized for its rapid-acting antidepressant properties, a subject of intense research. [10]* Methoxetamine (MXE): Described by users as having ketamine-like effects. [11]Preclinical data suggest it also stimulates dopamine neurotransmission, which may contribute to its abuse potential. [11]

Conclusion for Drug Development Professionals

The comparative analysis of arylcyclohexylamines, particularly those derived from the this compound precursor, provides a clear illustration of key principles in medicinal chemistry and pharmacology. The 3-methoxy substitution serves as a powerful tool for enhancing NMDA receptor affinity, a crucial parameter for potency. However, the broader pharmacological profile is shaped by interactions with multiple targets, such as the σ₁ receptor, leading to unique in vivo outcomes.

For drug development professionals, understanding these structure-activity relationships is paramount. It allows for the rational design of novel NMDA receptor modulators with improved selectivity and therapeutic indices. By fine-tuning the substitutions on the aryl, cyclohexyl, and amine moieties, it is possible to develop next-generation compounds that harness the therapeutic potential of NMDA receptor antagonism—for applications in anesthesia, neuroprotection, and the treatment of mood disorders—while minimizing undesirable side effects. The robust experimental protocols detailed herein provide the foundational tools for characterizing such novel chemical entities.

References

  • Herndon, J. L. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Vertex AI Search.
  • National Institutes of Health. (n.d.). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents.
  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. WHO.
  • Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
  • Wikipedia contributors. (n.d.). 3-MeO-PCP. Wikipedia.
  • Hutsell, B. A., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. PubMed.
  • Wikipedia contributors. (n.d.). Methoxetamine. Wikipedia.
  • Thornton, S. L., et al. (2017). Beyond Ketamine and Phencyclidine: Analytically Confirmed Use of Multiple Novel Arylcyclohexylamines.
  • Drug Enforcement Administration. (2021). Schedules of Controlled Substances: Placement of Methoxetamine (MXE) in Schedule I. Federal Register.
  • Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
  • Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC - PubMed Central.
  • Wikipedia contributors. (n.d.). Arylcyclohexylamine. Wikipedia.
  • Expert Committee on Drug Dependence. (n.d.). 3-methoxyphencyclidine.
  • Wikipedia contributors. (n.d.). Phencyclidine. Wikipedia.
  • Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog. BenchChem.

Sources

A Comparative Spectroscopic Guide to 2-(3-Methoxyphenyl)cyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-(3-Methoxyphenyl)cyclohexanone and its derivatives, 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (a substance of interest in forensic chemistry, also known as methoxetamine) and 2-(4-methoxyphenyl)cyclohexanone. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of how structural modifications influence spectroscopic properties. The comparison will be based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed analytical protocols.

Introduction

This compound serves as a foundational scaffold in the synthesis of various compounds with potential applications in medicinal chemistry. The introduction of different substituents to this core structure can dramatically alter its physicochemical and spectroscopic properties. Understanding these changes is crucial for structural elucidation, quality control, and the development of new chemical entities. This guide will explore the spectroscopic signatures of the parent compound and two key derivatives, providing a clear rationale for the observed differences.

Molecular Structures and Spectroscopic Overview

The structural variations among the parent compound and its derivatives are key to understanding their differing spectroscopic behaviors. The addition of an ethylamino group at the C2 position and the shift of the methoxy group from the meta to the para position on the phenyl ring introduce significant electronic and steric changes.

Molecular_Structures cluster_parent This compound cluster_deriv1 2-(3-methoxyphenyl)-2- (ethylamino)cyclohexanone cluster_deriv2 2-(4-Methoxyphenyl)cyclohexanone parent deriv1 deriv2

Caption: Molecular structures of the compounds under comparison.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts, multiplicities, and coupling constants are highly sensitive to the electronic and steric effects of neighboring functional groups.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. The data for 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone is sourced from the comprehensive characterization by Hays et al.[1][2][3]. Data for 2-(4-methoxyphenyl)cyclohexanone is referenced from public databases[4].

Compound Assignment ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
This compound Aromatic-H6.70-7.25 (m)112.9, 114.0, 120.9, 129.5, 144.1, 159.8
OCH₃3.79 (s)55.1
CH (benzylic)3.65 (dd)58.5
CH₂ (cyclohexanone)1.80-2.60 (m)25.3, 27.9, 32.1, 42.3
C=O-211.2
2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone Aromatic-H6.80-7.29 (m)113.6, 114.2, 120.5, 129.4, 139.0, 159.6
OCH₃3.81 (s)55.2
N-CH₂-CH₃2.58 (q)40.1
N-CH₂-CH₃1.03 (t)14.8
CH₂ (cyclohexanone)1.65-3.10 (m)21.8, 28.5, 38.9, 39.4
C-N (quaternary)-68.9
C=O-211.1
2-(4-Methoxyphenyl)cyclohexanone Aromatic-H6.85 (d), 7.15 (d)114.0, 129.0, 134.5, 158.5
OCH₃3.78 (s)55.2
CH (benzylic)3.60 (dd)57.8
CH₂ (cyclohexanone)1.75-2.55 (m)25.4, 28.0, 32.3, 42.5
C=O-211.5

Analysis of NMR Data:

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the position of the electron-donating methoxy group. In the 3-methoxy derivatives, the aromatic protons exhibit a more complex multiplet pattern compared to the distinct doublets observed for the 4-methoxy derivative due to the different substitution pattern.

  • Aliphatic Protons: The most significant change is observed in the ethylamino derivative. The presence of the ethylamino group at the C2 position shields the adjacent cyclohexanone protons, causing a general upfield shift compared to the parent compound. The benzylic proton in the parent and 4-methoxy derivative is absent in the ethylamino derivative, being replaced by a quaternary carbon.

  • ¹³C NMR: The carbonyl carbon (C=O) chemical shifts remain relatively consistent across the three compounds, appearing around 211 ppm. The most notable difference in the ¹³C NMR is the appearance of a quaternary carbon signal at 68.9 ppm for the ethylamino derivative, confirming the substitution at the C2 position. The chemical shifts of the aromatic carbons are also affected by the position of the methoxy group, which can be a useful diagnostic tool for distinguishing between isomers.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of these compounds.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Rationale for Experimental Choices:

  • Solvent: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak does not typically interfere with the signals of interest.

  • Internal Standard: TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

  • Relaxation Delay: A sufficient relaxation delay is crucial for accurate integration in ¹H NMR and for observing quaternary carbons in ¹³C NMR.

NMR_Workflow Sample_Prep Sample Preparation (10-20 mg in 0.6 mL CDCl3 + TMS) NMR_Spectrometer 400 MHz NMR Spectrometer Sample_Prep->NMR_Spectrometer 1H_Acquisition ¹H NMR Acquisition (zg30, 16-64 scans) NMR_Spectrometer->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (zgpg30, ≥1024 scans) NMR_Spectrometer->13C_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants, Integration) Data_Processing->Spectral_Analysis

Caption: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Comparative IR Data

The table below highlights the key IR absorption bands for the three compounds.

Compound C=O Stretch (cm⁻¹) C-O-C Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) Other Key Bands (cm⁻¹)
This compound ~1715~1250, ~1040~1600, ~1480-
2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone ~1725[2]~1250, ~1045~1600, ~1490~3350 (N-H stretch, if present as secondary amine salt)
2-(4-Methoxyphenyl)cyclohexanone ~1715~1245, ~1030~1610, ~1510-

Analysis of IR Data:

  • Carbonyl Stretch: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring, which typically appears around 1715 cm⁻¹ for saturated six-membered ring ketones.[5] The introduction of the ethylamino group at the alpha-position in methoxetamine causes a slight shift to a higher wavenumber (~1725 cm⁻¹), which can be attributed to the electronic influence of the adjacent nitrogen atom.[2]

  • C-O-C Stretch: The methoxy group is characterized by two C-O stretching vibrations, an asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. These bands are present in all three compounds.

  • Aromatic C=C Stretch: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands can be influenced by the substitution pattern on the ring.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid and solid samples that requires minimal sample preparation.

Instrumentation:

  • An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the ATR's pressure clamp to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient for a good quality spectrum.

Rationale for Experimental Choices:

  • ATR: This technique is rapid, non-destructive, and requires very little sample. It is ideal for routine analysis and for samples that are difficult to prepare as KBr pellets or thin films.[6][7]

  • Background Correction: Recording a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectral data for the three compounds, obtained under Electron Ionization (EI) conditions.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 204175, 148, 133, 121, 108, 91, 77
2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone 247[2]218, 204, 190, 161, 134, 121[2]
2-(4-Methoxyphenyl)cyclohexanone 204[4]175, 148, 133, 121, 108, 91, 77

Analysis of Mass Spectrometry Data:

  • Molecular Ion: The molecular ion peak is observed at m/z 204 for both the parent compound and its 4-methoxy isomer, corresponding to their molecular weight. The ethylamino derivative shows a molecular ion at m/z 247, consistent with the addition of an ethylamino group.

  • Fragmentation Patterns: The fragmentation of these compounds is driven by the presence of the carbonyl group, the aromatic ring, and the methoxy group. Common fragmentation pathways include:

    • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation of ketones.

    • McLafferty Rearrangement: This rearrangement can occur in ketones with gamma-hydrogens.

    • Loss of small molecules: Loss of CO, CH₃, and OCH₃ are common fragmentation pathways.

    • Benzylic cleavage: Cleavage of the bond between the cyclohexanone ring and the phenyl group can lead to the formation of a stable benzylic cation.

A proposed fragmentation pathway for 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone involves initial alpha-cleavage with loss of an ethyl radical, followed by further fragmentation of the cyclohexanone ring.[2]

MS_Fragmentation M+ Molecular Ion (M⁺) Alpha_Cleavage Alpha-Cleavage M+->Alpha_Cleavage McLafferty McLafferty Rearrangement M+->McLafferty Benzylic_Cleavage Benzylic Cleavage M+->Benzylic_Cleavage Loss_of_Neutrals Loss of Neutral Molecules (CO, CH₃, OCH₃) M+->Loss_of_Neutrals Fragments Fragment Ions Alpha_Cleavage->Fragments McLafferty->Fragments Benzylic_Cleavage->Fragments Loss_of_Neutrals->Fragments

Caption: General fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 40-550 amu.

Rationale for Experimental Choices:

  • GC Separation: The use of a non-polar column allows for the separation of the analytes based on their boiling points.

  • Electron Ionization: EI at 70 eV is a standard method that provides reproducible fragmentation patterns that can be compared to mass spectral libraries.

  • Mass Scan Range: A wide mass scan range ensures that the molecular ion and all significant fragment ions are detected.

Conclusion

The spectroscopic comparison of this compound and its derivatives reveals distinct and predictable differences in their NMR, IR, and MS spectra. These differences are directly attributable to the electronic and steric effects of the substituents on the core structure. By understanding these structure-spectra correlations, researchers can confidently identify and characterize these and related compounds. The detailed experimental protocols provided in this guide offer a robust framework for obtaining high-quality, reproducible spectroscopic data.

References

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.
  • Hays, P. A., Casale, J. F., & Berrier, A. L. (n.d.). Characterization of Methoxetamine. ResearchGate. Retrieved from [Link]

  • 1 H and 13 C NMR data for methoxetamine HCl. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDRUG. (2013, May 16). Methoxetamine. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • University of Northern Illinois. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(3-Methoxyphenyl)cyclohexanone and Methoxetamine: A Case Study in Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparative analysis of methoxetamine (MXE), a potent dissociative agent, and its direct synthetic precursor, 2-(3-Methoxyphenyl)cyclohexanone. The primary objective is not merely to contrast two substances, but to offer a clear, experimentally grounded illustration of a fundamental principle in pharmacology: how a single, specific chemical modification—the addition of an ethylamino group to a ketone scaffold—transforms an inert chemical intermediate into a potent, biologically active compound. For researchers in drug development, this comparison serves as a compelling case study in structure-activity relationships (SAR) and the molecular determinants of N-methyl-D-aspartate (NMDA) receptor antagonism.

Part 1: Molecular and Pharmacodynamic Profiles

The profound differences in the biological activity of these two compounds originate from a single structural divergence. This compound is an aromatic ketone, notable primarily as a starting reagent in organic synthesis.[1] Methoxetamine, its derivative, is an arylcyclohexylamine, belonging to a class of compounds known for their activity as dissociative anesthetics.[2]

The critical transformation is the conversion of the ketone group at the 2-position of the cyclohexanone ring into a secondary amine (an ethylamino group). This modification is the sole determinant of the compound's ability to interact with key central nervous system targets.

Pharmacodynamic Profile: Methoxetamine (MXE)

Methoxetamine is a potent uncompetitive antagonist of the NMDA receptor, binding with high affinity to the phencyclidine (PCP) site located within the receptor's ion channel.[2][3] This action is believed to be the primary mechanism underlying its dissociative, analgesic, and potential rapid-acting antidepressant effects.[4] The binding affinity of MXE for the NMDA receptor is significant, and in some studies, greater than that of ketamine.[5]

In addition to its primary activity at the NMDA receptor, methoxetamine also demonstrates a notable affinity for the serotonin transporter (SERT), acting as a serotonin reuptake inhibitor.[2] This dual action distinguishes it from ketamine and may contribute to its unique pharmacological profile. Conversely, its affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) is negligible.[6]

Pharmacodynamic Profile: this compound

A comprehensive search of scientific literature reveals no published data characterizing the receptor binding profile or biological activity of this compound. It is consistently referenced only as a chemical precursor.[7][8]

Expert Analysis: The absence of data is, in itself, the expected result. The mechanism of action for arylcyclohexylamine NMDA antagonists requires the protonated amine group to enter and physically occlude the open ion channel of the NMDA receptor. The ketone group of this compound lacks this basic nitrogen atom and, therefore, the requisite chemical properties to interact with the PCP binding site. It can be confidently inferred that this precursor is pharmacologically inactive as an NMDA receptor antagonist and lacks the structural motifs required for significant interaction with monoamine transporters.

Quantitative Pharmacological Data Summary
CompoundPrimary TargetKᵢ (nM)Secondary TargetKᵢ (nM)
Methoxetamine (MXE) NMDA Receptor (PCP Site)257[2]SERT479[2]
This compound N/ANo data available; presumed inactiveN/ANo data available; presumed inactive
Signaling Pathway: NMDA Receptor Antagonism

The diagram below illustrates the mechanism of NMDA receptor antagonism by methoxetamine. Glutamate and a co-agonist (glycine or D-serine) must bind to open the ion channel. Methoxetamine then enters the channel and binds to the PCP site, physically blocking the influx of Ca²⁺ and Na⁺ ions and preventing downstream signaling.

NMDA_Antagonism cluster_membrane Cell Membrane NMDA_R NMDA Receptor (Closed Channel) NMDA_R_Open NMDA Receptor (Open Channel) NMDA_R->NMDA_R_Open Activation NMDA_R_Blocked NMDA Receptor (Blocked) NMDA_R_Open->NMDA_R_Blocked Ion_Influx Ca²⁺ / Na⁺ Influx NMDA_R_Open->Ion_Influx Allows No_Influx No Ion Influx NMDA_R_Blocked->No_Influx Prevents Glutamate Glutamate Glutamate->NMDA_R_Open Binds Co_agonist Glycine / D-Serine Co_agonist->NMDA_R_Open Binds MXE Methoxetamine MXE->NMDA_R_Blocked Enters channel & binds PCP site Downstream Downstream Signaling (e.g., CaMKII, CREB) Ion_Influx->Downstream Blocked_Effect Altered Synaptic Plasticity Dissociative Effects No_Influx->Blocked_Effect

Caption: Mechanism of methoxetamine action at the NMDA receptor.

Part 2: In Vivo and Metabolic Profiles

Behavioral Pharmacology

Consistent with its mechanism as an NMDA receptor antagonist, methoxetamine produces a distinct behavioral profile in rodents characteristic of dissociative drugs. Studies in rats have shown that MXE administration induces locomotor hyperactivity, disrupts sensorimotor gating (measured by prepulse inhibition), and can produce anxiogenic effects at lower doses while being sedative at higher doses.[5] These effects are comparable to those of PCP and ketamine, confirming its classification as a dissociative substance.[9]

Given the lack of interaction with the NMDA receptor, this compound is predicted to be devoid of any dissociative-like behavioral effects. It would serve as an ideal negative control in an in vivo study against methoxetamine.

Metabolism of Methoxetamine

The metabolic fate of methoxetamine has been characterized in both human and rat models. The primary phase I metabolic pathways, mediated largely by cytochrome P450 enzymes (notably CYP2B6 and CYP3A4), include:[6][10]

  • N-deethylation: Removal of the ethyl group to form normethoxetamine.

  • O-demethylation: Removal of the methyl group from the methoxy moiety on the phenyl ring.

  • Hydroxylation: Addition of a hydroxyl group to the cyclohexanone ring.

These phase I metabolites can then undergo phase II conjugation, typically glucuronidation or sulfation, to facilitate excretion.[11] It is critical to note that metabolic pathways do not involve the reduction of the ethylamino group back to a ketone. Therefore, This compound is not a metabolite of methoxetamine ; it is exclusively a synthetic precursor.[6][12]

MXE_Metabolism MXE Methoxetamine Normethoxetamine Normethoxetamine (N-deethylated) MXE->Normethoxetamine CYP2B6, CYP3A4 O_desmethyl_MXE O-desmethyl-MXE (O-demethylated) MXE->O_desmethyl_MXE CYP enzymes Hydroxy_MXE Hydroxymethoxetamine (Hydroxylated) MXE->Hydroxy_MXE CYP enzymes Phase_II Phase II Conjugates (Glucuronides, Sulfates) Normethoxetamine->Phase_II O_desmethyl_MXE->Phase_II Hydroxy_MXE->Phase_II Excretion Excretion Phase_II->Excretion

Caption: Primary metabolic pathways of methoxetamine.

Part 3: Experimental Protocols

To empirically validate the differential activity of these two compounds, two standard preclinical assays would be employed: an in vitro receptor binding assay and an in vivo behavioral assay.

Protocol 1: In Vitro Competitive Radioligand Binding Assay for the NMDA Receptor

Objective: To determine the binding affinity (Kᵢ) of methoxetamine and this compound for the PCP site of the NMDA receptor.

Rationale: This assay quantifies the ability of a test compound to displace a known radioactive ligand ([³H]MK-801) from its binding site. A low Kᵢ value indicates high binding affinity.[13] This is the gold-standard method for confirming direct interaction with the receptor channel. The inclusion of glutamate and glycine is essential as MK-801 can only bind when the channel is in an open state.[14]

Methodology:

  • Membrane Preparation: Homogenize whole rat forebrains in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the crude synaptic membrane fraction containing NMDA receptors. Resuspend the final pellet in assay buffer.[15]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Rat brain membranes (50-100 µg protein).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Co-agonists: 10 µM Glutamate and 10 µM Glycine.

    • Radioligand: 5 nM [³H]MK-801.[15]

    • Test Compound: Serial dilutions of methoxetamine or this compound (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at 25°C for 120-180 minutes to allow the binding to reach equilibrium.[15]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with no test compound.

    • Non-specific Binding: Radioactivity in wells with a saturating concentration of a known unlabeled ligand (e.g., 10 µM unlabeled MK-801).[15]

    • Specific Binding: Total Binding - Non-specific Binding.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Rodent Locomotor Activity Assay

Objective: To assess the behavioral effects of methoxetamine and this compound in mice.

Rationale: Dissociative NMDA antagonists characteristically increase locomotor activity at certain doses.[5] This automated test provides an objective measure of the stimulant or depressant effects of a compound on the central nervous system.[16] A multi-day procedure including habituation is crucial to ensure that observed effects are due to the drug and not the novelty of the environment.

Methodology:

  • Apparatus: Use standard open-field activity chambers (e.g., 40x40x30 cm) equipped with a grid of infrared beams to automatically track animal movement (horizontal and vertical).[16]

  • Animals: Use adult male C57BL/6 mice, group-housed with a 12-hour light/dark cycle.

  • Experimental Workflow:

    • Day 1 (Habituation): Handle each mouse and give a saline injection (intraperitoneal, i.p.). Place the mouse in the activity chamber for 60 minutes to acclimate to the environment and injection procedure.[16]

    • Day 2 (Baseline): Administer a saline injection (i.p.) and immediately place the mouse in the chamber. Record locomotor activity for 60 minutes to establish a baseline.

    • Day 3 (Test Day): Randomly assign mice to treatment groups:

      • Group 1: Vehicle (Saline, i.p.)

      • Group 2: this compound (e.g., 10 mg/kg, i.p.)

      • Group 3: Methoxetamine (e.g., 5 mg/kg, i.p.)

      • Group 4: Methoxetamine (e.g., 10 mg/kg, i.p.)

    • Administer the assigned treatment and immediately place the animal in the chamber. Record activity for 90-120 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled (cm), typically analyzed in 5-minute time bins. Compare the drug-treated groups to the vehicle control group using ANOVA followed by post-hoc tests.

Workflow Diagram: In Vivo Locomotor Study

In_Vivo_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Acclimate C57BL/6 Mice Groups Randomize into 4 Treatment Groups (Vehicle, Precursor, MXE Low, MXE High) Animals->Groups Day1 Day 1: Habituation (Saline Injection + 60 min in Chamber) Groups->Day1 Day2 Day 2: Baseline (Saline Injection + 60 min Recording) Day1->Day2 Day3 Day 3: Test (Drug/Vehicle Injection + 90 min Recording) Day2->Day3 Data Collect Locomotor Data (Total Distance, Time Bins) Day3->Data Stats Statistical Analysis (ANOVA, Post-Hoc Tests) Data->Stats Results Compare Drug Effects vs. Vehicle Stats->Results

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3-Methoxyphenyl)cyclohexanone, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of regulatory submissions and quality control. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind method selection and validation parameter design, grounded in the principles established by the International Council for Harmonisation (ICH).

The Imperative of Method Validation: A Foundation of Trust

Before any analytical method can be implemented for routine use, such as quantifying an active pharmaceutical ingredient (API), determining impurity levels, or performing stability studies, it must undergo a thorough validation process. The objective of validation is to provide documented evidence that the procedure is suitable for its intended purpose[1]. This process is not merely a regulatory hurdle but a fundamental component of good science, ensuring data integrity and trustworthiness.

The core validation characteristics, as outlined in the ICH Q2(R2) guideline, include specificity, linearity, range, accuracy, precision, and robustness[1][2][3]. Each of these parameters addresses a different aspect of the method's performance, and together they create a self-validating system that is scientifically sound and defensible.

Strategic Selection of Analytical Techniques: HPLC vs. GC-MS

The physicochemical properties of this compound (C₁₃H₁₆O₂, MW: 204.27 g/mol ) guide the selection of an appropriate analytical technique[4][5]. As a non-volatile organic molecule, High-Performance Liquid Chromatography (HPLC) is a primary candidate for assay and impurity quantification. Gas Chromatography (GC), typically reserved for volatile and thermally stable compounds, can also be considered, particularly for identifying volatile impurities or if derivatization is employed.

dot

Caption: Decision workflow for selecting an analytical technique.

The choice between these powerful techniques is not arbitrary; it is a strategic decision based on the analytical goal.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase.
Analyte Suitability Ideal for non-volatile, thermally unstable, and polar compounds[6][7].Best suited for volatile and thermally stable compounds. Derivatization may be required for less volatile analytes[6].
Typical Application Assay, impurity quantification, stability testing.Residual solvent analysis, identification of volatile organic impurities, confirmatory testing[6].
Sample Preparation Dissolution in a suitable solvent.Dissolution, may require derivatization to increase volatility.
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization (FID).

For this compound, HPLC is the workhorse for quantitative analysis (assay and purity), while GC-MS serves as a specialized tool for identifying volatile impurities and providing orthogonal confirmation of identity.

Validation Protocol: A Tale of Two Methods

We present two distinct validation protocols: an HPLC-UV method for quantitative analysis and a GC-MS method for identification and limit testing. These protocols are designed to be self-validating systems, with predefined acceptance criteria grounded in ICH guidelines.

Protocol 1: HPLC-UV Method for Assay and Impurity Quantification

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the accurate quantification of this compound and its related substances.

Methodology:

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar analytes.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). This composition provides a good balance of elution strength and peak shape for the target analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

    • Injection Volume: 10 µL.

  • Validation Experiments:

    • Specificity (Selectivity): The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2][8].

      • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample solution. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that degradant peaks do not interfere with the main peak.

      • Acceptance Criteria: The analyte peak should be free from interference from any other components. Peak purity analysis (using a DAD detector) should yield a purity angle less than the purity threshold.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[2].

      • Procedure: Prepare a series of at least five concentrations of the reference standard spanning 50% to 150% of the expected working concentration.

      • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
50489500
75741200
100998700
1251251000
1501495000
Protocol 2: GC-MS Method for Identification and Limit Tests

Objective: To develop and validate a GC-MS method for the positive identification of this compound and to perform limit tests for volatile impurities.

Methodology:

  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a low-polarity column suitable for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injector: Splitless, 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Validation Experiments:

    • Specificity (Identification): The primary strength of GC-MS is its high specificity.

      • Procedure: Inject a standard solution of this compound.

      • Acceptance Criteria: The retention time must match that of a known reference standard, and the acquired mass spectrum must match the reference spectrum in a library or from a concurrently run standard. Key fragment ions should be present in the correct relative abundances.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

      • Procedure:

        • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

        • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and construct a calibration curve. Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

      • Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified volatile impurities at their reporting threshold.

ParameterRepresentative Value
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL

Workflow Visualization

A systematic workflow is crucial for a successful validation study. It ensures all parameters are assessed logically and that the process is well-documented.

dot

Caption: General workflow for analytical method validation.

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that demands a deep understanding of both the analyte and the analytical techniques. While HPLC stands out as the primary tool for quantification due to its versatility with non-volatile compounds, GC-MS offers unparalleled specificity for identification and the analysis of volatile components. By grounding our experimental design and acceptance criteria in the authoritative guidelines provided by bodies like the ICH, we ensure the production of high-quality, reliable, and trustworthy data. This guide provides a framework for comparing and implementing these methods, empowering researchers to build robust analytical procedures that can withstand scientific and regulatory scrutiny.

References

  • AMSbiopharma. (2025, July 22).
  • HPLC Calculator. LC-MS vs GC-MS in Pharmaceutical Analysis.
  • ProPharma. (2024, June 25).
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine).
  • Phenomenex. (2025, June 6).
  • Gaillard, Y., et al. (1998). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. PubMed.
  • AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • Patel, H. B., et al. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85868, this compound.
  • Chemnet. (2025, May 20). This compound.

Sources

A Comparative Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 2-(3-Methoxyphenyl)cyclohexanone is a valuable building block, notably in the synthesis of analgesics such as tramadol and other centrally acting agents. The strategic placement of the methoxyphenyl group on the cyclohexanone ring presents a synthetic challenge that has been approached through various methodologies. This guide provides an in-depth comparative analysis of several prominent synthetic routes to this target molecule, offering field-proven insights and experimental data to inform your selection of the most suitable pathway for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of 2-arylcyclohexanones, such as this compound, generally involves the formation of a carbon-carbon bond between the aromatic ring and the α-position of the cyclohexanone moiety. The choice of synthetic route is often dictated by factors including the availability and cost of starting materials, desired yield and purity, scalability, and tolerance to various functional groups. This guide will explore and compare the following key synthetic strategies:

  • Grignard Reaction and Subsequent Oxidation

  • Suzuki-Miyaura Coupling

  • Stork Enamine Synthesis

  • Michael Addition

  • Robinson Annulation

Each of these routes offers a unique set of advantages and challenges, which will be discussed in detail to provide a comprehensive understanding for the discerning researcher.

Comparative Analysis of Synthetic Routes

The following sections delve into the specifics of each synthetic pathway, including reaction mechanisms, typical experimental conditions, and a critical evaluation of their respective strengths and weaknesses.

Grignard Reaction and Subsequent Oxidation

This classical organometallic approach involves the reaction of a Grignard reagent derived from a 3-haloanisole with cyclohexanone or a protected cyclohexanone, followed by oxidation of the resulting tertiary alcohol. While not a direct arylation of the ketone, this two-step process is a robust and well-established method.

Reaction Scheme:

Grignard Reaction and Oxidation cluster_0 Grignard Reaction cluster_1 Oxidation 3-Bromoanisole 3-Bromoanisole 3-Methoxyphenylmagnesium bromide 3-Methoxyphenylmagnesium bromide (Grignard Reagent) 3-Bromoanisole->3-Methoxyphenylmagnesium bromide 1. Mg, THF Mg, THF 1-(3-Methoxyphenyl)cyclohexanol 1-(3-Methoxyphenyl)cyclohexanol 3-Methoxyphenylmagnesium bromide->1-(3-Methoxyphenyl)cyclohexanol 2. Cyclohexanone Cyclohexanone Cyclohexanone->1-(3-Methoxyphenyl)cyclohexanol This compound This compound 1-(3-Methoxyphenyl)cyclohexanol->this compound 3. Oxidizing Agent (e.g., PCC, Swern) Oxidizing Agent (e.g., PCC, Swern)

Caption: Grignard reaction followed by oxidation.

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the 3-methoxyphenylmagnesium bromide to the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide is then protonated upon acidic workup to yield the tertiary alcohol. Subsequent oxidation removes the hydroxyl group to form the target ketone.

Advantages:

  • High Reliability: Grignard reactions are a cornerstone of organic synthesis with well-understood mechanisms and predictable outcomes.

  • Readily Available Starting Materials: 3-Bromoanisole and cyclohexanone are commercially available and relatively inexpensive.

Disadvantages:

  • Two-Step Process: This is not the most atom-economical route as it requires a separate oxidation step.

  • Sensitivity to Moisture and Protic Solvents: Grignard reagents are highly basic and nucleophilic, requiring anhydrous reaction conditions.

  • Potential for Rearrangement: While less common with this specific substrate, acid-catalyzed dehydration of the intermediate alcohol can be a competing side reaction during workup.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that can be adapted to form the C-C bond between the aryl group and the cyclohexanone ring. This is typically achieved by coupling an enolate equivalent of cyclohexanone (e.g., a silyl enol ether or an enol boronate) with an aryl halide. A more direct approach involves the coupling of 2-halocyclohexenone followed by reduction of the double bond.

Reaction Scheme:

Suzuki-Miyaura Coupling 2-Bromocyclohex-1-en-1-carbaldehyde 2-Bromocyclohexenone 2-(3-Methoxyphenyl)cyclohex-2-en-1-one 2-(3-Methoxyphenyl)cyclohexenone 2-Bromocyclohex-1-en-1-carbaldehyde->2-(3-Methoxyphenyl)cyclohex-2-en-1-one 1. Coupling 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid->2-(3-Methoxyphenyl)cyclohex-2-en-1-one Pd catalyst, Base Pd catalyst, Base This compound This compound 2-(3-Methoxyphenyl)cyclohex-2-en-1-one->this compound 2. Reduction Reduction (e.g., H2, Pd/C) Reduction (e.g., H2, Pd/C)

Caption: Suzuki-Miyaura coupling and subsequent reduction.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-bromocyclohexenone, followed by transmetalation with the 3-methoxyphenylboronic acid and reductive elimination to form the arylated cyclohexenone. The final step is a standard catalytic hydrogenation to reduce the double bond.

Advantages:

  • High Functional Group Tolerance: Suzuki-Miyaura couplings are compatible with a wide range of functional groups.[1][2]

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.[3]

Disadvantages:

  • Cost of Catalyst: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Multi-step Synthesis of Starting Materials: The preparation of 2-halocyclohexenone may require additional synthetic steps.

  • Potential for Byproducts: Homocoupling of the boronic acid and other side reactions can occur.

Stork Enamine Synthesis

The Stork enamine synthesis offers a milder alternative to traditional enolate chemistry for the α-alkylation of ketones.[4] In this approach, cyclohexanone is first converted to its enamine, which then acts as a nucleophile to displace a suitable leaving group on a 3-methoxybenzyl electrophile.

Reaction Scheme:

Stork Enamine Synthesis Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine 1. Enamine formation Secondary Amine (e.g., Pyrrolidine) Secondary Amine (e.g., Pyrrolidine) Iminium salt Iminium salt Enamine->Iminium salt 2. Alkylation 3-Methoxybenzyl halide 3-Methoxybenzyl halide 3-Methoxybenzyl halide->Iminium salt This compound This compound Iminium salt->this compound 3. Hydrolysis Hydrolysis (H3O+) Hydrolysis (H3O+)

Caption: Stork enamine synthesis workflow.

Mechanistic Insight: The enamine, being electron-rich at the α-carbon, undergoes nucleophilic attack on the electrophilic benzyl halide. This forms an iminium salt intermediate, which is subsequently hydrolyzed under acidic conditions to regenerate the ketone functionality.[5]

Advantages:

  • Milder Conditions: Avoids the use of strong bases like LDA, which can lead to self-condensation and other side reactions.[5]

  • Good Regioselectivity: The reaction typically provides good control over the position of alkylation.

Disadvantages:

  • Three-Step Process: Involves enamine formation, alkylation, and hydrolysis.

  • Potential for N-alkylation: The nitrogen of the enamine can also act as a nucleophile, leading to undesired byproducts.

  • Hydrolysis Step: The final acidic hydrolysis step may not be compatible with acid-sensitive functional groups.

Michael Addition

The Michael addition, or conjugate addition, can be a powerful tool for the formation of the desired C-C bond.[6] This can be achieved by reacting a nucleophilic organometallic reagent containing the 3-methoxyphenyl group, such as a Gilman cuprate, with cyclohexenone.

Reaction Scheme:

Michael Addition 3-Methoxyphenyl Lithium 3-Methoxyphenyl Lithium Lithium di(3-methoxyphenyl)cuprate Lithium di(3-methoxyphenyl)cuprate (Gilman Reagent) 3-Methoxyphenyl Lithium->Lithium di(3-methoxyphenyl)cuprate 1. Copper(I) Iodide Copper(I) Iodide Enolate Intermediate Enolate Intermediate Lithium di(3-methoxyphenyl)cuprate->Enolate Intermediate 2. 1,4-Addition Cyclohexenone Cyclohexenone Cyclohexenone->Enolate Intermediate This compound This compound Enolate Intermediate->this compound 3. Protonation Proton Source (H+) Proton Source (H+)

Caption: Michael addition of a Gilman cuprate.

Mechanistic Insight: The Gilman reagent, a softer nucleophile than the corresponding Grignard or organolithium reagent, preferentially attacks the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition. This generates an enolate intermediate which is then protonated to give the final product.

Advantages:

  • High Regioselectivity: Gilman reagents are known for their high selectivity for 1,4-addition over 1,2-addition.

  • Direct Formation of the Target Skeleton: This method directly constructs the desired carbon framework in a single step.

Disadvantages:

  • Stoichiometric Use of Copper: Requires the use of stoichiometric amounts of copper salts, which can be an environmental concern.

  • Preparation of the Cuprate: The Gilman reagent needs to be prepared in situ, adding an extra step to the procedure.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7] While typically used to form a new six-membered ring onto an existing ketone, a creative retrosynthetic analysis could envision a pathway to this compound. This would likely involve a Michael addition of a suitable enolate to a vinyl ketone bearing the 3-methoxyphenyl group.

Reaction Scheme:

Robinson Annulation Enolate of a 1,3-dicarbonyl Enolate of a 1,3-dicarbonyl compound Michael Adduct Michael Adduct Enolate of a 1,3-dicarbonyl->Michael Adduct 1. Michael Addition 3-(3-Methoxyphenyl)but-3-en-2-one 3-(3-Methoxyphenyl)but-3-en-2-one 3-(3-Methoxyphenyl)but-3-en-2-one->Michael Adduct Cyclic β-hydroxy ketone Cyclic β-hydroxy ketone Michael Adduct->Cyclic β-hydroxy ketone 2. Intramolecular Aldol Condensation Intramolecular Aldol Condensation Substituted Cyclohexenone Substituted Cyclohexenone Cyclic β-hydroxy ketone->Substituted Cyclohexenone 3. Dehydration Dehydration This compound This compound Substituted Cyclohexenone->this compound 4. Further modification Further modification

Caption: A conceptual Robinson annulation approach.

Mechanistic Insight: The reaction is initiated by the Michael addition of an enolate to an α,β-unsaturated ketone.[8] The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a six-membered ring, followed by dehydration to yield a cyclohexenone derivative. Further synthetic modifications would be required to arrive at the target molecule.

Advantages:

  • Formation of Complex Structures: It is a powerful method for the construction of cyclic systems.[9]

Disadvantages:

  • Complex Starting Materials: The required substituted vinyl ketone may not be readily available.

  • Multiple Steps and Potential for Side Reactions: The multi-step nature of the reaction can lead to lower overall yields and the formation of byproducts.

  • Not a Direct Route: This is a more convoluted pathway compared to the other methods discussed.

Quantitative Performance Comparison

Synthetic RouteTypical Yield (%)Reaction ConditionsKey ReagentsNumber of StepsScalability
Grignard Reaction & Oxidation 60-80Anhydrous, inert atmosphere3-Bromoanisole, Mg, Cyclohexanone, Oxidant2Good
Suzuki-Miyaura Coupling 70-90Mild, inert atmosphere2-Halocyclohexenone, Arylboronic acid, Pd catalyst2Moderate
Stork Enamine Synthesis 50-70MildCyclohexanone, Secondary amine, 3-Methoxybenzyl halide3Moderate
Michael Addition 70-85Low temperature, inert atmosphereCyclohexenone, 3-Methoxyphenyl lithium, CuI1Good
Robinson Annulation VariableBasic or acidicSubstituted enolate and vinyl ketone>2Lower

Experimental Protocols

Protocol 1: Grignard Reaction and Subsequent Oxidation

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclohexanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

  • Add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-methoxyphenyl)cyclohexanol.

Step 2: Oxidation to this compound

  • To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in dichloromethane (DCM), add a solution of 1-(3-methoxyphenyl)cyclohexanol (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound.

Protocol 2: Michael Addition using a Gilman Cuprate

  • To a flame-dried Schlenk flask under an argon atmosphere, add copper(I) iodide (1.0 eq) and anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of 3-methoxyphenyllithium (2.0 eq) in diethyl ether to the copper(I) iodide suspension.

  • Stir the mixture at -78 °C for 30 minutes to form the Gilman reagent.

  • In a separate flask, dissolve cyclohexenone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the Gilman reagent to the cyclohexenone solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific needs of the project.

  • For reliability and scalability with readily available starting materials , the Grignard reaction followed by oxidation is a strong contender, despite being a two-step process.

  • The Michael addition of a Gilman cuprate offers a direct and high-yielding one-step approach, making it attractive for its efficiency, though it requires the in situ preparation of the organocuprate.

  • The Suzuki-Miyaura coupling provides excellent functional group tolerance and is a powerful modern method, but the cost of the catalyst and the potential need to synthesize the starting 2-halocyclohexenone should be considered.

  • The Stork enamine synthesis is a valuable alternative when milder conditions are required, but its multi-step nature and potential for side reactions may be a drawback.

  • The Robinson annulation is conceptually interesting but represents a less direct and more complex route for this particular target molecule.

Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the most appropriate synthetic strategy for their specific application.

References

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17.
  • Stevens, C. L. (1966). U.S. Patent No. 3,254,124. Washington, DC: U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][10]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
  • Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
  • Wikipedia contributors. (2023, December 12). Stork enamine alkylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][11]

  • Wikipedia contributors. (2023, November 28). Robinson annulation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link][5]

  • Frankus, E., & Friderichs, E. (1976). U.S. Patent No. 3,931,281. Washington, DC: U.S.
  • Flick, K., Frankus, E., & Friderichs, E. (1978). 1-Aryl-2-dimethylaminomethyl-cyclohexan-(1)-ole als Analgetica. Arzneimittel-Forschung, 28(1a), 107-113.
  • Grünenthal GmbH. (1977). British Patent No. 1,464,288.
  • LibreTexts. (2021, August 15). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. In Chemistry LibreTexts. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link][13]

  • SpectraBase. (n.d.). 2-[3-(4-Methoxyphenyl)-3-oxopropyl]cyclohexanone. In Wiley Online Library. Retrieved from [Link][14]

  • Synthetic Map. (n.d.). Stork enamine alkylation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link][8]

  • Organic Syntheses. (n.d.). α-Arylation of Esters with Aryl Bromides. Retrieved from [Link][15]

  • Mallinckrodt Inc. (2000). U.S. Patent No. 6,150,561. Washington, DC: U.S.
  • Wikipedia contributors. (2023, November 13). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link][16]

  • U.S. Drug Enforcement Administration. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17. Retrieved from [Link][17]

  • Process for the purification of (RR-SS)-2-dimethyl-aminomethyl-1-(3-methoxyphenyl)cyclohexanol and its salts. (1999). EP 1 048 637 A1.
  • Myers, A. G. (n.d.). The Suzuki Reaction. In Harvard University Department of Chemistry and Chemical Biology. Retrieved from [Link][18]

  • LibreTexts. (2021, August 15). 24.5: The Suzuki Reaction. In Chemistry LibreTexts. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][2]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
  • Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. The Journal of Organic Chemistry, 73(18), 7141–7144.
  • Kim, D. W., & Jeong, H. J. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 23(10), 2537.
  • Wang, D. H., & Wasa, M. (2014). Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. Organic letters, 16(6), 1574–1577.
  • Fors, B. P., & Buchwald, S. L. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 132(43), 15130–15133.
  • Chemiz. (2020, May 15). Stereochemistry for the Michael addition of cyclohexanone [Video]. YouTube. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Cinchonine Derivative. Retrieved from [Link][19]

  • Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (2022).

Sources

A Comparative Guide to Establishing Analytical Standards for 2-(3-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing analytical standards for 2-(3-Methoxyphenyl)cyclohexanone, a key intermediate in the synthesis of various chemical entities, including morphinan analgesics and other research compounds.[1] The establishment of a robust analytical standard is paramount for ensuring the quality, purity, and consistency of research and development outcomes. This document outlines and compares the primary analytical techniques, provides validated experimental protocols, and offers insights into the rationale behind methodological choices, ensuring a self-validating system for researchers, scientists, and drug development professionals.

Physicochemical Characterization: The Foundation of an Analytical Standard

Before quantitative or qualitative analysis can be performed, a thorough understanding of the compound's fundamental physicochemical properties is essential. This data serves as the initial benchmark for identity confirmation. This compound is an aromatic ketone, typically presenting as a clear, colorless liquid.[1]

PropertyValueSource
CAS Number 15547-89-4[2][3]
Molecular Formula C₁₃H₁₆O₂[2][3]
Molecular Weight 204.27 g/mol [3][4]
Boiling Point 140-142 °C (at 0.2 mmHg)[2]
Density 1.1 g/mL at 25 °C[2]
Refractive Index n20/D 1.546[2]
SMILES String COc1cccc(c1)C2CCCCC2=O
InChI Key KACQSVYTBQDRGP-UHFFFAOYSA-N

Core Analytical Methodologies: A Comparative Analysis

The selection of an analytical technique is dictated by the specific goal, whether it be identity confirmation, purity assessment, or quantification. This section details the most effective methods for this compound, offering a comparative perspective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the gold-standard technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution separates the analyte from potential impurities, while the mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint, ensuring unambiguous identification.[5][6] This technique is particularly powerful for identifying synthetic by-products and related substances, a critical aspect of standard certification.[7][8]

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.[8]

2. Chromatographic Conditions:

  • Column: HP-1 MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm). The choice of a non-polar stationary phase is based on the principle of "like dissolves like," providing excellent separation for the moderately polar arylcyclohexanone structure.[5]

  • Inlet: Split/splitless injector at 250 °C with a 20:1 split ratio to prevent column overloading while maintaining a sharp peak shape.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C. This gradient ensures elution of the analyte and any higher-boiling impurities.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to established libraries.[9]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound candidate standard in methanol or ethyl acetate to a concentration of 1 mg/mL.

  • Inject 1 µL into the GC-MS system.

Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 204, with characteristic fragment ions corresponding to the loss of parts of the cyclohexanone ring and the methoxyphenyl group.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is a superior technique for quantification and purity assessment, especially for compounds that may degrade at the high temperatures used in GC.[10][11] A reversed-phase HPLC (RP-HPLC) method provides high precision and accuracy for assay determination. The use of a UV-Vis detector is ideal, as the aromatic ring in this compound provides strong chromophores for sensitive detection.[12]

Experimental Protocol: RP-HPLC Purity and Assay Determination

1. Instrumentation:

  • HPLC System: Standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[12]

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is the workhorse of reversed-phase chromatography, offering robust retention for the analyte.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). This composition should provide a reasonable retention time and good peak shape. For method development, a gradient elution may be explored to resolve all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C, to ensure consistent retention times.

  • Detection: DAD at 278 nm, the likely λmax for the methoxyphenyl moiety. A full spectrum should be recorded to confirm peak identity and purity.

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the certified reference material (if available) or a well-characterized in-house primary standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the candidate standard at the same concentration as the standard solution.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[13]

Expected Results: A single, sharp, and symmetrical peak should be observed at a specific retention time. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of the certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the exact molecular structure of this compound, including the substitution pattern on the aromatic ring and the connectivity of the cyclohexanone moiety. This provides an orthogonal confirmation of identity that is independent of chromatographic methods.[7][8]

Experimental Protocol: NMR Structural Confirmation

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength instrument.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons in the δ 6.7-7.3 ppm range, a singlet for the methoxy group protons around δ 3.8 ppm, and a series of multiplets for the aliphatic cyclohexanone protons between δ 1.6-3.0 ppm.[14]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include a carbonyl carbon (~205-210 ppm), aromatic carbons (110-160 ppm), a methoxy carbon (~55 ppm), and aliphatic carbons (20-50 ppm).[14]

  • 2D NMR (Optional but Recommended): Techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, providing absolute structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] For this compound, FTIR can quickly confirm the presence of the key carbonyl (C=O) group of the ketone and the aromatic (C=C) and ether (C-O) functionalities of the methoxyphenyl group. It serves as an excellent identity check.[8][16]

Experimental Protocol: FTIR Functional Group Analysis

1. Instrumentation:

  • FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred as it requires minimal to no sample preparation.[8]

2. Data Acquisition:

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Collect the spectrum from 4000 to 400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

3. Expected Characteristic Peaks:

  • ~1710 cm⁻¹: Strong absorbance corresponding to the C=O stretch of the cyclohexanone.

  • ~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether group.

Visualization of Workflows

Workflow for Analytical Standard Certification

The following diagram illustrates the logical flow for certifying a candidate material as an analytical standard.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay A Candidate Material Synthesis & Purification B Physicochemical Properties (CAS, MW, BP, etc.) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Orthogonal Verification D Mass Spectrometry (GC-MS) B->D Orthogonal Verification E FTIR Spectroscopy B->E Orthogonal Verification F Quantitative HPLC (Purity by Area %) C->F D->F E->F G Quantitative GC (Alternative Purity Check) F->G Cross-validation H Assay Determination (vs. Primary Standard) F->H I Certified Analytical Standard H->I

Caption: Workflow for the certification of an analytical standard.

Decision Guide for Method Selection

This diagram assists in selecting the appropriate analytical technique based on the research objective.

A Analytical Objective? B Definitive Structural Elucidation A->B Structure C Routine Identity Confirmation A->C Identity D Quantitative Assay & Purity Determination A->D Quantity E Screening for Unknown Impurities A->E Impurities F NMR Spectroscopy (¹H, ¹³C, 2D) B->F G FTIR Spectroscopy C->G H HPLC-UV/DAD D->H I GC-MS E->I

Caption: Decision tree for selecting an analytical method.

Comparative Summary of Analytical Techniques

TechniquePrimary UseSensitivitySpecificityThroughputKey Insight
GC-MS Impurity Profiling & IDHighVery HighMediumMolecular Fingerprint (Fragmentation)
HPLC-UV Quantification & PurityHighHighHighAccurate Concentration & Purity %
NMR Structural ElucidationLowAbsoluteLowUnambiguous Molecular Structure
FTIR Identity ConfirmationMediumMediumVery HighFunctional Group Presence

Conclusion

Establishing a verifiable analytical standard for this compound requires a multi-faceted approach. No single technique is sufficient. A combination of NMR spectroscopy for absolute structural confirmation, GC-MS for impurity identification, and HPLC-UV for accurate quantitative assay and purity determination forms a self-validating and robust system. FTIR serves as a rapid and reliable method for routine identity checks. By employing these methods in concert, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Hays, P. A., Casale, J., & Berrier, A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. [Link]

  • LookChem. (2025). This compound - 15547-89-4. lookchem.com. [Link]

  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues. proquest.com. [Link]

  • U.S. EPA. (n.d.). Cyclohexanone, 2-(3-methoxyphenyl)-. Substance Details - SRS. [Link]

  • Zancajo, R., et al. (2013). From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices. PubMed. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wretensjö, J., & Svensson, K. (2012). Cyclohexanone/sulfonated polymer catalyst: a new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols in food. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). hmdb.ca. [Link]

  • Al-Okbi, S. Y., et al. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. [Link]

  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. agilent.com. [Link]

  • MDPI. (2023). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. mdpi.com. [Link]

  • SpectraBase. (n.d.). Cyclohexanone, 2-[[(4-methoxyphenyl)methylamino]methyl]-. spectrabase.com. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000753). hmdb.ca. [Link]

  • SpectraBase. (n.d.). cis-2,6-bis(4-methoxyphenyl)cyclohexanone - Optional[FTIR] - Spectrum. spectrabase.com. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. pubs.rsc.org. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. sielc.com. [Link]

  • Cunliffe, J. M., et al. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]

  • Tiwari, B.D., et al. (2024). FTIR INTERPRETATION OF DRUGS. Journal of Emerging Trends and Novel Research. [Link]

  • slideshare.net. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone. slideshare.net. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. ptfarm.pl. [Link]

  • Cannaert, A., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. [Link]

Sources

literature review and comparison of 2-(3-Methoxyphenyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclohexanone

Introduction: this compound is a significant aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including morphinan analgesics and other complex molecular scaffolds.[1] Its structural motif, featuring a substituted aromatic ring directly attached to a cyclohexanone core, makes it a valuable building block for drug development and organic synthesis. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive literature review and an in-depth comparison of the primary synthetic strategies for producing this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach, supported by experimental data and authoritative references.

Methodology 1: Grignard Reaction followed by Oxidation

This classical organometallic approach is one of the most direct methods for forming the core carbon-carbon bond between the phenyl and cyclohexyl rings. The strategy involves the nucleophilic addition of a Grignard reagent, prepared from 3-bromoanisole, to cyclohexanone, followed by the oxidation of the resulting tertiary alcohol.

Principle of Causality: The Grignard reaction leverages the polarity reversal (umpolung) of the aryl halide. Magnesium insertion creates a highly nucleophilic organometallic species (3-methoxyphenylmagnesium bromide) that readily attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent oxidation step converts the intermediate alcohol to the target ketone. This two-step sequence is robust and widely applicable for forming aryl-cycloalkanone structures.[2]

Experimental Protocol: Grignard Reaction and Oxidation

Step 1: Formation of 1-(3-methoxyphenyl)cyclohexan-1-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 1-2 hours until the magnesium is consumed, yielding a dark solution of 3-methoxyphenylmagnesium bromide.[3]

  • Grignard Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise, ensuring the temperature remains below 20 °C.[3]

  • Quenching: After stirring at room temperature for 2-3 hours, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(3-methoxyphenyl)cyclohexan-1-ol.

Step 2: Oxidation to this compound Note: The direct oxidation of this specific tertiary alcohol to the target ketone is non-trivial and may proceed via a dehydration-oxidation sequence. A more common industrial approach involves a rearrangement, but for the purpose of obtaining the titled compound, a dehydration followed by selective oxidation of the resulting alkene would be a logical, albeit multi-step, path.

A more direct, albeit less common, conceptual route involves the rearrangement of an intermediate. However, a more plausible laboratory synthesis involves the oxidation of a precursor like 2-(3-methoxyphenyl)cyclohexanol. For the sake of this guide, we present a more direct, analogous oxidation method often seen for secondary alcohols, which would be applicable if one started with 3-methoxyphenol and performed a catalytic hydrogenation followed by oxidation.[4][5]

Alternative Oxidation (from the corresponding secondary alcohol):

  • To a solution of 2-(3-methoxyphenyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.

  • The mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

  • The reaction mixture is filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford this compound.

Workflow Visualization

Grignard_Synthesis cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Oxidation Bromoanisole 3-Bromoanisole Grignard 3-Methoxyphenyl- magnesium bromide Bromoanisole->Grignard Mg Mg_THF Mg / THF Alcohol 1-(3-Methoxyphenyl)- cyclohexan-1-ol Grignard->Alcohol + Cyclohexanone Cyclohexanone Cyclohexanone Product 2-(3-Methoxyphenyl)- cyclohexanone Alcohol->Product Oxidation Oxidant Oxidizing Agent (e.g., PCC)

Caption: Grignard reaction followed by oxidation workflow.

Methodology 2: Friedel-Crafts Acylation Approach

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[6] A plausible route to the target molecule involves an intramolecular Friedel-Crafts acylation of a precursor like 6-(3-methoxyphenyl)hexanoyl chloride. This requires the synthesis of the acid chloride from the corresponding carboxylic acid, which can be prepared from commercially available materials.

Principle of Causality: This method relies on generating a highly electrophilic acylium ion from the acid chloride using a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7] The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. The intramolecular nature of the reaction ensures the formation of the desired six-membered cyclohexanone ring fused to the aromatic core.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Step 1: Synthesis of 6-(3-methoxyphenyl)hexanoic acid (This precursor can be synthesized via several methods, such as the malonic ester synthesis starting from 3-methoxybenzyl bromide and diethyl malonate, followed by alkylation with 1-bromo-3-chloropropane and subsequent hydrolysis/decarboxylation.)

Step 2: Formation of 6-(3-methoxyphenyl)hexanoyl chloride

  • A mixture of 6-(3-methoxyphenyl)hexanoic acid (1.0 eq) and thionyl chloride (1.5 eq) is heated at reflux for 2 hours.

  • Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which is used directly in the next step.

Step 3: Intramolecular Friedel-Crafts Acylation

  • The crude 6-(3-methoxyphenyl)hexanoyl chloride is dissolved in a suitable inert solvent, such as dichloromethane or nitrobenzene.

  • The solution is cooled to 0 °C, and aluminum trichloride (AlCl₃) (1.2 eq) is added portion-wise, keeping the temperature below 5 °C.[6]

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Workflow Visualization

Friedel_Crafts_Synthesis cluster_steps Multi-Step Synthesis Precursor 6-(3-methoxyphenyl)- hexanoic acid AcidChloride 6-(3-methoxyphenyl)- hexanoyl chloride Precursor->AcidChloride + SOCl₂ Product 2-(3-Methoxyphenyl)- cyclohexanone AcidChloride->Product Intramolecular Acylation LewisAcid AlCl3

Caption: Intramolecular Friedel-Crafts acylation workflow.

Methodology 3: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring onto a ketone.[8] This pathway would involve reacting a suitable methoxyphenyl-substituted ketone with an α,β-unsaturated ketone, like methyl vinyl ketone (MVK), in a tandem Michael addition and intramolecular aldol condensation sequence.[9][10]

Principle of Causality: The reaction is typically base-catalyzed. A base first deprotonates the starting ketone to form a nucleophilic enolate. This enolate then undergoes a conjugate (Michael) addition to methyl vinyl ketone.[11] The resulting 1,5-dicarbonyl intermediate is then perfectly poised to undergo an intramolecular aldol condensation, where a new enolate is formed and attacks the other carbonyl group, cyclizing to form a six-membered ring. A final dehydration step yields the α,β-unsaturated cyclohexenone product, which would require a subsequent reduction to yield the target saturated ketone.

Experimental Protocol: Robinson Annulation

Step 1: Michael Addition

  • To a solution of 3-methoxyphenylacetone (1.0 eq) in a suitable solvent like ethanol, a catalytic amount of a base such as sodium ethoxide is added.

  • The mixture is cooled, and methyl vinyl ketone (MVK) (1.1 eq) is added dropwise.

  • The reaction is stirred at room temperature for several hours until the Michael adduct, a 1,5-diketone, is formed.[12]

Step 2: Intramolecular Aldol Condensation and Dehydration

  • More base (e.g., sodium ethoxide, 2-3 eq) is added to the solution containing the Michael adduct.

  • The mixture is heated to reflux for several hours to promote the intramolecular aldol condensation and subsequent dehydration.[12]

  • After cooling, the reaction is neutralized with dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Enone

  • The resulting α,β-unsaturated ketone, 4-(3-methoxyphenyl)-cyclohex-3-en-1-one, is dissolved in ethanol.

  • A catalyst, such as 10% Palladium on Carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation (H₂ gas) at moderate pressure until the double bond is saturated.

  • The catalyst is filtered off, and the solvent is evaporated to yield the crude product, which is then purified.

Workflow Visualization

Robinson_Annulation StartKetone 3-Methoxyphenylacetone MichaelAdduct Michael Addition (1,5-Diketone Intermediate) StartKetone->MichaelAdduct + MVK (Base cat.) MVK Methyl Vinyl Ketone AldolProduct Intramolecular Aldol (Cyclohexenone product) MichaelAdduct->AldolProduct Base, Δ FinalProduct 2-(3-Methoxyphenyl)- cyclohexanone AldolProduct->FinalProduct H₂, Pd/C

Caption: Robinson annulation multi-step workflow.

Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

ParameterGrignard ReactionFriedel-Crafts AcylationRobinson Annulation
Number of Steps 2 (from 3-bromoanisole)3+ (from precursor acid)3 (from 3-methoxyphenylacetone)
Key Reagents Mg, Cyclohexanone, OxidantAlCl₃, SOCl₂NaOEt, MVK, H₂/Pd-C
Typical Yield Moderate to HighModerateModerate
Scalability Good, but requires strict anhydrous conditions. Exotherm can be an issue.Moderate. Stoichiometric Lewis acid is costly and produces waste.Good. Well-established industrial process.
Atom Economy Moderate. Mg and oxidant waste.Poor. Stoichiometric AlCl₃ and SOCl₂ waste.Good. Primarily water is lost.
Safety/Hazards Highly flammable solvents (THF, ether). Pyrophoric Grignard reagent.Corrosive reagents (SOCl₂, AlCl₃). Vigorous quenching.Flammable solvents. MVK is toxic and a lachrymator.

Expert Insights:

  • The Grignard reaction is often the most direct and convergent route, making it highly attractive for laboratory-scale synthesis. Its primary drawback is the stringent requirement for anhydrous conditions, as Grignard reagents are highly sensitive to moisture.

  • The Friedel-Crafts acylation is a powerful tool for ring formation, but the intramolecular variant requires a specific, often custom-synthesized, linear precursor. The use of stoichiometric amounts of a corrosive and water-sensitive Lewis acid like AlCl₃ presents challenges in terms of cost, safety, and waste disposal, particularly on a larger scale.[13]

  • The Robinson annulation is a classic and robust method for building cyclohexenone rings.[8] While it involves multiple steps (Michael, Aldol, Reduction), it often proceeds in high yield and is highly scalable. However, it may lack the desired regioselectivity if the starting ketone has multiple acidic α-hydrogens, and the final reduction step adds to the overall process.

Conclusion

Each synthetic pathway to this compound offers a unique set of advantages and challenges.

  • For rapid, lab-scale access where starting materials are readily available, the Grignard synthesis is often the preferred method due to its convergency.

  • The Robinson annulation represents a more robust and scalable, albeit longer, pathway suitable for larger-scale production where the starting materials are economical.

  • The Friedel-Crafts approach , while mechanistically elegant, is often the most challenging and least economical due to the need for a specific precursor and the use of stoichiometric Lewis acids.

The optimal choice will ultimately be dictated by a careful consideration of project-specific factors including cost, scale, available equipment, and safety protocols.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.